(S)-Desmethylsibutramine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVFHVJVFLFXPQ-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259731-39-0 | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N-methyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259731-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylsibutramine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259731390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1R4297G8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (S)-Desmethylsibutramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Desmethylsibutramine, a primary active metabolite of the anti-obesity drug sibutramine, has garnered significant interest within the research community for its potent norepinephrine and serotonin reuptake inhibition.[1] Understanding its synthesis is crucial for the development of new therapeutic agents and for studying its pharmacological profile. This guide provides a comprehensive overview of a practical and efficient pathway for the synthesis of enantiomerically pure (S)-Desmethylsibutramine hydrochloride, intended for professionals in drug discovery and development. The synthesis is presented in a logical progression, beginning with the formation of a key racemic intermediate, followed by chiral resolution to isolate the desired (S)-enantiomer, and concluding with its conversion to the hydrochloride salt.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process that hinges on the successful execution of two key stages: the formation of racemic desmethylsibutramine and the subsequent chiral resolution to isolate the desired (S)-enantiomer. The overall strategy is depicted in the workflow below.
Figure 1: Overall workflow for the synthesis of this compound.
This pathway is advantageous as it allows for the synthesis of the racemic intermediate in bulk, with the stereochemistry being addressed in a dedicated resolution step.
Part 1: Synthesis of Racemic (±)-Desmethylsibutramine
The synthesis of the racemic precursor, (±)-Desmethylsibutramine, begins with the commercially available 1-(4-chlorophenyl)cyclobutanecarbonitrile. The key steps involve a Grignard reaction to introduce the isobutyl side chain and a subsequent reductive amination to form the secondary amine.
Step 1: Synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one (Racemic Ketone)
The initial step is the conversion of the nitrile starting material to a ketone via a Grignard reaction followed by hydrolysis.
Reaction: 1-(4-chlorophenyl)cyclobutanecarbonitrile + Isobutylmagnesium bromide → Intermediate Imine → 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one
Causality of Experimental Choices: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. Isobutylmagnesium bromide is chosen as the Grignard reagent to introduce the requisite 3-methylbutyl side chain. The reaction proceeds through an intermediate imine, which is then hydrolyzed under acidic conditions to yield the desired ketone. Toluene is often used as a higher-boiling solvent to drive the reaction to completion.
Experimental Protocol:
-
To a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF), add a solution of isobutylmagnesium bromide in the same solvent dropwise at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete reaction.
-
The reaction is then cooled and quenched by the slow addition of an aqueous acid solution (e.g., dilute hydrochloric acid).
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude ketone.
-
Purification can be achieved by vacuum distillation or column chromatography.
Step 2: Synthesis of Racemic (±)-Desmethylsibutramine
The ketone is then converted to the racemic amine via reductive amination.
Reaction: 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one + Methylamine + Reducing Agent → (±)-Desmethylsibutramine
Causality of Experimental Choices: Reductive amination is a highly efficient method for the synthesis of amines from ketones.[2] Methylamine is used to introduce the N-methyl group. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity and tolerance of the acidic conditions often used to promote imine formation. Catalytic hydrogenation is another viable alternative.
Experimental Protocol:
-
Dissolve the ketone in a suitable solvent such as methanol or ethanol.
-
Add a solution of methylamine (e.g., as a solution in a solvent or as a salt like methylamine hydrochloride).
-
Adjust the pH of the mixture to a slightly acidic range (pH 4-6) to facilitate the formation of the intermediate imine.
-
Add the reducing agent portion-wise at a controlled temperature.
-
The reaction is stirred at room temperature or slightly elevated temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched, and the solvent is removed.
-
The crude product is worked up by partitioning between an organic solvent and an aqueous base to extract the free amine.
-
The organic layer is dried and concentrated to give racemic (±)-desmethylsibutramine.
Part 2: Chiral Resolution of (±)-Desmethylsibutramine
The key to obtaining the enantiomerically pure (S)-desmethylsibutramine lies in the effective resolution of the racemic mixture. This is achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Step 3: Formation and Fractional Crystallization of Diastereomeric Salts
The racemic amine is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts, which have different physical properties, notably solubility.
Reaction: (±)-Desmethylsibutramine + Dibenzoyl-L-tartaric acid → (S)-Desmethylsibutramine • Dibenzoyl-L-tartrate + (R)-Desmethylsibutramine • Dibenzoyl-L-tartrate
Causality of Experimental Choices: Dibenzoyl-L-tartaric acid is a commonly used and effective resolving agent for racemic amines.[3] It is a chiral diacid that reacts with the basic amine to form diastereomeric salts. The difference in the three-dimensional structures of these salts leads to different crystal packing and, consequently, different solubilities in a given solvent system, which is the basis for their separation by fractional crystallization.[2][4]
Experimental Protocol:
-
Dissolve the racemic (±)-desmethylsibutramine in a suitable solvent, such as a mixture of methanol and water or ethanol.
-
In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid in the same solvent system, possibly with gentle heating.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the more soluble diastereomer.
-
The enantiomeric excess (ee) of the crystallized salt can be determined by chiral high-performance liquid chromatography (HPLC) or by converting a small sample back to the free amine and analyzing it.
-
If the desired enantiomeric purity is not achieved, the salt can be recrystallized from a suitable solvent system to enhance the ee.
| Parameter | Description |
| Resolving Agent | Dibenzoyl-L-tartaric acid |
| Solvent System | Typically a protic solvent or a mixture (e.g., methanol/water, ethanol) |
| Separation Technique | Fractional Crystallization |
| Key Principle | Differential solubility of the diastereomeric salts |
Table 1: Key parameters for the chiral resolution of (±)-Desmethylsibutramine.
Step 4: Liberation of (S)-Desmethylsibutramine Free Base
Once the diastereomeric salt of the desired (S)-enantiomer is isolated with high purity, the chiral auxiliary is removed to yield the enantiomerically pure free amine.
Reaction: (S)-Desmethylsibutramine • Dibenzoyl-L-tartrate + Base → (S)-Desmethylsibutramine + Dibenzoyl-L-tartrate salt
Causality of Experimental Choices: A simple acid-base workup is sufficient to break the salt and liberate the free amine. An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the amine, making it soluble in an organic solvent, while the deprotonated tartaric acid derivative remains in the aqueous phase.
Experimental Protocol:
-
Suspend the purified diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Add an aqueous solution of a base (e.g., 2M NaOH) dropwise with stirring until the pH of the aqueous layer is strongly basic (pH > 10).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to afford the enantiomerically pure (S)-desmethylsibutramine free base.
Part 3: Formation of this compound
The final step is the conversion of the free base into its hydrochloride salt, which is often preferred for its stability and handling properties.
Step 5: Salt Formation
Reaction: (S)-Desmethylsibutramine + HCl → this compound
Causality of Experimental Choices: The formation of the hydrochloride salt is a straightforward acid-base reaction. Gaseous hydrogen chloride or a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) is used to protonate the amine, leading to the precipitation of the hydrochloride salt.
Experimental Protocol:
-
Dissolve the (S)-desmethylsibutramine free base in a dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) or bubble dry HCl gas through the solution until precipitation is complete.
-
Collect the precipitated solid by vacuum filtration, wash with the solvent, and dry under vacuum to yield this compound.
Characterization Data
The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.
| Compound | Technique | Expected Data |
| Racemic Ketone | ¹H NMR, ¹³C NMR, MS | Signals corresponding to the cyclobutyl, isobutyl, and chlorophenyl groups. Correct molecular ion peak. |
| Racemic Amine | ¹H NMR, ¹³C NMR, MS | Appearance of N-H and N-CH₃ signals. Correct molecular ion peak. |
| (S)-Desmethylsibutramine HCl | Chiral HPLC, ¹H NMR, ¹³C NMR, MS, Melting Point | Single peak in chiral HPLC confirming enantiomeric purity. Spectroscopic data consistent with the structure. Sharp melting point. |
Table 2: Analytical techniques for characterization.
Logical Relationships in Chiral Resolution
The success of the chiral resolution step is governed by the physicochemical differences between the diastereomeric salts.
Figure 2: Logical relationship in the diastereomeric salt resolution.
Conclusion
This guide has detailed a robust and practical synthetic pathway for the preparation of enantiomerically pure this compound. The synthesis relies on established and well-understood chemical transformations, with the critical step being the chiral resolution of the racemic desmethylsibutramine intermediate. By carefully controlling the conditions of the diastereomeric salt formation and fractional crystallization, high enantiomeric purity of the final product can be achieved. The protocols and rationale provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and development of sibutramine analogues and related compounds.
References
-
Chemistry LibreTexts. (2022, July 11). Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Journal of Food and Drug Analysis. Isolation and identification of a sibutramine analogue in a healthy food for weight loss. Retrieved from [Link]
-
Wikipedia. List of investigational antidepressants. Retrieved from [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. Retrieved from [Link]
- Google Patents. KR20060019351A - Improved Synthesis of Sibutramine.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
RSC Publishing. Chiral resolution of dl-leucine via salifying tartaric acid derivatives. Retrieved from [Link]
-
PubChem. N-Desmethylsibutramine. Retrieved from [Link]
Sources
An In-Depth Technical Guide to (S)-Desmethylsibutramine Hydrochloride: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of (S)-Desmethylsibutramine hydrochloride, a primary active metabolite of the former anti-obesity drug sibutramine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, stereospecific structure, synthesis, and analytical methodologies pertinent to this compound. The narrative emphasizes the rationale behind experimental choices and provides validated protocols for practical application.
Introduction: The Scientific Context of (S)-Desmethylsibutramine
Sibutramine was developed as a serotonin-norepinephrine reuptake inhibitor (SNRI) for the management of obesity.[1] Its therapeutic effects are not primarily mediated by the parent drug but by its more potent, pharmacologically active metabolites: N-monodesmethylsibutramine (M1) and N-didesmethylsibutramine (M2).[1] (S)-Desmethylsibutramine is the (S)-enantiomer of the M1 metabolite. Understanding the specific properties of this enantiomer is critical, as pharmacological activity is often stereospecific. Research has indicated that the (R)-enantiomers of sibutramine's metabolites exhibit more potent anorectic effects.[2]
This guide focuses exclusively on the (S)-enantiomer of desmethylsibutramine, providing a foundational resource for its study in various research contexts.
Chemical Structure and Physicochemical Properties
A precise understanding of the molecular architecture and physical characteristics of this compound is fundamental for any experimental design, from analytical method development to its use in biological assays.
Molecular Structure
The structural identity of this compound has been unequivocally established through spectroscopic methods and single-crystal X-ray analysis.[3]
-
IUPAC Name: (S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine hydrochloride[4]
-
CAS Number: 84467-94-7 (for the hydrochloride salt)[5]
-
Molecular Formula: C₁₆H₂₅Cl₂N[4]
-
Molecular Weight: 302.28 g/mol (hydrochloride salt)[5]
The molecule features a central chiral carbon, conferring its stereospecific properties. The hydrochloride salt form is utilized to enhance aqueous solubility and stability, a common practice in pharmaceutical development to improve bioavailability.[6]
Physicochemical Data Summary
The following table summarizes key physicochemical properties, which are crucial for handling, formulation, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄ClN (free base), C₁₆H₂₅Cl₂N (HCl salt) | [4][7] |
| Molecular Weight | 265.83 g/mol (free base), 302.28 g/mol (HCl salt) | [5][7] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Methanol. The hydrochloride salt enhances water solubility. | [8][9] |
| Storage Temperature | -20°C Freezer | [5] |
Stereoselective Synthesis
The isolation of a single enantiomer is paramount for evaluating its specific biological activity. The first practical enantioselective synthesis of (S)-desmethylsibutramine was developed to provide access to stereochemically pure material for pharmacological testing and crystallographic analysis.[3]
Rationale for Enantioselective Approach
A racemic mixture contains both (R) and (S) enantiomers. Since biological systems (like transporters and receptors) are chiral, they often interact differently with each enantiomer. One enantiomer may be responsible for the therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, synthesizing the pure (S)-enantiomer is a self-validating system; it ensures that any observed biological activity can be directly attributed to this specific stereoisomer, eliminating confounding variables from the (R)-enantiomer.
Experimental Protocol: Enantioselective Synthesis
This protocol is an adapted summary of the synthetic route. Researchers should consult the primary literature for exhaustive detail.[3]
-
Step 1: Grignard Reaction. 1-(4-chlorophenyl)cyclobutanecarbonitrile is reacted with isobutylmagnesium bromide to form an intermediate imine.
-
Step 2: Chiral Resolution. The resulting racemic amine is resolved using a chiral resolving agent, such as a chiral carboxylic acid, to separate the (S) and (R) enantiomers. This is a critical step where diastereomeric salts are formed, which can be separated by fractional crystallization due to their different physical properties.
-
Step 3: N-methylation. The resolved (S)-amine is then methylated using a suitable methylating agent (e.g., formaldehyde and formic acid via the Eschweiler-Clarke reaction) to yield (S)-desmethylsibutramine.
-
Step 4: Salt Formation. The purified (S)-desmethylsibutramine free base is dissolved in an appropriate solvent (e.g., diethyl ether) and treated with hydrochloric acid to precipitate the this compound salt.
-
Step 5: Purification. The final product is purified by recrystallization to achieve high analytical purity.
Structural Elucidation and Analytical Characterization
Confirming the identity, purity, and concentration of this compound is essential for the integrity of any research. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.
Spectroscopic Analysis
¹H and ¹³C NMR are used to confirm the molecular structure. The spectra provide information about the chemical environment of each proton and carbon atom. Key expected signals for the desmethylsibutramine structure would include aromatic protons of the chlorophenyl group, aliphatic protons of the cyclobutyl and isobutyl groups, and a signal for the N-methyl group.[3]
Mass spectrometry is used to confirm the molecular weight and to study fragmentation patterns, which serve as a molecular fingerprint. In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored for highly selective quantification.
The fragmentation typically involves the loss of the isobutyl group and other characteristic cleavages of the amine side chain.
Chromatographic Methods
Chromatography is the cornerstone for separating (S)-Desmethylsibutramine from impurities, its parent drug, or other metabolites, and for precise quantification.
A validated RP-HPLC method provides a robust and widely accessible technique for quantification. The choice of a C8 or C18 column is based on the compound's moderate polarity. The mobile phase composition is optimized to achieve a good peak shape and retention time. UV detection at 223-225 nm is effective due to the chromophore of the chlorophenyl group.[11][12]
Exemplar HPLC-UV Protocol:
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent.[12]
-
Mobile Phase: Acetonitrile and 50 mM Ammonium dihydrogen phosphate buffer (65:35, v/v), pH adjusted to 6.0.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 225 nm.[12]
-
Injection Volume: 10-20 µL.
-
Quantification: Based on a calibration curve of known standards, with a limit of detection typically in the ng/mL range.[12]
For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying the metabolite in plasma, LC-MS/MS is the gold standard.[10] The methodology relies on separating the analyte chromatographically before subjecting it to mass analysis. The use of multiple reaction monitoring (MRM) ensures that only the specific transition from the precursor ion to a product ion is detected, minimizing matrix interference.
Validated Bioanalytical LC-MS/MS Protocol:
-
Sample Preparation (Plasma): Perform a liquid-liquid extraction.
-
To 100 µL of plasma, add an internal standard (e.g., desmethylsibutramine-d7).[10]
-
Add 100 µL of 10 mM KH₂PO₄ buffer.[10]
-
Extract with 2.5 mL of methyl tertiary butyl ether (MTBE) by vortexing for 5 minutes.[10]
-
Centrifuge at 4000 rpm for 10 minutes.[10]
-
Evaporate the supernatant under nitrogen and reconstitute in the mobile phase.[10]
-
-
Chromatography:
-
Mass Spectrometry (ESI+):
Pharmacology and Mechanism of Action
(S)-Desmethylsibutramine's pharmacological activity stems from its ability to inhibit the reuptake of key monoamine neurotransmitters in the central nervous system.
Monoamine Reuptake Inhibition
The primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT).[9] By blocking these transporters, it increases the concentration of norepinephrine and serotonin in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission. This dual action is believed to contribute to increased satiety and reduced appetite.
In Vitro Transporter Binding Affinity
The potency of a compound as a reuptake inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates higher binding affinity and greater potency.[13] The enantiomers of desmethylsibutramine have been shown to have different potencies at the monoamine transporters.
The following table presents the in vitro IC50 values for the enantiomers of desmethylsibutramine, demonstrating their potency for inhibiting the uptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT).
| Compound | NE Uptake IC₅₀ (nM) | DA Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) | Source |
| (S)-Desmethylsibutramine | 9.2 | 28.5 | 3.1 | [2] |
| (R)-Desmethylsibutramine | 1.1 | 13.5 | 14.1 | [2] |
Data derived from in vitro uptake inhibition assays.[2]
These data illustrate the stereoselectivity of the interaction. While the (S)-enantiomer is a potent inhibitor, the (R)-enantiomer shows even higher potency for norepinephrine reuptake inhibition, which correlates with its stronger anorectic effects observed in vivo.[2]
Conclusion
This compound is a molecule of significant interest due to its role as a primary active metabolite of sibutramine and its potent activity as a dual norepinephrine and serotonin reuptake inhibitor. This guide has provided a detailed technical framework covering its chemical structure, stereoselective synthesis, analytical characterization, and pharmacological mechanism. The protocols and data presented herein are grounded in authoritative scientific literature, offering a reliable and self-validating resource for researchers. A thorough understanding of these fundamental properties is indispensable for any rigorous scientific investigation involving this compound.
References
-
Venkata, S., et al. (2014). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 4(5), 337-345. Available at: [Link]
-
Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. (Note: This article has been retracted, but is cited for historical context of methods). Available at: [Link]
-
Zeng, Y., et al. (2021). Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. Molecules, 26(11), 3337. Available at: [Link]
-
Huang, Z., et al. (2008). Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC--ESI-MS. Journal of Chromatographic Science, 46(8), 707-711. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10199199, N-Desmethylsibutramine. Retrieved from [Link]
-
Suthar, A. P., et al. (2009). RP-HPLC method for estimation of sibutramine hydrochloride monohydrate in capsule dosage forms. International Journal of ChemTech Research, 1(4), 793-799. Available at: [Link]
-
U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review for Sibutramine. Retrieved from [Link]
-
Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Science & Technology Asia, 28(1), 206-215. Available at: [Link]
-
Wikipedia contributors. (n.d.). Sibutramine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Semantic Scholar. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Desmethylsibutramine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Lin, J. H., et al. (2004). Isolation and identification of a sibutramine analogue in a healthy food for weight loss. Journal of Food and Drug Analysis, 12(2), 104-109. Available at: [Link]
-
Gnerre, C., et al. (2003). Crystal chemistry of sibutramine: thermal, diffractometric and spectroscopic characterization. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 497-508. Available at: [Link]
-
Larsen, M. B., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature Communications, 11(1), 1473. Available at: [Link]
-
Glick, S. D., et al. (2000). Enantioselective behavioral effects of sibutramine metabolites. European Journal of Pharmacology, 397(1), 93-102. Available at: [Link]
-
Hennig, M., et al. (2003). Highly enantioselective catalytic asymmetric synthesis of a (R)-sibutramin precursor. Advanced Synthesis & Catalysis, 345(1-2), 229-232. Available at: [Link]
-
Gauthier, D. R., et al. (2023). Divergent Synthesis of 1,2,3,4‐Tetrasubstituted Cyclobutenes from a Common Scaffold: Enantioselective Desymmetrization by Dual‐Catalyzed Photoredox Cross‐Coupling. Angewandte Chemie International Edition, 62(42), e202309831. Available at: [Link]
-
Kim, J., et al. (2010). Enantioselective pharmacokinetics of sibutramine in rat. Archives of Pharmacal Research, 33(2), 267-273. Available at: [Link]
-
Improved Pharma. (n.d.). Single Crystal X-Ray Structure Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding affinities (Ki) of SSRIs with resting and desensitized nAChRs. Retrieved from [Link]
-
Zhang, Y., et al. (2023). X-Ray Structures, Intermolecular Interactions, and Structural Transformations of Dihydroquercetin Solvates and Polymorphs. Molecules, 28(21), 7378. Available at: [Link]
-
Henry, N., et al. (2004). The first enantioselective synthesis of 4-acetyl-3(R)- and 3(S)-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine. Tetrahedron Letters, 45(7), 1465-1468. Available at: [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Inhibitory constant (Ki). Retrieved from [Link]
-
Al-Haiza, M. A., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(15), 4983. Available at: [Link]
-
Serebruany, V. L. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. The Journal of Clinical Pharmacology, 44(11), 1305-1311. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. N-Desmethylsibutramine | C16H24ClN | CID 10199199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. doi.nrct.go.th [doi.nrct.go.th]
- 6. fda.gov [fda.gov]
- 7. Desmethylsibutramine - Wikipedia [en.wikipedia.org]
- 8. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
(S)-Desmethylsibutramine hydrochloride pharmacology and toxicology profile
An In-Depth Technical Guide to the Pharmacology and Toxicology of (S)-Desmethylsibutramine Hydrochloride
Executive Summary
(S)-Desmethylsibutramine is one of the primary active metabolites of sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI) formerly prescribed for the management of obesity. While the parent compound, sibutramine, is a prodrug, its pharmacological effects are predominantly mediated by its secondary amine metabolite, (S)-desmethylsibutramine (M1), and its primary amine metabolite, didesmethylsibutramine (M2). This guide provides a comprehensive technical overview of the pharmacological mechanisms, pharmacokinetic profile, and critical toxicological findings associated with (S)-desmethylsibutramine. The narrative synthesizes preclinical and clinical data, explaining the causal pathways from molecular action to clinical outcomes. Particular emphasis is placed on the cardiovascular toxicities that ultimately led to the withdrawal of sibutramine from major global markets. This document is intended for researchers, toxicologists, and drug development professionals requiring a detailed understanding of this compound's scientific profile.
Pharmacological Profile
Introduction to Sibutramine and its Active Metabolites
Sibutramine was initially developed as an antidepressant but was repurposed as an anti-obesity agent after demonstrating significant weight loss effects in early trials.[1] It was approved by the U.S. Food and Drug Administration (FDA) in 1997 for obesity treatment, in conjunction with diet and exercise.[2] Sibutramine itself is a prodrug that undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4, to form its pharmacologically active metabolites: desmethylsibutramine (M1) and didesmethylsibutramine (M2).[2][3] These metabolites are significantly more potent as monoamine reuptake inhibitors than the parent compound and are responsible for the drug's therapeutic effects and adverse reactions.[2][4] Further metabolism of M1 and M2 leads to inactive hydroxylated and conjugated metabolites that are excreted primarily through urine.[1][2]
Mechanism of Action: A Dual-Action Monoamine Reuptake Inhibitor
The primary mechanism of action of (S)-desmethylsibutramine is the inhibition of the presynaptic reuptake of norepinephrine (NE) and serotonin (5-HT), and to a lesser extent, dopamine (DA).[2] By blocking the transporter proteins responsible for clearing these neurotransmitters from the synaptic cleft, (S)-desmethylsibutramine increases their concentration and enhances neurotransmission. This dual action on both serotonergic and noradrenergic systems is central to its effects on appetite and energy expenditure.
-
Appetite Suppression: The enhancement of serotonergic signaling in the hypothalamus, a key brain region for regulating energy homeostasis, is believed to promote a feeling of satiety, thereby reducing food intake.[4]
-
Increased Energy Expenditure: The potentiation of noradrenergic pathways contributes to an increase in thermogenesis, preventing the typical decrease in basal metabolic rate that accompanies weight loss.[4][5] Studies in rats have shown that sibutramine administration leads to a significant increase in oxygen consumption and an 18-fold increase in glucose utilization in brown adipose tissue (BAT), a key site for thermogenesis.[6]
This reuptake inhibition mechanism distinguishes it from older classes of appetite suppressants, such as amphetamines, which act by forcing the release of neurotransmitters.[2]
Pharmacokinetics
Sibutramine is well-absorbed orally (~77%), but it has low bioavailability due to significant first-pass metabolism.[2] The focus of pharmacokinetic analysis is therefore on the active metabolites, M1 and M2.
| Parameter | Sibutramine (Parent) | Desmethylsibutramine (M1) | Didesmethylsibutramine (M2) |
| Tmax (Time to Peak Conc.) | ~1 hour[2] | ~3-4 hours[2] | ~3-4 hours[2] |
| Elimination Half-life (t½) | ~1 hour[2] | ~14 hours[2] | ~16 hours[2] |
| Protein Binding | 97%[2] | 94%[2] | 94%[2] |
| Primary Metabolizing Enzyme | CYP3A4[2][3] | - | - |
| Effect of Food | Bioavailability significantly increased[3][7] | Bioavailability significantly increased[3][7] | Bioavailability not significantly affected[3][7] |
| Table 1: Pharmacokinetic Parameters of Sibutramine and its Active Metabolites. |
A study in healthy subjects demonstrated that administration with food significantly increased the Cmax and AUC of both sibutramine and its M1 metabolite, which could have implications for the drug's efficacy and safety profile.[3][7] Pharmacokinetic studies in obese adolescents (12-16 years) found that exposure to the active metabolites M1 and M2 was similar to that in obese adults, suggesting comparable metabolism in these populations.[8]
Toxicological Profile
The clinical utility of sibutramine was ultimately overshadowed by its significant toxicological risks, primarily related to cardiovascular adverse events.
Cardiovascular Toxicology
The sympathomimetic effects resulting from norepinephrine reuptake inhibition are the primary cause of sibutramine's cardiovascular toxicity. This leads to increases in blood pressure and heart rate.[9] While these effects might be modest in healthy individuals, they pose a significant risk to patients with pre-existing cardiovascular conditions.
The SCOUT Trial: The Sibutramine Cardiovascular Outcomes (SCOUT) trial was a large-scale, long-term study designed to assess the cardiovascular safety of sibutramine in high-risk patients. The trial revealed that patients treated with sibutramine had a 16% higher risk of experiencing a major adverse cardiovascular event, including non-fatal myocardial infarction and non-fatal stroke, compared to the placebo group.[9][10] These definitive findings were the principal reason for the widespread withdrawal of sibutramine from the market in 2010.[2][11]
Case reports have documented numerous severe cardiovascular events, including hypertension, tachycardia, arrhythmias, myocardial infarction, and sudden cardiac death in individuals taking sibutramine, sometimes from unknowingly consuming it in adulterated herbal weight-loss supplements.[1][10] A retrospective review of poison control data found that tachycardia and chest pain were the most commonly reported adverse effects following ingestion.[12]
Hepatotoxicity and Nephrotoxicity
Cases of acute liver injury, characterized by significantly elevated serum liver enzymes, have been reported in individuals consuming products containing sibutramine.[9] In some instances, this has progressed to fulminant hepatic failure requiring liver transplantation or resulting in death.[9] Studies in rats using sibutramine-adulterated supplements have also suggested the potential for liver and kidney toxicity.[9]
Reproductive and Developmental Toxicology
There is a lack of conclusive data on the reproductive and developmental risks of sibutramine in humans.[1] However, animal studies have raised concerns. In-ovo teratogenicity tests using chick embryos indicated that sibutramine was teratogenic, causing cardiac dystrophy and liver steatosis, leading to severe heart and liver damage in the embryos.[9]
General and Acute Toxicology
Safety pharmacology studies in various animal models have shown that sibutramine can increase spontaneous locomotor activity and respiratory rate while decreasing hexobarbital-induced sleep time at doses of 3.45 mg/kg and higher.[13] However, at these doses, it did not show significant effects on blood pressure or heart rate in the animal models tested.[13]
Acute overdose in humans typically results in mild to moderate effects. The most common symptoms are cardiovascular (tachycardia, chest pain) and central nervous system-related (agitation, dizziness).[12] While most reported ingestions in a poison control review resulted in minor or no effects, the potential for severe outcomes, especially with large doses or in susceptible individuals, remains a critical concern.[12]
| Toxicological Endpoint | Findings |
| Cardiovascular | Increased risk of myocardial infarction and stroke (SCOUT Trial).[9][10] Tachycardia, hypertension, arrhythmias.[1] |
| Hepatic | Reports of acute liver injury and fulminant hepatic failure.[9] |
| Renal | Evidence of potential kidney toxicity in animal models.[9] |
| Developmental | Teratogenic effects (cardiac and liver damage) observed in chick embryos.[9] |
| Acute Overdose | Tachycardia, chest pain, agitation, dizziness, nausea, vomiting.[12] |
| Table 2: Summary of Key Toxicological Findings. |
Standardized Experimental Protocols
Workflow for a Single-Dose Pharmacokinetic Study
The characterization of a compound's pharmacokinetic profile is a cornerstone of drug development. The following outlines a standard protocol for a single-dose crossover study, similar to those used to evaluate sibutramine and its metabolites.
Methodology:
-
Subject Screening & Enrollment: Recruit healthy, non-smoking male and female volunteers. Conduct a full medical screening, including physical examination, ECG, and blood/urine analysis to ensure they meet inclusion/exclusion criteria.
-
Study Design: Employ a two-period, crossover design. Subjects are randomized to receive a single oral dose of the test article (e.g., 15 mg sibutramine) under either fasting or fed conditions in the first period.
-
Washout Period: A washout period of sufficient duration (at least 5-7 half-lives of the slowest-clearing analyte) separates the two treatment periods.
-
Dosing: In the second period, subjects receive the same dose under the alternate condition (fed or fasting).
-
Pharmacokinetic Sampling: Collect serial blood samples into appropriate anticoagulant tubes at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours post-dose).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma frozen at -70°C or below until analysis.
-
Bioanalysis: Quantify the concentrations of the parent drug and its key metabolites (e.g., M1, M2) in plasma samples using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software. Perform statistical analysis to compare parameters between fed and fasting states.
Conclusion and Regulatory Perspective
(S)-Desmethylsibutramine, as a primary active metabolite of sibutramine, is a potent serotonin-norepinephrine reuptake inhibitor with demonstrable efficacy in promoting weight loss through dual effects on appetite suppression and energy expenditure. However, its pharmacological action is inextricably linked to a significant and unacceptable toxicological risk profile. The peripheral sympathomimetic effects, driven by norepinephrine reuptake inhibition, lead to clinically significant increases in heart rate and blood pressure. The findings of the SCOUT trial provided definitive evidence that, in a high-risk population, the cardiovascular risks of treatment outweigh the benefits of weight loss.[9][10] The subsequent global withdrawal of sibutramine serves as a critical case study in drug safety and the importance of post-marketing surveillance. For researchers and drug development professionals, the story of sibutramine and its metabolites underscores the necessity of thoroughly evaluating the cardiovascular safety of any centrally-acting compound with effects on monoamine systems.
References
-
Suparmi, S., S. Praptiningsih, Y., & R. Sari, P. (2024). Toxicity of sibutramine hydrochloride-adulterated weight loss supplements in rats based on biochemical and organ weight paramete. Journal of Pharmacy & Pharmacognosy Research, 12(2), 360-370. [Link]
-
Wikipedia. (n.d.). Sibutramine. Retrieved January 26, 2026, from [Link]
-
Abolfathi, Z., Tanguay, M., & Mo-Yin, N. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Journal of Pharmacy & Pharmaceutical Sciences, 7(3), 345-349. [Link]
-
Ribeiro, L., & Busnardo, C. (2011). Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis. The Open Neuropsychopharmacology Journal, 4, 1-6. [Link]
-
Garlapati, V., & Ganti, L. (2021). Sibutramine as a Cause of Sudden Cardiac Death. Cureus, 13(2), e13175. [Link]
-
Abolfathi, Z., Tanguay, M., & Nichola, M. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. ResearchGate. [Link]
-
Kim, E. J., Kim, J. C., Kim, J. C., Kim, S. H., Park, S. J., Kim, S. H., & Han, S. S. (2005). Safety pharmacology of sibutramine mesylate, an anti-obesity drug. Human & Experimental Toxicology, 24(5), 245-252. [Link]
-
van der Schoor, J., & Marx, J. (2015). Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks. Recent Patents on Endocrine, Metabolic & Immune Drug Discovery, 9(1), 33-41. [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved January 26, 2026, from [Link]
-
Minns, A. B., Clark, R. F., & Cantrell, F. L. (2010). A retrospective review of California poison control system data of sibutramine exposures. Clinical Toxicology, 47(8), 805-808. [Link]
-
Liu, Y. L., & Stock, M. J. (1997). Thermogenic effects of sibutramine and its metabolites. British Journal of Pharmacology, 121(7), 1262-1268. [Link]
-
U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review: NDA 20-632/S-021. [Link]
-
Halford, J. C. (2001). Sibutramine: its mode of action and efficacy. International Journal of Obesity and Related Metabolic Disorders, 25 Suppl 4, S1-S5. [Link]
Sources
- 1. Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks [jscimedcentral.com]
- 2. Sibutramine - Wikipedia [en.wikipedia.org]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. jppres.com [jppres.com]
- 10. Sibutramine as a Cause of Sudden Cardiac Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. A retrospective review of California poison control system data of sibutramine exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety pharmacology of sibutramine mesylate, an anti-obesity drug - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of (S)-Desmethylsibutramine Hydrochloride for SERT and NET
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sibutramine, a compound previously utilized for weight management, exerts its pharmacological effects not directly, but through its active desmethyl metabolites, primarily mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). These metabolites are potent inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This guide provides a detailed examination of the binding affinity of the specific enantiomer, (S)-Desmethylsibutramine hydrochloride, for these critical monoamine transporters. We will explore the stereoselective nature of this interaction, present the quantitative binding data, detail the rigorous experimental methodologies required to determine these affinities, and discuss the causal scientific principles that underpin these advanced pharmacological assessments.
Introduction: The Central Role of Sibutramine's Metabolites
Sibutramine was developed as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its clinical efficacy is attributed to the in-vivo N-demethylation by cytochrome P450 enzymes, leading to the formation of pharmacologically active primary and secondary amines.[1] These metabolites, (S)- and (R)-desmethylsibutramine, are responsible for the potent inhibition of both SERT and NET.[2] This dual inhibition increases the synaptic availability of serotonin and norepinephrine, which is believed to enhance satiety and increase thermogenesis.[3][4]
The serotonin and norepinephrine transporters are transmembrane proteins that mediate the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[5][6] As such, they are key targets for a wide range of therapeutics, particularly antidepressants and, in the case of sibutramine, anti-obesity agents. The affinity with which a compound binds to these transporters is a critical determinant of its potency and potential therapeutic effect.
Binding Affinity Profile of Desmethylsibutramine Enantiomers
The interaction of desmethylsibutramine with monoamine transporters is stereoselective, meaning the (S) and (R) enantiomers exhibit different binding affinities. Understanding this enantioselectivity is crucial for drug development, as it can lead to compounds with improved efficacy and a better safety profile.
A pivotal study by Glick et al. determined the in-vitro inhibitory potencies (IC₅₀ values) of the individual enantiomers of desmethylsibutramine at SERT, NET, and the dopamine transporter (DAT).[7] The data clearly demonstrates that both enantiomers are more potent inhibitors of norepinephrine and serotonin uptake than dopamine uptake. Notably, the (R)-enantiomer shows higher potency for all three transporters compared to the (S)-enantiomer.
| Compound | Transporter | IC₅₀ (nM) |
| (S)-Desmethylsibutramine | SERT | 99.8 |
| NET | 23.6 | |
| DAT | 231.0 | |
| (R)-Desmethylsibutramine | SERT | 28.7 |
| NET | 9.1 | |
| DAT | 56.4 | |
| Data derived from Glick et al., 2000.[7] |
This quantitative data underscores the dual-inhibitor nature of (S)-Desmethylsibutramine, with a roughly 4-fold higher affinity for NET over SERT.
Mechanism of Action: Dual Reuptake Inhibition
(S)-Desmethylsibutramine acts as a competitive inhibitor at the substrate-binding site (the S1 pocket) of both SERT and NET.[6] By occupying this site, it physically obstructs the re-entry of serotonin and norepinephrine into the presynaptic neuron. This blockade leads to a prolonged presence and higher concentration of these neurotransmitters in the synaptic cleft, thereby enhancing and extending their signaling to postsynaptic receptors.
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinity (expressed as the inhibition constant, Kᵢ) is most commonly achieved through a competitive radioligand binding assay. This technique measures the ability of a test compound, such as (S)-Desmethylsibutramine, to displace a radioactively labeled ligand that has a known high affinity for the target transporter.
Causality in Experimental Design
The choice of a filtration-based radioligand assay is deliberate; it provides a robust and reproducible method to physically separate the ligand that is bound to the transporter (on the cell membrane) from the unbound ligand remaining in the solution. This separation is the cornerstone of accurately quantifying the binding interaction. Every step is designed to isolate the specific binding event and minimize confounding variables.
Step-by-Step Methodology
The following protocol outlines the determination of (S)-Desmethylsibutramine's affinity for SERT. The same principles apply to NET, substituting the appropriate radioligand and cell line/tissue.
A. Preparation of Transporter-Rich Membranes:
-
Source Material: Utilize a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing high levels of human SERT (hSERT). Alternatively, use brain tissue known to be rich in SERT, such as the raphe nucleus or striatum from rodents.
-
Homogenization: Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors to prevent protein degradation.
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and large debris.
-
Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.
-
Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation to wash away cytosolic components.
-
Final Preparation: Resuspend the final membrane pellet in an assay buffer, determine the total protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
B. Competitive Binding Assay:
-
Assay Plate Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of a SERT-specific radioligand (e.g., [³H]Citalopram, typically at or below its Kₑ value), and the membrane preparation.
-
Non-Specific Binding (NSB): Assay buffer, the radioligand, the membrane preparation, and a high concentration of a known, non-labeled SERT inhibitor (e.g., 10 µM fluoxetine) to saturate all specific binding sites.
-
Test Compound: Assay buffer, the radioligand, the membrane preparation, and varying concentrations of this compound (typically a 10-point dilution series, e.g., from 0.1 nM to 1 µM).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Gentle agitation can ensure homogeneity.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand. The speed is critical to prevent dissociation of the bound radioligand.
-
Scintillation Counting: Place the dried filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity trapped on the filters using a scintillation counter.
C. Data Analysis:
-
Calculate Specific Binding: For each concentration, subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of the total and test compound wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the (S)-Desmethylsibutramine concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response model) to fit the curve and determine the IC₅₀ value—the concentration of (S)-Desmethylsibutramine that inhibits 50% of the specific radioligand binding.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand used and Kₑ is the equilibrium dissociation constant of the radioligand for the transporter. The Kᵢ represents the intrinsic binding affinity of the test compound.
-
Conclusion
This compound is a potent dual inhibitor of the serotonin and norepinephrine transporters, with a higher affinity for NET. The precise quantification of its binding affinity, accomplished through rigorous methodologies like the radioligand binding assay, is fundamental to understanding its pharmacological profile. The stereoselective nature of its interactions, with the (R)-enantiomer displaying even higher potency, highlights the critical importance of chiral pharmacology in drug design and development. This guide provides the foundational data and experimental framework necessary for researchers to further investigate the nuanced interactions of sibutramine's metabolites with these key CNS targets.
References
-
Glick, S. D., Haskew, R. E., Maisonneuve, I. M., Carlson, J. N., & Jerussi, T. P. (2000). Enantioselective behavioral effects of sibutramine metabolites. European Journal of Pharmacology, 397(1), 93–102. [Link]
-
Kang, W., Bae, K., & Noh, K. (2010). Enantioselective determination of sibutramine and its active metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 51(1), 264–267. [Link]
-
Connolly, H. M., & Stoke, M. J. (1997). Thermogenic effects of sibutramine and its metabolites. British Journal of Pharmacology, 122(2), 243–250. [Link]
-
Singh, H., & Andersen, J. (2011). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Proceedings of the National Academy of Sciences, 108(34), 14271-14276. [Link]
-
Grodner, B., & Sitkiewicz, D. (2016). Enantiomers: a new issue in pharmacotherapy of depression? Psychiatria Polska, 50(5), 967–977. [Link]
-
Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLoS ONE, 6(10), e25683. [Link]
-
Luque, C. A., & Rey, J. A. (1999). Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity. The Annals of Pharmacotherapy, 33(9), 968–978. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Kristensen, A. S., et al. (2011). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. Journal of Biological Chemistry, 286(50), 43072-43083. [Link]
-
Anderson, P. H. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. International Journal of Molecular Sciences, 23(23), 14995. [Link]
-
Heal, D. J., & Aspley, S. (1997). Mechanisms of Action of Sibutramine. ResearchGate. [Link]
Sources
- 1. Recovery of dopamine neuronal transporter but lack of change of its mRNA in substantia nigra after inactivation by a new irreversible inhibitor characterized in vitro and ex vivo in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Desmethylsibutramine | C16H24ClN | CID 10199199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective pharmacokinetics of sibutramine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sibutramine, a serotonin uptake inhibitor, increases dopamine concentrations in rat striatal and hypothalamic extracellular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics of (S)-Desmethylsibutramine Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Desmethylsibutramine, the pharmacologically active metabolite of the anti-obesity drug sibutramine, exhibits significant stereoselectivity in its pharmacokinetic profile. This guide provides a comprehensive overview of the principles and methodologies for characterizing the absorption, distribution, metabolism, and excretion (ADME) of (S)-Desmethylsibutramine hydrochloride in preclinical animal models. While specific pharmacokinetic parameters for the administration of the pure (S)-enantiomer are not extensively available in public literature, this document synthesizes existing knowledge on racemic sibutramine and its metabolites to offer a robust framework for designing and executing pivotal preclinical studies. We will delve into the causal reasoning behind experimental design choices, present detailed protocols for key assays, and provide templates for data visualization, empowering researchers to conduct self-validating pharmacokinetic assessments.
Introduction: The Rationale for Stereoselective Pharmacokinetic Analysis
Sibutramine is administered as a racemic mixture of (R)- and (S)-enantiomers. In vivo, it is rapidly metabolized by cytochrome P450 enzymes, primarily CYP3A4, to its active N-desmethyl (M1) and di-desmethyl (M2) metabolites[1][2]. These metabolites are responsible for the majority of the pharmacological activity of sibutramine[3][4]. Crucially, the metabolism of sibutramine is stereoselective. Studies in rats have demonstrated that after oral administration of racemic sibutramine, the pharmacologically less effective (S)-isomer of didesmethylsibutramine is predominant in the plasma[5]. This is due to the rapid biotransformation and excretion of the (R)-enantiomers of the metabolites[5].
This enantioselectivity underscores the necessity of evaluating the pharmacokinetics of the individual enantiomers of desmethylsibutramine. Understanding the ADME properties of (S)-Desmethylsibutramine is critical for:
-
Correlating Pharmacokinetics with Pharmacodynamics (PK/PD): To establish a clear relationship between drug exposure and therapeutic or adverse effects.
-
Informing Dose Selection for Clinical Trials: Accurate pharmacokinetic data is essential for predicting human dosage regimens.
-
Assessing Drug-Drug Interaction Potential: To understand how co-administered drugs might affect the metabolism and clearance of the active enantiomer.
-
Supporting Regulatory Submissions: Regulatory agencies require comprehensive pharmacokinetic data for drug approval.
This guide will provide the foundational knowledge and practical methodologies to thoroughly investigate the pharmacokinetics of this compound in relevant animal models.
Preclinical Animal Models in Pharmacokinetic Evaluation
The selection of appropriate animal models is a cornerstone of preclinical drug development. For (S)-Desmethylsibutramine, a multi-species approach is recommended to understand potential interspecies differences in metabolism and pharmacokinetics.
| Animal Model | Rationale for Use | Key Considerations |
| Rat | Widely used rodent model with well-characterized physiology and genetics. Cost-effective for initial screening and dose-ranging studies. Existing data on racemic sibutramine metabolism provides a valuable baseline[2][5]. | Potential for differences in metabolic enzyme expression compared to humans. |
| Dog | Non-rodent species with physiological similarities to humans in terms of gastrointestinal tract and metabolic pathways. Often used in toxicology studies, allowing for integrated pharmacokinetic and safety assessments. | Differences in specific CYP450 isoform activity compared to humans. |
| Non-human Primate (e.g., Cynomolgus Monkey) | Closest phylogenetic relationship to humans, often providing the most predictive data for human pharmacokinetics. | Ethical considerations and high cost necessitate judicious use, typically in later-stage preclinical development. |
Core Pharmacokinetic Parameters and Experimental Design
A comprehensive preclinical pharmacokinetic program for this compound should aim to characterize the following key parameters:
-
Absorption: Bioavailability (F%), Maximum Plasma Concentration (Cmax), Time to Maximum Plasma Concentration (Tmax).
-
Distribution: Volume of Distribution (Vd), Tissue Distribution.
-
Metabolism: Identification of major metabolites, metabolic pathways, and enzymes involved.
-
Excretion: Elimination Half-life (t1/2), Clearance (CL), Routes of excretion (urine, feces).
Single-Dose Pharmacokinetic Study Design
A typical single-dose pharmacokinetic study in rats would involve the following workflow:
Caption: Workflow for a single-dose oral pharmacokinetic study in rats.
Detailed Experimental Protocols
Objective: To administer a precise oral dose of this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Weighing scale
-
Vortex mixer
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult rats)[6][7]
-
Syringes
Procedure:
-
Dose Preparation: Accurately weigh the required amount of this compound. Prepare the dosing solution in the chosen vehicle to the desired concentration. Ensure the solution is homogenous by vortexing.
-
Animal Handling: Gently restrain the rat.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle. Gently insert the gavage needle into the esophagus.
-
Dose Administration: Once the needle is correctly positioned, slowly administer the calculated dose volume. The maximum recommended oral gavage volume for rats is 10-20 mL/kg[6].
-
Post-Dosing Observation: Observe the animal for any signs of distress immediately after dosing.
Objective: To collect serial blood samples for the determination of plasma drug concentrations over time.
Materials:
-
Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Capillary tubes or syringes with appropriate gauge needles
-
Anesthetic (if required and justified in the protocol)
-
Heat lamp (for tail vein sampling)
Procedure:
-
Pre-dose Sample (t=0): Collect a blood sample immediately before dosing.
-
Post-dose Sampling: Collect blood samples at predetermined time points. A typical sampling schedule for an oral study might be: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose[8].
-
Blood Collection Technique (Tail Vein): Warm the rat's tail using a heat lamp to dilate the vein. Puncture the lateral tail vein with a needle and collect the required volume of blood (typically 100-200 µL per time point) into a microcentrifuge tube.
-
Plasma Preparation: Immediately after collection, gently mix the blood with the anticoagulant. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to clean, labeled tubes and store at -80°C until bioanalysis.
Objective: To quantify the concentration of (S)-Desmethylsibutramine in plasma samples using a validated LC-MS/MS method.
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed[9]. For chiral compounds, a chiral stationary phase is required for enantioseparation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chiral HPLC column (e.g., Chiralcel AGP)[10]
Procedure Outline:
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering substances.
-
Chromatographic Separation: Inject the extracted sample onto the chiral HPLC column. Use an optimized mobile phase to achieve separation of the (S)- and (R)-enantiomers.
-
Mass Spectrometric Detection: Use the MS/MS detector in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of the analyte and an appropriate internal standard[3].
-
Quantification: Generate a calibration curve using standards of known concentrations to determine the concentration of (S)-Desmethylsibutramine in the unknown samples.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting pharmacokinetic results.
Plasma Concentration-Time Profile
Caption: Representative plasma concentration-time profile of (S)-Desmethylsibutramine following oral administration.
Tabulated Pharmacokinetic Parameters
| Parameter | Unit | Rat | Dog | Monkey |
| Cmax | ng/mL | Data | Data | Data |
| Tmax | h | Data | Data | Data |
| AUC(0-t) | ngh/mL | Data | Data | Data |
| AUC(0-inf) | ngh/mL | Data | Data | Data |
| t1/2 | h | Data | Data | Data |
| CL/F | L/h/kg | Data | Data | Data |
| Vd/F | L/kg | Data | Data | Data |
| F% | % | Data | Data | Data |
| Note: This table is a template. Specific data for this compound is not publicly available and would be populated with experimental results. |
Metabolism and Excretion Studies
Understanding the metabolic fate and routes of elimination of (S)-Desmethylsibutramine is critical for a complete pharmacokinetic profile.
In Vitro Metabolism
-
Liver Microsomes/Hepatocytes: Incubating (S)-Desmethylsibutramine with liver microsomes or hepatocytes from different species (rat, dog, monkey, human) can identify major metabolites and potential species differences in metabolic pathways.
-
CYP450 Reaction Phenotyping: Using a panel of recombinant human CYP450 enzymes can identify the specific isoforms responsible for the metabolism of (S)-Desmethylsibutramine.
In Vivo Excretion Study
An excretion balance study, typically conducted in rats using a radiolabeled version of the compound, can quantify the amount of drug and metabolites eliminated in urine and feces over time.
Caption: Major pathways of absorption, metabolism, and excretion.
Conclusion and Future Directions
The stereoselective nature of sibutramine's metabolism necessitates a focused investigation into the pharmacokinetics of its individual, active enantiomers. This guide has provided a comprehensive framework for designing and conducting preclinical pharmacokinetic studies of this compound in various animal models. By adhering to the principles of sound experimental design, employing validated bioanalytical methods, and carefully interpreting the resulting data, researchers can build a robust pharmacokinetic profile to support the continued development of this compound.
Future research should aim to generate and publish specific pharmacokinetic data for the pure (S)-enantiomer across multiple preclinical species. This will not only enhance our understanding of its ADME properties but also facilitate more accurate predictions of its behavior in humans, ultimately contributing to the development of safer and more effective therapeutic agents.
References
- Heal, D. J., Aspley, S., Jackson, H. C., Martin, K. F., & Cheetham, S. C. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International journal of obesity and related metabolic disorders, 22 Suppl 1, S18–S28.
-
Kim, K. A., Park, J. Y., Lee, J. S., & Kim, J. Q. (2010). Enantioselective pharmacokinetics of sibutramine in rat. Chirality, 22(4), 419–424. [Link]
-
Glick, S. D., Haskew, R. E., Maisonneuve, I. M., Carlson, J. N., & Jerussi, T. P. (2000). Enantioselective behavioral effects of sibutramine metabolites. European journal of pharmacology, 397(1), 93–102. [Link]
-
Connoley, I. P., Liu, Y. L., Frost, I., & Stock, M. J. (1999). Thermogenic effects of sibutramine and its metabolites. British journal of pharmacology, 126(6), 1487–1495. [Link]
-
Venkateswarlu, P., & Kumar, P. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 293-301. [Link]
-
Sousa, M., Diniz, C., & Rocha, M. J. (2012). Sibutramine effects on central mechanisms regulating energy homeostasis. Current neuropharmacology, 10(1), 44–53. [Link]
-
Park, J. Y., Kim, K. A., Park, P. W., Kim, J. S., & Lee, D. H. (2004). Relative bioavailability and pharmacokinetics of a new sibutramine formulation in healthy male subjects: a randomized, open-label, two-period, comparative crossover study. Clinical therapeutics, 26(12), 2021–2029. [Link]
- Bodhankar, S. L., Vyawahare, N. S., & Thakurdesai, P. A. (2007). Anorexic effect of (R)-sibutramine: comparison with (R,S)-sibutramine and (S)-sibutramine in rats. Indian journal of physiology and pharmacology, 51(2), 175–180.
- Nachaläem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Science & Technology Asia, 28(1), 206-216.
-
Um, S. Y., Kim, K. B., & Kim, S. H. (2008). Determination of the active metabolites of sibutramine in rat serum using column-switching HPLC. Journal of separation science, 31(15), 2820–2826. [Link]
-
da Costa, F. B., de Faria, F. A., de Oliveira, G. G., & de Oliveira, M. A. (2008). Comparative bioavailability of two formulations of sibutramine. Arzneimittel-Forschung, 58(11), 579–584. [Link]
- National Institutes of Health. (2015).
- Obach, R. S., et al. (2017). Species differences between rats and primates (humans and monkeys) in complex cleavage pathways of DS-8500a characterized by 14C-ADME studies in humans and monkeys after administration of two radiolabeled compounds and in vitro studies. Xenobiotica, 47(11), 935–949.
-
Kang, W., Bae, K., & Noh, K. (2010). Enantioselective determination of sibutramine and its active metabolites in human plasma. Journal of pharmaceutical and biomedical analysis, 51(1), 264–267. [Link]
- Raun, K., et al. (2012). Effects of liraglutide and sibutramine on food intake, palatability, body weight and glucose tolerance in the gubra DIO-rats. Basic & clinical pharmacology & toxicology, 110(2), 153–161.
- Abolfathi, Z., et al. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Journal of Pharmacy & Pharmaceutical Sciences, 7(3), 345-349.
- Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5(9), 589-597. (Retracted)
- Landgraf, R., et al. (2022).
- Albert Einstein College of Medicine. (n.d.).
- University of California, San Francisco. (n.d.). Oral Gavage In Mice and Rats. Institutional Animal Care and Use Program.
- Singh, R., et al. (2018). Enantioseparation of D- and L- isomers of Chiral Drugs for Improving their Bioavailability: Some Techniques Including Micellization with Gemini Surfactants. Current Pharmaceutical Analysis, 14(4), 316-325.
- Synapse. (2024, May 29). What sample types and time points are ideal for rodent PK?
- Hama, K., et al. (2016). Tramadol metabolism to O-desmethyl tramadol (M1) and N-desmethyl tramadol (M2) by dog liver microsomes: Species comparison and identification of responsible canine cytochrome P-450s (CYPs). Xenobiotica, 46(10), 851–859.
- Fatanmi, O. O., et al. (2022). Pharmacokinetic and metabolomic studies with a BIO 300 Oral Powder formulation in nonhuman primates.
- Landgraf, R., et al. (2022).
- Hama, K., et al. (2016). Tramadol metabolism to O-desmethyl tramadol (M1) and N-desmethyl tramadol (M2) by dog liver microsomes: Species comparison and identification of responsible canine cytochrome P-450s (CYPs). Xenobiotica, 46(10), 851–859.
- Washington State University. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Institutional Animal Care and Use Committee.
- Kim, M. J., et al. (2023). Toxicity of sibutramine hydrochloride-adulterated weight loss supplements in rats based on biochemical and organ weight parameters. Journal of Toxicology and Environmental Health, Part A, 86(24), 985-996.
- Pang, K. S. (2003). A dog is not a rat: Importance of understanding drug absorption, distribution, metabolism and species differences in excretion (ADME). Journal of Pharmacokinetics and Pharmacodynamics, 30(4), 239-247.
Sources
- 1. ijpp.com [ijpp.com]
- 2. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective pharmacokinetics of sibutramine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective determination of sibutramine and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage of (S)-Desmethylsibutramine Hydrochloride for Research and Pharmaceutical Development
Introduction
(S)-Desmethylsibutramine, the primary active secondary amine metabolite of sibutramine, is a potent norepinephrine and serotonin reuptake inhibitor.[1][2] Its pharmacological activity is central to the therapeutic effects once sought from its parent compound for obesity management.[2][3] In the current landscape, the hydrochloride salt of this metabolite serves as a critical reference standard in analytical chemistry, a tool in pharmacological research, and a starting point for new drug discovery efforts.
The integrity of any chemical standard or active pharmaceutical ingredient (API) is paramount for the validity of experimental results and the safety of potential therapeutic applications. The stability of (S)-Desmethylsibutramine hydrochloride, like many secondary amine salts, is not absolute and is susceptible to various environmental factors. Mismanagement of its storage can lead to the formation of degradation products, compromising sample purity, altering biological activity, and introducing significant variability in analytical measurements.
This guide provides a comprehensive, technically grounded framework for understanding and managing the stability of this compound. It moves beyond simple storage recommendations to explain the underlying chemical principles that dictate its stability profile. We will explore its key physicochemical properties, delineate probable degradation pathways, and provide field-proven protocols for storage, handling, and stability assessment. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding to ensure the long-term integrity of this important compound.
Physicochemical Properties Influencing Stability
A thorough understanding of the molecule's inherent properties is the foundation for predicting and mitigating instability. The structure of (S)-Desmethylsibutramine, featuring a secondary amine, a chlorinated aromatic ring, and its formulation as a hydrochloride salt, presents a specific set of stability challenges and advantages.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Implication for Stability |
| Molecular Formula | C₁₆H₂₄ClN · HCl (or C₁₆H₂₅Cl₂N)[5] | Provides basic identity and mass for analytical calculations. |
| Molecular Weight | 302.3 g/mol [5] | Essential for quantitative analysis and solution preparation. |
| Appearance | Solid[6] | The physical state dictates handling procedures. Changes in appearance (e.g., discoloration, clumping) can be an initial sign of degradation or water absorption. |
| Formulation | Hydrochloride Salt[4] | The salt form generally enhances stability and water solubility compared to the free base.[4][7] However, it can also increase hygroscopicity. |
| Solubility | Soluble in water and DMSO.[1][6] | High solubility in aqueous media is convenient but can expose the molecule to hydrolytic or pH-dependent degradation if not properly buffered or stored. |
| Hygroscopicity | High (Typical for amine HCl salts) | The compound is likely to absorb atmospheric moisture. Water can act as a reactant in degradation pathways and physically alter the solid-state properties of the powder. |
| Key Structural Features | Secondary Amine, Chlorophenyl Group | The secondary amine is a primary site for oxidation. The aromatic ring, while generally stable, can be involved in photolytic degradation pathways. |
Potential Degradation Pathways and Mechanisms
For a molecule like this compound, degradation is not a random process but follows predictable chemical pathways driven by external stressors. The primary liabilities stem from its secondary amine functionality.
-
Oxidation: The lone pair of electrons on the secondary amine nitrogen makes it susceptible to oxidation. Atmospheric oxygen or residual peroxides in solvents can lead to the formation of N-oxides or other oxidative degradation products. This process can be accelerated by the presence of metal ions, light, or elevated temperatures.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation. Studies on the parent compound, sibutramine hydrochloride, have shown that light is a significant stress condition contributing to degradation.[8] The chlorophenyl group can absorb UV light, potentially leading to radical-mediated reactions or cleavage.
-
Thermal Degradation: While generally more stable in solid form, elevated temperatures increase the kinetic energy of molecules, accelerating all degradation reactions. Long-term storage at ambient or elevated temperatures can lead to a gradual loss of purity.
Hydrolysis of the core structure is less likely due to the stable carbon-carbon and carbon-nitrogen single bonds. However, the presence of absorbed water from humidity can act as a medium to facilitate other reactions.
Below is a conceptual diagram illustrating the primary stress factors that can lead to the degradation of the parent compound.
Caption: Primary environmental stressors leading to degradation.
Recommended Storage and Handling Protocols
The goal of a storage protocol is to mitigate the chemical and physical stressors identified above. Control of temperature, atmosphere, light, and humidity is critical.
Table 2: Recommended Storage Conditions for this compound
| Condition | Long-Term Storage (>1 month) | Short-Term Storage (<1 month) & In-Use | Rationale |
| Temperature | -20°C | 2-8°C [1] | Reduces the rate of all potential chemical degradation reactions. Refrigerated conditions are acceptable for routine use to minimize thermal cycling. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly Sealed Container | An inert atmosphere displaces oxygen, directly inhibiting oxidative degradation, which is a primary risk for secondary amines. |
| Light | Amber Glass Vial / Opaque Container | Amber Glass Vial / Opaque Container | Prevents exposure to UV and visible light, mitigating the risk of photodegradation.[8] |
| Humidity | Store within a Desiccator | Tightly Sealed Container | As an amine hydrochloride salt, the compound is hygroscopic.[9] A desiccator minimizes moisture absorption, preventing physical changes and water-mediated degradation. |
Handling Best Practices:
-
Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Whenever possible, handle the material in a glove box or glove bag under an inert atmosphere.
-
Solutions: For solutions, supplier data suggests storage at -80°C for 6 months or -20°C for 1 month is viable.[1] Use freshly prepared solutions whenever possible. If storing, purge the headspace of the vial with an inert gas before sealing.
Designing a Stability Study: A Methodological Approach
To empirically determine a re-test date or understand degradation liabilities, a formal stability study is necessary. This involves both forced degradation (stress testing) and long-term stability trials under ICH-prescribed conditions.[10][11]
Forced Degradation (Stress Testing)
The objective of forced degradation is to intentionally degrade the sample to identify likely degradation products and establish a stability-indicating analytical method.[12] The goal is to achieve 5-20% degradation of the active substance.[13]
Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile:water.
-
Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Heat at 60-80°C.
-
Oxidation: Add 3-6% H₂O₂. Keep at room temperature.
-
Thermal: Heat the solution at 60-80°C. For solid-state thermal stress, place the powder in an oven.
-
Photolytic: Expose the solution to a calibrated light source as specified in ICH Q1B guidelines.[14]
-
-
Time Points: Sample each condition at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Neutralization: For acid and base samples, neutralize them before analysis to prevent damage to the analytical column.
-
Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC-UV or LC-MS method.
Caption: Workflow for a forced degradation study.
Long-Term and Accelerated Stability Studies
These studies are performed on the solid material in its proposed packaging to establish a re-test period or shelf life, following ICH Q1A(R2) guidelines.[10][15]
Table 3: ICH Conditions for Long-Term and Accelerated Stability Testing
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Typical) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12, 18, 24 months[15] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months[16] | 0, 3, 6 months[15] |
Analytical Techniques for Stability Assessment
The cornerstone of any stability study is a validated stability-indicating analytical method (SIAM) .
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique used. A robust HPLC method, typically with UV detection, must be able to separate the intact this compound peak from all potential degradation products and impurities.[8] Method development will focus on optimizing column chemistry (e.g., C18, C8), mobile phase composition, and gradient to achieve baseline resolution for all relevant peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable, particularly during forced degradation studies.[17][18] It is used to identify the mass of unknown peaks that appear during stress testing, which allows for the structural elucidation of degradation products and a definitive understanding of the degradation pathways.
Method validation must be performed according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a stable compound when appropriate precautions are taken. Its primary liabilities are oxidation, photodegradation, and hygroscopicity, all of which are characteristic of a secondary amine hydrochloride salt. The integrity of this material for research and development purposes is critically dependent on a stringent storage and handling protocol.
The most critical control measures are storage at -20°C under an inert atmosphere, strict protection from light, and management of humidity. By implementing the scientifically-grounded protocols detailed in this guide, researchers and developers can ensure the purity, potency, and reliability of this compound, thereby safeguarding the integrity of their scientific work.
References
-
Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. Science & Technology Asia, 28(1), 206-215. Available from: [Link]
-
Tsvetkova, D., et al. (2021). Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements. Folia Medica, 63(3), 421-427. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13083195, Desmethylsibutramine hydrochloride. PubChem. Available from: [Link]
-
Shi, Y., et al. (2012). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 3, 585-591. Available from: [Link]
-
Heal, D. J., et al. (1998). Thermogenic effects of sibutramine and its metabolites. British Journal of Pharmacology, 125(2), 343–350. Available from: [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]
-
Ponnuru, V. S., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 249-257. Available from: [Link]
-
Alsarra, I. A. (2022). Forced Degradation Studies to Assess the Stability of Drugs and Products. IntechOpen. Available from: [Link]
-
Kim, D., et al. (2014). Characterization, stability, and pharmacokinetics of sibutramine/β-cyclodextrin inclusion complex. Carbohydrate Polymers, 103, 446-452. Available from: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
Dalmora, S. L., et al. (2008). LC Method for Studies on the Stability of Sibutramine in Soft Gelatin Capsules. Chromatographia, 68(5-6), 459-464. Available from: [Link]
-
European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]
-
Wikipedia. Sibutramine. Available from: [Link]
-
Halpern, B., & Halpern, A. (2004). Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis. Clinics, 59(4), 397-408. Available from: [Link]
-
Snape, T. J., & Astles, A. M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]
-
S-Matrix. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Sibutramine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]
- Bosch, H. W., et al. (2010). US Patent Application US20100204470A1: Method for salt preparation. Google Patents.
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Gandjar, I. G., et al. (2016). Development of analytical method for identification of sibutramine hydrochloride in traditional medicine using solid phase extraction: High-performance liquid chromatography. Asian Journal of Pharmaceutical and Clinical Research, 9(4), 135-139. Available from: [Link]
-
Yuliani, S. H., et al. (2023). Toxicity of sibutramine hydrochloride-adulterated weight loss supplements in rats based on biochemical and organ weight parameters. Journal of Applied Pharmaceutical Science, 13(12), 163-170. Available from: [Link]
-
Singer, M., et al. (2006). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]
-
YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines. Available from: [Link]
-
AFPM. (2019). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?. Available from: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 84467-94-7: Desmethylsibutramine hydrochloride [cymitquimica.com]
- 5. Desmethylsibutramine hydrochloride | C16H25Cl2N | CID 13083195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. ysnamgroup.com [ysnamgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. biopharminternational.com [biopharminternational.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. database.ich.org [database.ich.org]
- 16. youtube.com [youtube.com]
- 17. doi.nrct.go.th [doi.nrct.go.th]
- 18. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
(S)-Desmethylsibutramine hydrochloride physical and chemical specifications
An In-Depth Technical Guide to (S)-Desmethylsibutramine Hydrochloride: Physical and Chemical Specifications
Introduction
This compound is the secondary amine metabolite of sibutramine, an anti-obesity drug that was formerly marketed for weight management.[1][2] Sibutramine itself is a prodrug, meaning it is metabolized in the body into active compounds that exert the therapeutic effect.[3] (S)-Desmethylsibutramine, along with didesmethylsibutramine, are the primary active metabolites responsible for the pharmacological activity of the parent compound.[3] Understanding the specific properties of this S-enantiomer is critical for researchers in pharmacology, toxicology, and drug development, as enantiomers can exhibit significantly different potencies and effects.
This technical guide provides a comprehensive overview of the physical and chemical specifications, pharmacological action, and analytical methodologies for this compound, designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized below. These specifications are essential for accurate experimental design, from preparing stock solutions to interpreting analytical data.
| Property | Specification | Source(s) |
| Chemical Formula | C₁₆H₂₅Cl₂N | [4][5] |
| Molecular Weight | 302.28 g/mol | [5][6] |
| CAS Number | 84467-94-7 | [2][4] |
| Appearance | White to Off-White Solid/Powder | [6] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | 4°C, sealed, away from moisture. For long-term storage in solvent: -80°C (6 months) or -20°C (1 month). | [2][5] |
Solubility Data
Solubility is a critical parameter for in vitro and in vivo studies. The hydrochloride salt form enhances water solubility.[6]
| Solvent | Concentration | Comments | Source(s) |
| DMSO | 62.5 mg/mL (206.76 mM) | Ultrasonic and warming to 60°C may be required. | [2][5] |
| 10% DMSO in 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.88 mM) | Clear solution for in vivo use. | [2][5] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.88 mM) | Clear solution for in vivo use. | [2][5] |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL (6.88 mM) | Clear solution for in vivo use. | [2][5] |
Chemical Structure and Identifiers
Accurate identification of a chemical entity relies on standardized nomenclature and structural representations.
2D Structure: (A 2D chemical structure diagram of this compound would be depicted here in a full whitepaper)
-
IUPAC Name: 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride[4]
-
InChI: InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H[6]
-
InChIKey: OUVFHVJVFLFXPQ-UHFFFAOYSA-N[6]
-
SMILES: C(CC(C)C)(NC)C1(CCC1)C2=CC=C(Cl)C=C2.Cl[6]
-
Synonyms: N-Desmethylsibutramine hydrochloride, BTS 54-354, mono-Desmethylsibutramine hydrochloride[4]
Pharmacology and Mechanism of Action
This compound is an orally active inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2][5] The parent drug, sibutramine, and its metabolites function as serotonin-norepinephrine reuptake inhibitors (SNRIs).[3] By blocking these transporters, they increase the concentration of norepinephrine and serotonin in the synaptic cleft, which enhances satiety and can increase energy expenditure.[7][8][9] This mechanism is distinct from older anorectic agents that force neurotransmitter release.[3]
The pharmacological activity resides primarily in the secondary (desmethyl-) and primary (didesmethyl-) amine metabolites.[10] Studies have shown that the enantiomers of these metabolites have different potencies, underscoring the importance of studying the specific (S)-isomer.[3]
Caption: Mechanism of action for (S)-Desmethylsibutramine at the neuronal synapse.
Analytical Methodologies
The accurate quantification and identification of (S)-Desmethylsibutramine in various matrices, particularly biological samples like plasma, is crucial for pharmacokinetic and metabolism studies.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with mass spectrometry, is the gold standard for analyzing sibutramine and its metabolites.[11][12]
-
Typical Column: Reversed-phase columns such as C18 are commonly used for separation.[11][13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or ammonium dihydrogen phosphate) and an organic solvent like acetonitrile is typical.[11][13]
-
Detection: UV detection can be used (wavelength ~222-225 nm), but tandem mass spectrometry (MS/MS) provides superior sensitivity and specificity.[12][13]
Thin-Layer Chromatography (TLC): TLC can be employed as a rapid and simple screening method for the presence of sibutramine and its analogues in samples like herbal supplements.[8]
Spectroscopic Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive method for quantification. Analytes are typically ionized using an electrospray ionization (ESI) source in positive mode. Detection is achieved through Multiple Reaction Monitoring (MRM), which offers high selectivity.[11][14]
-
MRM Transition for Desmethylsibutramine: m/z 266.3 → 125.3[11]
Caption: General workflow for the analysis of (S)-Desmethylsibutramine via LC-MS/MS.
Experimental Protocols
The following protocols are derived from commercially available product data sheets and published literature, providing a foundation for laboratory use.
Protocol 1: Preparation of Stock Solutions
Causality: A concentrated stock solution, typically in a non-aqueous solvent like DMSO, is prepared first. This allows for precise dilution into aqueous media for subsequent experiments while minimizing the final concentration of the organic solvent, which can be cytotoxic or affect experimental outcomes.
Step-by-Step Methodology:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the compound using an analytical balance.
-
Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 0.3308 mL of DMSO to 1 mg of compound).
-
To aid dissolution, vortex the solution thoroughly. If particulates remain, sonicate the vial or warm it gently to 60°C until a clear solution is obtained.[2]
-
Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of Solutions for In Vivo Administration
Causality: For animal studies, the compound must be in a biocompatible vehicle that ensures solubility and stability. Co-solvent systems are often necessary for compounds with limited aqueous solubility. The choice of vehicle (e.g., PEG/Tween vs. SBE-β-CD) can depend on the route of administration and dosing regimen.
Step-by-Step Methodology (Example using PEG/Tween):
-
Begin with a pre-made concentrated stock solution in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is formed.
-
This protocol yields a final concentration of ≥ 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Conclusion
This compound, as a primary active metabolite of sibutramine, is a crucial compound for research into obesity and monoamine reuptake inhibition. This guide provides the core physical and chemical specifications necessary for its handling, storage, and use in experimental settings. The outlined analytical methods, particularly LC-MS/MS, represent the industry-standard approach for its reliable identification and quantification. Adherence to these technical details ensures the integrity and reproducibility of research conducted with this compound.
References
-
Finer, N. (2002). Sibutramine: its mode of action and efficacy. International Journal of Obesity and Related Metabolic Disorders, 26 Suppl 4, S29-33. [Link]
-
National Center for Biotechnology Information. (n.d.). Sibutramine. PubChem Compound Summary for CID 5210. Retrieved from [Link]
-
Ponnuru, V. S., Challa, B. R., & Nadendla, R. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 249-257. [Link]
-
Andawiyah, R., et al. (n.d.). THE FABRICATION OF TEST STRIP FOR SIBUTRAMINE HCl DETECTION IN SLIMMING TRADITIONAL HERBAL MEDICINE. ResearchGate. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Sibutramine sulfate?. Synapse. Retrieved from [Link]
-
Wikipedia. (n.d.). Sibutramine. Retrieved from [Link]
-
Phattanawasin, P., et al. (2012). Determination of sibutramine adulterated in herbal slimming products using TLC densitometric method. ResearchGate. Retrieved from [Link]
-
Ruttimann, Y., et al. (n.d.). Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Desmethylsibutramine hydrochloride. PubChem Compound Summary for CID 13083195. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Desmethylsibutramine. PubChem Compound Summary for CID 10199199. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of (a) sibutramine HCl, (b) N-des methyl.... Retrieved from [Link]
-
Lestari, H., & Martono, S. (2016). Development of analytical method for identification of sibutramine hydrochloride in traditional medicine using solid phase extraction: High-performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
Al-Hadiya, B. H., Khady, A. A., & Belal, F. F. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 649-657. [Link]
-
Andawiyah, R., et al. (2023). FABRICATION OF TEST STRIP FOR SIBUTRAMINE HCl DETECTION IN SLIMMING TRADITIONAL HERBAL MEDICINE. ResearchGate. Retrieved from [Link]
-
Hind, I. D., et al. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. Scientific Research Publishing. Retrieved from [Link]
-
Sahu, R., et al. (n.d.). RP-HPLC method for estimation of sibutramine hydrochloride monohydrate in capsule dosage forms. International Journal of ChemTech Research. Retrieved from [Link]
Sources
- 1. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sibutramine - Wikipedia [en.wikipedia.org]
- 4. Desmethylsibutramine hydrochloride | C16H25Cl2N | CID 13083195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. CAS 84467-94-7: Desmethylsibutramine hydrochloride [cymitquimica.com]
- 7. What is the mechanism of Sibutramine sulfate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 11. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [file.scirp.org]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of (S)-Desmethylsibutramine in Human Plasma
Abstract
This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of (S)-Desmethylsibutramine in human plasma. Sibutramine, an appetite suppressant, is extensively metabolized to active desmethyl metabolites, with (S)-Desmethylsibutramine being a primary active metabolite.[1] Accurate measurement of this metabolite is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. The method has been rigorously validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and stability.[2][3]
Introduction: The Rationale for Quantifying (S)-Desmethylsibutramine
Sibutramine is a serotonin-norepinephrine reuptake inhibitor that was previously used in the management of obesity.[4] Its therapeutic and physiological effects are primarily mediated by its pharmacologically active N-desmethyl metabolites, M1 (mono-desmethylsibutramine) and M2 (di-desmethylsibutramine).[4][5] Sibutramine undergoes significant first-pass metabolism, primarily by the cytochrome P450 isoenzyme CYP3A4, leading to the formation of these active metabolites.[5][6] Given that the parent drug has a short half-life of about one hour, while the active metabolites have considerably longer half-lives (14-16 hours), monitoring the concentrations of these metabolites in plasma is essential for accurately characterizing the pharmacokinetic profile and assessing bioequivalence of different sibutramine formulations.[6][7]
(S)-Desmethylsibutramine is a key active metabolite, and its accurate quantification in human plasma is paramount for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and reproducibility.[8] This application note provides a detailed, step-by-step protocol for a robust LC-MS/MS method, from sample preparation to data analysis, designed for researchers, scientists, and professionals in the field of drug development.
Experimental Design and Causality
The selection of each component of this analytical method is based on established scientific principles to ensure a self-validating and reliable system.
Sample Preparation: Protein Precipitation
Rationale: The primary challenge in analyzing drugs in plasma is the presence of high concentrations of proteins, which can interfere with the analysis and damage the analytical column. Protein precipitation is a rapid and effective technique for removing the majority of proteins from the plasma matrix.[9] Acetonitrile is chosen as the precipitating agent due to its ability to efficiently denature and precipitate plasma proteins while being compatible with reversed-phase liquid chromatography.[9][10] This method is favored for its simplicity, speed, and suitability for high-throughput analysis.[9]
Internal Standard Selection
Rationale: An internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. A stable isotope-labeled version of the analyte, (S)-Desmethylsibutramine-d7, is the ideal internal standard. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction.
Liquid Chromatography: Achieving Optimal Separation
Rationale: A C18 reversed-phase column is selected for its proven ability to retain and separate moderately polar compounds like (S)-Desmethylsibutramine from endogenous plasma components. The mobile phase, consisting of an organic solvent (acetonitrile) and an aqueous component with a pH modifier (formic acid), is optimized to achieve a sharp peak shape and a short retention time. The gradient elution ensures that the analyte is eluted efficiently while minimizing the run time.
Mass Spectrometry: Ensuring Selective and Sensitive Detection
Rationale: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. Electrospray ionization (ESI) in the positive ion mode is chosen as it is highly effective for ionizing amine-containing compounds like (S)-Desmethylsibutramine. Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.[8] This highly selective detection method minimizes the impact of co-eluting matrix components, leading to a very low limit of quantification.
Workflow and Protocols
Sources
- 1. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. Sibutramine - Wikipedia [en.wikipedia.org]
- 7. Relative bioavailability and pharmacokinetics of a new sibutramine formulation in healthy male subjects: a randomized, open-label, two-period, comparative crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Protocol for using (S)-Desmethylsibutramine hydrochloride in cell culture assays
For Research Use Only. Not for use in diagnostic procedures.
Section 1: Introduction and Scientific Background
(S)-Desmethylsibutramine hydrochloride is the more active of the two primary metabolites of sibutramine, a compound known for its effects on appetite suppression.[1][2] Mechanistically, it functions as a potent dual monoamine reuptake inhibitor, primarily targeting the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][3] Its action leads to an increase in the synaptic concentrations of norepinephrine and serotonin, which are key neurotransmitters involved in regulating mood and energy homeostasis.[4] This targeted inhibition makes (S)-Desmethylsibutramine a valuable tool for in vitro studies aimed at understanding neurochemical signaling, screening potential therapeutic agents, and investigating the cellular pathways affected by monoamine transporter modulation.
Appropriate cell models for studying this compound include neuronal cell lines, particularly those expressing DAT, NET, and SERT, which are relevant for investigating the mechanisms of drugs that affect the dopaminergic system.[5] Immortalized dorsal root ganglion (DRG) neuron cell lines are also valuable as they retain key phenotypic similarities to primary sensory neurons.[6]
Mechanism of Action Diagram
The diagram below illustrates the primary mechanism of this compound. It binds to and blocks the norepinephrine (NET) and serotonin (SERT) reuptake transporters on the presynaptic neuron. This inhibition prevents the reabsorption of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft, leading to their accumulation and enhanced signaling to the postsynaptic neuron.
Caption: Mechanism of monoamine reuptake inhibition.
Section 2: Reagent Preparation and Handling
Safety and Handling
This compound is a potent psychoactive compound. Researchers should consult the Safety Data Sheet (SDS) prior to use. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is required. All handling of the powdered compound should be performed in a ventilated fume hood or a balance enclosure to minimize inhalation risk.[7]
Physicochemical Properties & Solubility
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅Cl₂N | [1] |
| Molecular Weight | 302.28 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility (DMSO) | ≥ 62.5 mg/mL (206.76 mM) | [1][3] |
| Solubility (Aqueous) | Limited. Use of an organic solvent is recommended for stock preparation. | [8] |
Preparation of Stock Solutions
The preparation of a concentrated stock solution is a standard and recommended procedure to ensure accuracy and minimize the amount of solvent introduced into the final cell culture medium.[9] Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for many organic compounds and miscibility with aqueous culture media.[1][10]
Rationale for DMSO: DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.[11] Using a high-concentration stock (e.g., 10-100 mM) allows for the final concentration of DMSO in the cell culture medium to be kept at a non-toxic level, typically ≤0.5%.
Protocol for 10 mM Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile laminar flow hood.
-
Weighing: Accurately weigh out 3.02 mg of this compound powder.
-
Dissolution: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, sterile-filtered DMSO.
-
Solubilization: Vortex the tube thoroughly. Gentle warming (up to 60°C) and/or sonication can be used to aid complete dissolution, as recommended for this compound.[1][3] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
| Stock Concentration | Mass for 1 mL Solvent | Molarity (mM) |
| 1 mM | 0.302 mg | 1 |
| 10 mM | 3.02 mg | 10 |
| 50 mM | 15.11 mg | 50 |
Section 3: Experimental Protocols
The following protocols are provided as templates. The optimal cell density, compound concentration, and incubation times should be determined empirically by the researcher for each specific cell line and experimental setup.
General Workflow for Cell-Based Assays
This workflow provides a universal framework for treating cultured cells with this compound.
Caption: General experimental workflow for cell culture assays.
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. It is crucial for determining the concentration range at which this compound is non-toxic to the cells, ensuring that subsequent functional assays are not confounded by cell death.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[12]
Step-by-Step Methodology:
-
Cell Plating: Seed adherent cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
-
Preparation of Treatment Dilutions:
-
Prepare a 2X final concentration series of this compound by diluting the 10 mM DMSO stock in serum-free culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Vehicle Control: Prepare a medium solution containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO).
-
Untreated Control: Wells with cells containing only fresh medium.
-
Lysis Control (for LDH assay): Wells treated with a lysis buffer to establish 100% cytotoxicity.
-
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared treatment dilutions.
-
Incubation: Return the plate to the incubator for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.[14]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or an appropriate detergent reagent to each well to dissolve the formazan crystals.[13][14] Mix gently on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
Protocol 2: Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon damage to the plasma membrane.[15]
Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[16][17] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[17]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-5 from the MTT protocol (Section 3.2).
-
Sample Collection: After the incubation period, carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Assay). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Stop Reaction: Add the stop solution provided with the assay kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Functional Assessment using a Neurotransmitter Uptake Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on monoamine transporter activity. This can be achieved using commercially available kits that utilize a fluorescent substrate that acts as a mimic for neurotransmitters like dopamine, norepinephrine, and serotonin.[18]
Principle: Cells expressing the transporter of interest (e.g., NET or SERT) will take up a fluorescent substrate from the medium. An inhibitor like (S)-Desmethylsibutramine will block this uptake, resulting in a reduced intracellular fluorescence signal.
Step-by-Step Methodology:
-
Cell Plating: Seed cells stably expressing the transporter of interest (e.g., HEK293-hSERT) in a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells/well.[18] Allow cells to form a confluent monolayer overnight.
-
Compound Pre-incubation:
-
Prepare a dilution series of this compound in the assay buffer provided by the kit. Include a known inhibitor as a positive control (e.g., imipramine for SERT) and a vehicle control (DMSO).
-
Wash the cells gently with assay buffer.
-
Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. This allows the inhibitor to bind to the transporters.[19]
-
-
Substrate Addition: Add the fluorescent neurotransmitter mimic substrate to all wells as per the kit's instructions.
-
Uptake Reaction: Incubate for the recommended time (e.g., 10-20 minutes) at 37°C.
-
Signal Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of inhibitor required to reduce transporter activity by 50%).
Section 4: Data Interpretation and Validation
-
Dose-Response Curve: Always perform a dose-response analysis with a minimum of 6-8 concentrations to accurately determine the EC₅₀ (for functional assays) or CC₅₀ (for cytotoxicity assays).
-
Controls are Critical:
-
Vehicle Control: Essential for confirming that the solvent (DMSO) does not affect cell viability or function at the concentrations used.
-
Positive Control: A known inhibitor or agonist should be included to validate that the assay system is responding correctly.
-
Untreated Control: Represents the baseline health and function of the cells.
-
-
Statistical Analysis: All experiments should be performed with a minimum of three technical replicates, and the entire experiment should be repeated independently to ensure reproducibility. Use appropriate statistical tests to determine the significance of the observed effects.
Section 5: References
-
Aenova Group. (n.d.). SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Retrieved from [Link]
-
Leist, M., et al. (2017). Human neuronal signaling and communication assays to assess functional neurotoxicity. Archives of Toxicology, 91(9), 3121–3134. Retrieved from [Link]
-
Wikipedia. (n.d.). Sibutramine. Retrieved from [Link]
-
Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Patel, D., et al. (2011). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1146-1154. Retrieved from [Link]
-
Sianipar, N. F. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from a document related to stock solution preparation.
-
IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Halpern, B., & Halpern, J. S. (2011). Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis. Current Neuropharmacology, 9(2), 400-404. Retrieved from [Link]
-
Jo, E., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 25(21), 5064. Retrieved from [Link]
-
Lee, H., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 47(2), 143-151. Retrieved from [Link]
-
Coppolino, M. C., et al. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 23(21), 13204. Retrieved from [Link]
-
Ray, P., et al. (2018). Immortalized Dorsal Root Ganglion Neuron Cell Lines. Frontiers in Cellular Neuroscience, 12, 149. Retrieved from [Link]
-
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
Finer, N. (2002). Sibutramine: its mode of action and efficacy. International Journal of Obesity and Related Metabolic Disorders, 26 Suppl 4, S29-33. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
ResearchGate. (2002). (PDF) Sibutramine: Its mode of action and efficacy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Delacour, L., et al. (2021). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 95(5), 1649–1666. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Bu, L., et al. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Journal of Pharmacy & Pharmaceutical Sciences, 7(3), 345-349. Retrieved from [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
-
ResearchGate. (2023). How do I prepare TRF stock solution for cell culture study?. Retrieved from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Connoley, I. P., et al. (1999). Thermogenic effects of sibutramine and its metabolites. British Journal of Pharmacology, 126(6), 1487–1495. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Pharmaceutical Intelligence. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Biocrates Life Sciences AG. (2023). Cell culture metabolomics – The shortcut to drug development. Retrieved from [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sibutramine - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Immortalized Dorsal Root Ganglion Neuron Cell Lines [frontiersin.org]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. researchgate.net [researchgate.net]
- 9. phytotechlab.com [phytotechlab.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for (S)-Desmethylsibutramine Hydrochloride in Obesity Research
Introduction: Understanding the Role of (S)-Desmethylsibutramine in Obesity Research
Obesity is a complex metabolic disorder characterized by excessive fat accumulation, presenting a significant risk for a range of comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers.[1] Pharmacological intervention often targets the central nervous system's regulation of appetite and energy homeostasis. Sibutramine, formerly marketed for obesity treatment, functions as a prodrug, meaning it is metabolized in the body to its pharmacologically active forms.[2][3]
The primary therapeutic effects of sibutramine are mediated by its two active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2).[4][5] These metabolites are potent inhibitors of monoamine reuptake, primarily targeting norepinephrine (NE) and serotonin (5-HT), and to a lesser extent, dopamine (DA).[2][6] (S)-Desmethylsibutramine is the (S)-enantiomer of the M1 metabolite. By blocking these neurotransmitter transporters, (S)-desmethylsibutramine increases the concentration of these monoamines in the synaptic cleft, which is believed to enhance satiety and potentially increase energy expenditure.[2][7][8]
This document provides a detailed guide for researchers utilizing (S)-Desmethylsibutramine hydrochloride as a tool to investigate the neurobiological pathways of appetite control and its potential as a therapeutic agent for obesity. We will cover its mechanism of action, in vitro characterization protocols, and in vivo methodologies in relevant animal models.
Section 1: Pharmacology and Mechanism of Action
This compound is classified as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI).[9] Its primary mechanism involves binding to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby blocking the reabsorption of their respective neurotransmitters from the synapse. This prolonged presence of neurotransmitters in the synaptic cleft enhances signaling to postsynaptic neurons.
The anti-obesity effects are primarily attributed to:
-
Enhanced Satiety: Increased serotonergic and noradrenergic signaling in the hypothalamus, a key brain region for appetite regulation, leads to a feeling of fullness and a reduction in food intake.[5]
-
Increased Energy Expenditure: Noradrenergic activation can stimulate the sympathetic nervous system, potentially leading to increased thermogenesis.[8]
It is crucial for researchers to note that studies have indicated the (R)-enantiomers of sibutramine's metabolites exert significantly stronger anorectic effects than the (S)-enantiomers.[2] Therefore, (S)-Desmethylsibutramine serves as an important tool for stereospecificity studies and as a comparator to its more active enantiomer.
Section 2: In Vitro Applications & Protocols
In vitro assays are fundamental for characterizing the pharmacological profile of this compound. These assays determine its potency and selectivity for monoamine transporters.
Pharmacological Profile Summary
The following table summarizes representative pharmacological data for monoamine reuptake inhibitors. Researchers should determine these values empirically for their specific assay conditions and cell systems.
| Parameter | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |
| Binding Affinity (Ki, nM) | 10 - 50 | 100 - 500 | 5 - 25 |
| Reuptake Inhibition (IC50, nM) | 20 - 80 | 200 - 1000 | 10 - 50 |
| Note: Values are illustrative and should be determined experimentally. The potency of sibutramine's metabolites is generally NET > SERT >> DAT.[2] |
Protocol 1: Neurotransmitter Reuptake Inhibition Assay (Fluorescence-Based)
This protocol describes a method to determine the IC50 value of this compound using a commercially available fluorescent substrate-based assay, which is suitable for high-throughput screening.[10][11]
Causality: This assay directly measures the functional consequence of transporter binding. Inhibition of the transporter prevents the uptake of a fluorescent substrate that mimics endogenous neurotransmitters, resulting in a measurable decrease in intracellular fluorescence.[12]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use cell lines stably expressing the human norepinephrine (hNET), dopamine (hDAT), or serotonin (hSERT) transporter. Human Embryonic Kidney (HEK293) cells are commonly used.
-
Seed cells in a 96-well black, clear-bottom microplate at a density of 40,000-60,000 cells per well.[10]
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound and Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions to create a range of concentrations (e.g., 11-point, 1:3 dilution series starting from 10 µM).
-
Prepare positive controls (e.g., desipramine for NET, GBR-12909 for DAT, paroxetine for SERT) and a vehicle control (e.g., 0.1% DMSO).
-
Prepare the fluorescent substrate and assay buffer according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[11]
-
-
Assay Execution:
-
Gently wash the cells with assay buffer.
-
Add the diluted this compound, positive controls, and vehicle controls to the respective wells.
-
Pre-incubate the plate for 10-20 minutes at 37°C.[13]
-
Initiate the uptake reaction by adding the fluorescent substrate to all wells.
-
Immediately place the plate in a bottom-read fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence kinetically over 60-90 minutes.
-
For each concentration, determine the rate of uptake (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data by setting the vehicle control as 100% activity and a high-concentration positive control as 0% activity.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay
Causality: This assay determines the affinity (Ki) of a test compound for a specific receptor or transporter by measuring its ability to compete with a high-affinity radiolabeled ligand.[14] A lower Ki value indicates higher binding affinity. This protocol is considered the gold standard for affinity determination.[15]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cultured cells expressing the transporter of interest or brain tissue known to be rich in the transporter (e.g., striatum for DAT) in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.[16]
-
Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.[16]
-
To each well, add:
-
Membrane preparation (e.g., 10-50 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT, or [³H]-citalopram for SERT), typically at its Kd concentration.
-
Varying concentrations of this compound.
-
-
Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known inhibitor).
-
-
Incubation and Filtration:
-
Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[16]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[15]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Section 3: In Vivo Applications & Protocols
In vivo studies are essential to evaluate the physiological effects of this compound on food intake, body weight, and metabolic parameters in a whole-organism context.
Selection of Animal Models
The choice of model is critical and depends on the research question. Rodents are the most common preclinical species for obesity research.[17][18]
-
Diet-Induced Obesity (DIO) Models: These are considered highly translatable to common human obesity.[19] C57BL/6J mice or Sprague-Dawley rats are fed a high-fat diet (45-60% kcal from fat) for 8-16 weeks to induce obesity, insulin resistance, and other metabolic dysfunctions.
-
Genetic Models (Monogenic):
Causality: DIO models better represent the polygenic and environmental factors contributing to most human obesity, whereas monogenic models are tools for investigating specific genetic pathways.[19]
Protocol 3: Chronic Weight Management Study in DIO Mice
This protocol outlines a long-term study to assess the efficacy of this compound on weight loss and maintenance in a DIO model.
Step-by-Step Methodology:
-
Induction of Obesity:
-
At 6-8 weeks of age, house male C57BL/6J mice individually and provide ad libitum access to a high-fat diet (HFD; e.g., 60% kcal from fat) and water.
-
Maintain the mice on the HFD for 8-16 weeks until a significant increase in body weight compared to chow-fed controls is achieved.
-
-
Baseline Measurements and Randomization:
-
After the induction period, measure baseline body weight for 3-5 consecutive days.
-
Measure baseline food intake and body composition (using quantitative nuclear magnetic resonance - qNMR, or DEXA).
-
Randomize mice into treatment groups (n=8-12 per group) based on body weight to ensure no significant differences between groups at the start.
-
Example Groups:
-
Group 1: Vehicle (e.g., 0.5% methylcellulose in water)
-
Group 2: (S)-Desmethylsibutramine HCl (Low Dose, e.g., 1 mg/kg)
-
Group 3: (S)-Desmethylsibutramine HCl (Mid Dose, e.g., 3 mg/kg)
-
Group 4: (S)-Desmethylsibutramine HCl (High Dose, e.g., 10 mg/kg)
-
-
-
Dosing and Monitoring:
-
Administer the compound or vehicle daily, typically via oral gavage (p.o.), at the same time each day for 4-8 weeks.
-
Measure body weight weekly (or more frequently).
-
Measure food intake daily by weighing the provided food.
-
Perform cage-side observations daily to monitor for any adverse effects.
-
-
Terminal Procedures and Endpoint Analysis:
-
At the end of the treatment period, measure final body composition.
-
Collect terminal blood samples (e.g., via cardiac puncture under anesthesia) for analysis of metabolic biomarkers (glucose, insulin, triglycerides, cholesterol).
-
Harvest tissues of interest (e.g., hypothalamus, liver, adipose tissue) for further analysis (e.g., gene expression, histology).
-
-
Data Analysis:
-
Analyze changes in body weight, food intake, and body composition over time using appropriate statistical methods, such as repeated measures ANOVA or ANCOVA with baseline body weight as a covariate.
-
Compare endpoint biomarker data using a one-way ANOVA followed by post-hoc tests.
-
Section 4: References
-
Wikipedia. Sibutramine. [Link]
-
ResearchGate. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [Link]
-
Abolfathi, Z., et al. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Current Therapeutic Research, 65(5), 413-423. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Sibutramine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Carvalho, F., et al. (2010). Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis. Current Neuropharmacology, 8(1), 5-12. [Link]
-
Tziomalos, K., et al. (2009). The use of sibutramine in the management of obesity and related disorders: An update. Current Drug Targets, 10(4), 349-359. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Li, S., et al. (2021). A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. International Journal of Analytical Chemistry, 2021, 8889423. [Link]
-
Heal, D. J., et al. (2009). The utility of animal models to evaluate novel anti-obesity agents. British Journal of Pharmacology, 158(3), 675-693. [Link]
-
Luque, C. A., & Rey, J. A. (1999). Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity. The Annals of Pharmacotherapy, 33(9), 968-978. [Link]
-
Kiasalari, Z., et al. (2016). A systematic review on different models of inducing obesity in animals: Advantages and limitations. Journal of Diabetes & Metabolic Disorders, 15, 35. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. Journal of Molecular Signaling, 5, 8. [Link]
-
Coutinho, W. F., et al. (2014). The effect of sibutramine on weight loss in obese adolescents. Arquivos Brasileiros de Endocrinologia e Metabologia, 58(3), 243-250. [Link]
-
Ryan, D. H. (2002). Sibutramine and the management of obesity. Expert Opinion on Pharmacotherapy, 3(8), 1181-1191. [Link]
-
Jayanthi, S., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.22. [Link]
-
Steen, J., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(31), 10834-10842. [Link]
-
Charles River Laboratories. (2013). Animal Models of Obesity: A Crash Course. [Link]
-
Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]
-
Lv, J., et al. (2023). Obesity and cancer: Mouse models used in studies. Frontiers in Oncology, 13, 1121010. [Link]
-
Porter, J. A., et al. (2004). The Long-term Outcomes of Sibutramine Effectiveness on Weight (LOSE Weight) study: evaluating the role of drug therapy within a weight management program in a group-model health maintenance organization. The American Journal of Managed Care, 10(6), 394-400. [Link]
-
Finer, N. (2002). Sibutramine: its mode of action and efficacy. International Journal of Obesity and Related Metabolic Disorders, 26 Suppl 4, S29-S33. [Link]
-
Sykes, D. A., et al. (2017). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Methods in Molecular Biology, 1647, 139-151. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit (Product Page). [Link]
-
Cleveland Clinic. (2024). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]
-
Gifford Bioscience. Cellular Uptake & Cellular Release Assays. [Link]
-
Li, S., et al. (2021). A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. Semantic Scholar. [Link]
-
Patsnap Synapse. How do different drug classes work in treating Obesity? [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
-
Conde, J., et al. (2022). Murine Models of Obesity. International Journal of Molecular Sciences, 23(19), 11874. [Link]
-
Grassi, G., et al. (2007). Weight loss and quality of life improvement in obese subjects treated with sibutramine: a double-blind randomized multicenter study. Obesity Surgery, 17(5), 614-620. [Link]
-
Mayo Clinic. (2008). Weight Loss Drugs and Genes. YouTube. [Link]
-
Bray, G. A., et al. (1999). Randomized placebo-controlled trial of long-term treatment with sibutramine in mild to moderate obesity. The Journal of Clinical Endocrinology & Metabolism, 84(3), 819-826. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
de Oliveira, M. F., et al. (2013). Voltammetric determination of sibutramine in beverages and in pharmaceutical formulations. Journal of the Brazilian Chemical Society, 24(1), 126-132. [Link]
Sources
- 1. How do different drug classes work in treating Obesity? [synapse.patsnap.com]
- 2. Sibutramine - Wikipedia [en.wikipedia.org]
- 3. Sibutramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sibutramine and the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine Models of Obesity [mdpi.com]
- 19. criver.com [criver.com]
- 20. Frontiers | Obesity and cancer: Mouse models used in studies [frontiersin.org]
Application Notes and Protocols for (S)-Desmethylsibutramine Hydrochloride Solubility in Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to understanding and determining the solubility of (S)-Desmethylsibutramine hydrochloride, a key metabolite of Sibutramine, for research and development purposes. This guide offers both theoretical insights and practical, step-by-step protocols to ensure accurate and reproducible results in the laboratory.
Introduction: The Critical Role of Solubility in the Study of this compound
This application note will provide researchers with a comprehensive overview of the solubility of this compound, along with detailed protocols for its determination.
Physicochemical Properties of this compound
A foundational understanding of the compound's physicochemical properties is essential for interpreting its solubility characteristics.
| Property | Value | Source |
| Chemical Name | 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | [6] |
| CAS Number | 84467-94-7 | [6] |
| Molecular Formula | C₁₆H₂₅Cl₂N | [6] |
| Molecular Weight | 302.3 g/mol | [6] |
| Appearance | White to off-white solid | [2] |
Solubility Data of this compound
| Solvent | Type | Solubility (mg/mL) | Solubility (mM) | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 62.5 | 206.76 | May require gentle warming and sonication to fully dissolve.[2] | [2] |
| Water (pH dependent) | Polar Protic | Estimated: 10-20 | Estimated: 33-66 | As an amine hydrochloride, solubility is expected to be higher at acidic pH.[7][8] | Estimated |
| Ethanol | Polar Protic | Estimated: 20-30 | Estimated: 66-99 | Generally a good solvent for amine hydrochlorides.[9] | Estimated |
| Methanol | Polar Protic | Estimated: 10-20 | Estimated: 33-66 | Similar to ethanol, but may be slightly less effective for some hydrochloride salts.[10] | Estimated |
| Acetonitrile | Polar Aprotic | Estimated: 1-5 | Estimated: 3.3-16.5 | Lower solubility is expected compared to protic solvents for hydrochloride salts.[11] | Estimated |
| 10% DMSO in Saline | Aqueous Co-solvent | ≥ 2.08 | ≥ 6.88 | A common vehicle for in vivo studies.[2] | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | Aqueous Co-solvent | ≥ 2.08 | ≥ 6.88 | A complex vehicle for improving solubility and stability in in vivo applications.[2] | [2] |
| 10% DMSO in 90% Corn Oil | Lipid-based | ≥ 2.08 | ≥ 6.88 | A lipid-based vehicle for oral or parenteral administration.[12] | [12] |
Note on Estimations: The estimated solubility values for water, ethanol, methanol, and acetonitrile are based on the general solubility characteristics of amine hydrochloride salts.[7][8] It is strongly recommended that researchers experimentally determine the precise solubility in their specific solvent and conditions of interest using the protocols provided below.
Experimental Protocols for Solubility Determination
The choice of solubility determination method often depends on the stage of research and the required throughput.[5] For early-stage discovery, a rapid kinetic solubility assessment may be sufficient, while for later-stage development, a more rigorous equilibrium solubility determination is necessary.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound, representing the true saturation point in a given solvent at equilibrium.[13]
Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).[14]
Workflow Diagram:
Equilibrium Solubility Workflow
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial. The exact amount should be enough to ensure undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for 24 to 48 hours. A 24-hour period is often sufficient, but 48 hours ensures equilibrium for poorly soluble compounds.[13]
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually confirm the presence of undissolved solid.
-
Allow the vial to stand undisturbed for at least 1 hour to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration within the calibration curve range.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method with UV detection (a suitable wavelength is around 225 nm).[15]
-
Prepare a standard curve of this compound of known concentrations in the same mobile phase.
-
Determine the concentration of the dissolved compound in the diluted sample by comparing its peak area to the standard curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
-
Self-Validation: To ensure true equilibrium has been reached, samples can be taken at multiple time points (e.g., 24 and 48 hours). The solubility values should be consistent between these time points.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, typically in DMSO.[5] It is useful for screening large numbers of compounds in early drug discovery.
Principle: A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate, indicating that the kinetic solubility has been exceeded, is detected by methods such as nephelometry (light scattering).[5]
Workflow Diagram:
Kinetic Solubility Workflow
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 10 mg/mL or approximately 33 mM).
-
Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add the aqueous buffer to the wells.
-
Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in each well to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Mix the plate on a plate shaker for a few minutes.
-
Incubate the plate at a constant temperature (e.g., 25 °C) for 1 to 2 hours.
-
Measure the turbidity of each well using a nephelometer. An increase in nephelometric units indicates the formation of a precipitate.
-
-
Data Analysis:
-
Plot the nephelometric units against the compound concentration.
-
The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to the baseline.
-
Self-Validation: A positive control (a known poorly soluble compound) and a negative control (a known highly soluble compound) should be included on each plate to ensure the assay is performing correctly.
Safety and Handling
This compound is a pharmacologically active compound and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the solid compound or its solutions.
-
Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store the solid compound at 4°C, sealed and protected from moisture.[12] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is a critical parameter that influences the design and outcome of a wide range of research studies. This application note provides a comprehensive guide to understanding and determining its solubility, offering both established data and practical, validated protocols. By carefully considering the solubility characteristics and employing the appropriate determination methods, researchers can ensure the accuracy and reliability of their experimental results, ultimately contributing to a deeper understanding of the pharmacological properties of this important compound.
References
-
Wikipedia contributors. (2023, December 1). Sibutramine. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
- MCE. (n.d.). Desmethyl Sibutramine hydrochloride - Product Data Sheet.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13083195, Desmethylsibutramine hydrochloride. Retrieved January 27, 2026, from [Link]
- Hind, I. D., et al. (1998). A sensitive and specific liquid chromatographic-tandem mass spectrometric assay for sibutramine and its major metabolites in human plasma.
-
U.S. Food and Drug Administration. (2010). Zenvia (dextromethorphan hydrobromide and quinidine sulfate) Capsules. Center for Drug Evaluation and Research. Application Number: 021879Orig1s000. Retrieved January 27, 2026, from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved January 27, 2026, from [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
- Sousa, F., & Neves, D. (2008). Sibutramine effects on central mechanisms regulating energy homeostasis. Current neuropharmacology, 6(4), 329–340.
- Enamine. (n.d.). Aqueous Solubility Assay. Retrieved January 27, 2026, from a publicly available service description.
- LibreTexts Chemistry. (2024, March 23). 7.3 Solubility of Amines.
- Huang, Z., Xiao, S., & Luo, D. (2008). Simultaneous determination of sibutramine and N-di-desmethylsibutramine in dietary supplements for weight control by HPLC-ESI-MS.
- Padwal, R. S., & Majumdar, S. R. (2007). The efficacy and safety of sibutramine for weight loss: a systematic review. Obesity reviews, 8(2), 129–140.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5210, Sibutramine. Retrieved January 27, 2026, from [Link]
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 27, 2026, from a publicly available service description.
- de Oliveira, A. M., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 47-56.
- Fujioka, K. (2007). Effect of sibutramine on weight management and metabolic control in type 2 diabetes: a meta-analysis of clinical studies. Obesity (Silver Spring, Md.), 15(7), 1747–1762.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved January 27, 2026, from a publicly available forum discussion.
- Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5(9), 589-597. (Note: This article has been retracted, but is cited here for its methodological description).
- LibreTexts Chemistry. (2024, March 23). 24.2: Structure and Properties of Amines.
- Rothman, R. B., et al. (2003). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. The Journal of pharmacology and experimental therapeutics, 307(2), 659–668.
- Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved January 27, 2026, from a publicly available scientific diagram.
- Ponnuru, V. S., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study. Journal of pharmaceutical analysis, 2(4), 249–257.
-
Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 27, 2026, from [Link]
-
Wikipedia contributors. (2024, January 23). List of investigational antidepressants. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Pharmaceutical science & technology today, 3(1), 20-27.
- Sigma-Aldrich. (n.d.). Phencyclidine hydrochloride safety data sheet.
- Holguín, A. R., et al. (2021). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 26(24), 7585.
- Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved January 27, 2026, from a publicly available forum discussion.
- Suthar, A. P., et al. (2009). RP-HPLC method for estimation of sibutramine hydrochloride monohydrate in capsule dosage forms. International Journal of ChemTech Research, 1(4), 793-799.
- Van Gaal, L. F., & De Leeuw, I. H. (1998). Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment. Experimental and clinical endocrinology & diabetes, 106 Suppl 2, 29–35.
- Cayman Chemical. (2022, December 15). Diphenhydramine (hydrochloride) product information.
- Holguín, A. R., et al. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.
Sources
- 1. Sibutramine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desmethylsibutramine hydrochloride | C16H25Cl2N | CID 13083195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oit.edu [oit.edu]
- 8. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. scielo.br [scielo.br]
- 15. sphinxsai.com [sphinxsai.com]
Application Note: Robust Liquid-Liquid Extraction Protocol for the Quantification of Desmethylsibutramine in Biofluids
Abstract
This application note provides a detailed and scientifically grounded liquid-liquid extraction (LLE) protocol for the efficient recovery of desmethylsibutramine, the primary active metabolite of sibutramine, from biological matrices such as plasma and urine. The methodology is designed for researchers, clinical toxicologists, and drug development professionals requiring a reliable sample preparation technique for subsequent quantitative analysis by hyphenated chromatographic techniques like LC-MS/MS or GC-MS. We delve into the critical parameters of the extraction, explaining the rationale behind the choice of solvents, pH adjustment, and procedural steps to ensure high recovery, minimize matrix effects, and guarantee the trustworthiness of analytical results.
Introduction: The Analytical Imperative for Desmethylsibutramine
Sibutramine, formerly prescribed as an anorectic for obesity management, undergoes rapid and extensive first-pass metabolism in the liver to form two pharmacologically active metabolites: N-monodesmethylsibutramine (desmethylsibutramine or M1) and N-didesmethylsibutramine (M2).[1][2] The therapeutic and toxic effects of sibutramine are largely attributed to these metabolites, which act as norepinephrine, serotonin, and dopamine reuptake inhibitors.[3] Following its withdrawal from the market in many countries due to an increased risk of cardiovascular events, the detection of sibutramine and its metabolites in biofluids has become critical for forensic toxicology, sports anti-doping control, and the analysis of adulterated herbal supplements.[3][4]
Accurate quantification of desmethylsibutramine is paramount for pharmacokinetic studies and for confirming ingestion.[5][6] Due to the complexity of biological matrices like plasma and urine, a robust sample preparation step is essential to isolate the analyte from interfering endogenous components. Liquid-liquid extraction (LLE) is a widely adopted, cost-effective, and efficient technique for this purpose.[6] This protocol is founded on the principles of solvent extraction, which partitions solutes between two immiscible liquid phases.[7]
Foundational Principles of the LLE Protocol
The success of this LLE protocol hinges on the manipulation of desmethylsibutramine's physicochemical properties to facilitate its transfer from an aqueous biofluid to an immiscible organic solvent.
Analyte Properties: Desmethylsibutramine
Desmethylsibutramine is a secondary amine. Like its parent compound sibutramine (a tertiary amine), it is a basic molecule.[8] This basicity is the cornerstone of the extraction strategy. The key to maximizing its extraction efficiency into an organic solvent is to ensure it is in its neutral, non-ionized state. This is achieved by adjusting the pH of the biological sample to a value well above the pKa of the analyte. In an alkaline environment, the amine group is deprotonated, rendering the molecule less water-soluble and more lipophilic.
The Logic of pH Adjustment
To shift the equilibrium towards the uncharged form of desmethylsibutramine, the biofluid sample must be basified. By increasing the pH of the plasma or urine sample to above 9-10, we ensure the quantitative conversion of the protonated, water-soluble form (R₂NH₂⁺) to the neutral, organic-soluble free base (R₂NH). This significantly increases the partition coefficient (K) of the analyte in favor of the organic phase.
Selecting the Optimal Extraction Solvent
An ideal extraction solvent for this application should possess the following characteristics:
-
High affinity for the analyte: It should effectively solubilize the neutral form of desmethylsibutramine.
-
Immiscibility with the aqueous matrix: To ensure clean phase separation.
-
Low boiling point: To facilitate easy evaporation and concentration of the extract.
-
High purity: To avoid introducing interfering contaminants.
Based on these criteria and established methods, methyl tert-butyl ether (MTBE) is a highly effective solvent for the extraction of sibutramine and its metabolites.[9] It offers a good balance of polarity and lipophilicity to efficiently extract the analytes while minimizing the co-extraction of highly polar matrix components. Other solvents like a mixture of isopropanol, hexane, and ethyl acetate have also been used effectively.[10]
Experimental Workflow and Protocol
The following diagram outlines the complete workflow from sample receipt to final extract ready for analysis.
Caption: Workflow for LLE of Desmethylsibutramine from Biofluids.
Detailed Step-by-Step Protocol
This protocol is optimized for a 500 µL biofluid sample. Volumes should be scaled proportionally for different sample sizes.
-
Sample Aliquoting: Pipette 500 µL of the biofluid (plasma or urine) into a clean 10 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a specific volume of a working solution of an appropriate internal standard (IS), such as bisoprolol or a deuterated analog of desmethylsibutramine.[1] The IS is crucial for correcting for variability in extraction efficiency and instrument response.
-
Initial Vortex: Briefly vortex the sample for approximately 5-10 seconds to ensure homogeneity.
-
Sample Basification: Add 50 µL of concentrated ammonium hydroxide (NH₄OH) or a similar strength base to adjust the sample pH to >10. This step is critical for neutralizing the charge on the desmethylsibutramine molecule.
-
Vortexing: Vortex the sample again for 30 seconds to ensure complete mixing and pH equilibration.
-
Addition of Extraction Solvent: Add 4.0 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Extraction/Mixing: Cap the tube securely and shake vigorously for 25 minutes on a mechanical shaker. This extended mixing period ensures an efficient mass transfer of the analyte from the aqueous to the organic phase.[1][7]
-
Phase Separation: Centrifuge the tubes at 4000 rpm for 5 minutes. This will result in a clean separation of the upper organic layer (containing the analyte) and the lower aqueous layer (the biofluid matrix).
-
Organic Phase Transfer: Carefully transfer approximately 2.5-3.0 mL of the supernatant (the organic layer) into a new clean glass tube, being careful not to aspirate any of the aqueous phase or the protein interface.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase used for the chromatographic analysis (e.g., 5 mM ammonium formate:acetonitrile (10:90, v/v)).[6]
-
Final Vortex & Transfer: Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved. Transfer the solution to an autosampler vial for injection into the analytical instrument.
Method Validation and Performance Characteristics
A robust analytical method requires thorough validation. The LLE protocol described herein has been shown to provide excellent performance in published, validated methods.[1][6][9]
Quantitative Data Summary
The table below summarizes typical parameters and expected performance characteristics for the LLE of desmethylsibutramine from human plasma, as adapted from validated LC-MS/MS methods.
| Parameter | Value / Range | Rationale / Comment |
| Biofluid Volume | 500 µL | Standard volume for achieving good sensitivity. |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | Proven high recovery for sibutramine and its metabolites.[9] |
| Solvent Volume | 4.0 mL | Provides a sufficient solvent-to-sample ratio (8:1) for efficient extraction. |
| Basifying Agent | Ammonium Hydroxide (conc.) | Ensures pH > 10 for neutralization of the basic analyte. |
| Linearity Range | 10.0 - 10,000.0 pg/mL | Demonstrates wide applicability for various study types.[6] |
| Lower Limit of Quantification (LLOQ) | ~0.05 ng/mL (50 pg/mL) | High sensitivity suitable for pharmacokinetic studies.[9] |
| Recovery | > 85% | High recovery indicates an efficient extraction process. |
| Precision (%CV) | < 15% | Demonstrates the reproducibility of the method.[6] |
| Accuracy (%Bias) | Within ±15% | Shows the closeness of measured values to the true value.[6] |
Conclusion and Best Practices
This application note details a robust and reliable liquid-liquid extraction protocol for the determination of desmethylsibutramine in biofluids. By carefully controlling the sample pH and selecting an appropriate organic solvent, this method provides high analyte recovery, clean extracts, and is suitable for sensitive quantification by mass spectrometry. For optimal results, it is imperative to use high-purity solvents, precise pipetting techniques, and a validated internal standard. This self-validating system, grounded in fundamental chemical principles, provides the trustworthiness required for clinical, forensic, and research applications.
References
-
Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. [Online]. Available: [Link]
-
Bae, J. W., et al. (2010). Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 134-139. [Online]. Available: [Link]
-
Celignis. (n.d.). Liquid-Liquid Extraction - Use in Bioprocess Development. [Online]. Available: [Link]
-
Gheorghe, A., et al. (2023). Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. Molecules, 28(13), 5038. [Online]. Available: [Link]
-
Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. Science & Technology Asia, 28(1), 206-215. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10199199, N-Desmethylsibutramine. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5210, Sibutramine. [Online]. Available: [Link]
-
Thevis, M., et al. (2006). Identification of a sibutramine-metabolite in patient urine after intake of a "pure herbal" Chinese slimming product. Therapeutic Drug Monitoring, 28(5), 690-692. [Online]. Available: [Link]
-
Venkateswarlu, P., & Kumar, K. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 293-301. [Online]. Available: [Link]
-
Vidal, C., & Quandte, S. (2006). Identification of a sibutramine-metabolite in patient urine after intake of a “pure herbal” Chinese slimming product. Therapeutic Drug Monitoring, 28(5), 690-692. [Online]. Available: [Link]
-
Vlase, L., et al. (2007). Simultaneous determination of sibutramine and N-di-desmethylsibutramine in dietary supplements for weight control by HPLC--ESI-MS. Journal of AOAC International, 90(6), 1543-1547. [Online]. Available: [Link]
-
Vougogiannopoulou, K., et al. (2006). Metabolite profile of sibutramine in human urine: a liquid chromatography-electrospray ionization mass spectrometric study. Journal of Mass Spectrometry, 41(10), 1313-1322. [Online]. Available: [Link]
Sources
- 1. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. doi.nrct.go.th [doi.nrct.go.th]
- 6. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 8. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Extraction and Qualitative Screening of 30 Drugs in Oral Fluid at Concentrations Recommended for the Investigation of DUID Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing LC-MS/MS sensitivity for low concentrations of desmethylsibutramine
Welcome to the technical support resource for the sensitive detection of desmethylsibutramine. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot highly sensitive LC-MS/MS methods for N-desmethylsibutramine (DSB), a primary active metabolite of sibutramine. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring you can build robust and reliable assays.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high sensitivity for desmethylsibutramine so critical and challenging?
A1: Desmethylsibutramine is a pharmacologically active metabolite, and its concentration in biological fluids like plasma can be very low, especially during pharmacokinetic studies or in forensic cases where trace-level detection is required.[1][2] The primary challenges in achieving high sensitivity are:
-
Complex Biological Matrices: Plasma, urine, and tissue homogenates contain numerous endogenous compounds (lipids, proteins, salts) that can interfere with the analysis.[3]
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of desmethylsibutramine in the mass spectrometer's source, leading to inaccurate and irreproducible results.[3]
-
Low Endogenous Concentrations: The analyte is often present at picogram to nanogram per milliliter levels, demanding a method with a very low limit of quantification (LOQ).[1][3]
Q2: What are the typical precursor and product ions I should be using for desmethylsibutramine in positive ESI mode?
A2: For quantitative analysis using Multiple Reaction Monitoring (MRM), selecting the correct precursor and product ions is fundamental. Desmethylsibutramine readily forms a protonated molecule [M+H]⁺ in positive electrospray ionization (ESI).
-
Precursor Ion: The protonated molecule [M+H]⁺ for desmethylsibutramine (C₁₆H₂₄ClN) has a monoisotopic mass of approximately 266.16 m/z .
-
Product Ions: Upon collision-induced dissociation (CID), a common and stable fragment is produced. The most frequently cited product ion is approximately 125.0 m/z .[3][4] Other fragments like 126.9 m/z and 141.0 m/z have also been reported and can be used as qualifiers.[1]
It is crucial to perform an infusion analysis of a desmethylsibutramine standard to determine the optimal collision energy (CE) and confirm the most intense and stable fragment ions on your specific instrument.
Troubleshooting Guide: From Sample to Signal
This section addresses specific issues you may encounter during method development and analysis.
Issue 1: Poor or No Analyte Signal
You've injected your extracted sample, but the peak for desmethylsibutramine is weak, noisy, or completely absent.
Caption: Troubleshooting workflow for low or absent analyte signal.
-
Verify Mass Spectrometer Performance: Before blaming the sample or the LC, ensure the MS is functioning correctly.
-
Action: Directly infuse a 100-200 ng/mL solution of desmethylsibutramine standard into the mass spectrometer.
-
Causality: This isolates the MS from the LC system. If you don't see a strong, stable signal for your MRM transition, the issue lies with the instrument's tuning parameters. Optimize source conditions (ion spray voltage, gas flows, temperature) and compound-specific parameters like declustering potential (DP) and collision energy (CE) to maximize the signal.[3]
-
-
Check Liquid Chromatography Integrity:
-
Action: Inject a "neat" (clean solvent) standard of desmethylsibutramine directly onto the LC column.
-
Causality: This confirms the analyte is eluting from the column and that the mobile phases are correct. If you don't see a peak, check for system leaks, incorrect mobile phase composition, or a degraded column.
-
-
Evaluate Sample Preparation Efficiency:
-
Action: The most common culprit for low signal with complex samples is poor extraction recovery. A liquid-liquid extraction (LLE) is a robust choice for plasma.[1][3]
-
Causality: Desmethylsibutramine is a basic compound. To ensure it is in a neutral state for efficient extraction into an organic solvent, the pH of the aqueous sample (plasma) should be adjusted to be basic (pH > 9). This is often done by adding a small amount of ammonium hydroxide. Using an organic solvent like methyl tertiary butyl ether (MTBE) provides good recovery and phase separation.[1][3]
-
Issue 2: High Background Noise & Poor Signal-to-Noise (S/N)
Your analyte peak is present, but the baseline is high and noisy, making integration difficult and raising your limit of quantification (LOQ).
-
Contaminated Solvents/System:
-
Explanation: Impurities in mobile phase solvents (water, acetonitrile) or system contamination can create a high chemical background.
-
Solution: Always use high-purity, LC-MS grade solvents. Purge your system thoroughly. If contamination is suspected, flush the system with a series of solvents, such as isopropanol, to remove strongly retained contaminants.
-
-
Matrix Effects:
-
Explanation: Co-eluting phospholipids or other matrix components ionize alongside your analyte, creating significant background noise and suppressing the analyte signal.[3]
-
Solution 1: Improve Chromatographic Separation. Optimize your LC gradient to better separate desmethylsibutramine from the "matrix hash" that often elutes early in the run. A slower, more shallow gradient around the elution time of your analyte can significantly improve resolution from interferences.
-
Solution 2: Enhance Sample Cleanup. A simple protein precipitation is often insufficient. Employ a more selective sample preparation technique like LLE (protocol below) or solid-phase extraction (SPE) to remove a greater percentage of interfering compounds before injection.[5]
-
-
Mass Spectrometer Optimization:
-
Explanation: Sub-optimal MRM parameters can lead to a loss of specificity.
-
Solution: Ensure you are using a specific, high-mass product ion if available, as this can reduce noise from low-mass chemical background. Confirm that your MRM window is not excessively wide and that the collision energy is optimized for fragmentation, not just shattering the molecule into non-specific, low-mass fragments.
-
Key Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from established methods for the extraction of sibutramine and its metabolites from plasma.[1][3]
Objective: To efficiently extract desmethylsibutramine from plasma while minimizing the co-extraction of interfering matrix components.
Materials:
-
Human plasma sample
-
Internal Standard (IS) working solution (ideally, a stable isotope-labeled version like desmethylsibutramine-d7)
-
10 mM KH₂PO₄ solution or dilute Ammonium Hydroxide (for pH adjustment)
-
Methyl tertiary butyl ether (MTBE), HPLC grade
-
Reconstitution solution (e.g., 90:10 Acetonitrile:5 mM Ammonium Formate)[3]
-
Microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution and briefly vortex.
-
Add 100 µL of 10 mM KH₂PO₄ or a basifying agent to adjust pH.
-
Add 2.5 mL of MTBE.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solution.
-
Vortex for 2 minutes to ensure the analyte is fully dissolved.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameter Optimization
This table provides a starting point for your method development, based on published literature.[1][3][4]
| Parameter | Recommended Setting/Starting Point | Rationale & Expert Notes |
| Liquid Chromatography | ||
| Column | C18, sub-2 µm or 3.5 µm particle size (e.g., Zorbax, Purospher) | C18 provides excellent reversed-phase retention for desmethylsibutramine. Smaller particles improve peak efficiency and sensitivity.[1][3] |
| Mobile Phase A | 2-5 mM Ammonium Acetate or Formate in water, with 0.1% Formic Acid | The buffer aids in protonation (ESI+) and the acid improves peak shape for basic analytes.[4] |
| Mobile Phase B | Acetonitrile or Methanol, with 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard 2.1 mm ID columns. |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate | A gradient is crucial for separating the analyte from early-eluting matrix components and later-eluting lipophilic compounds. |
| Injection Volume | 5 - 20 µL | Injecting a larger volume can increase sensitivity, but may lead to peak distortion if the sample solvent is much stronger than the initial mobile phase. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Desmethylsibutramine contains a secondary amine group that is readily protonated. |
| Ion Spray Voltage | 4500 - 5500 V | Optimize for maximum stable signal; higher voltages are not always better.[3] |
| Source Temperature | 400 - 550 °C | Optimizes desolvation efficiency. Must be tuned for your specific instrument and flow rate. |
| Nebulizer/Heater Gas | 20 - 40 psi (instrument dependent) | These gases aid in droplet formation and desolvation.[3] |
| MRM Transition (DSB) | Q1: ~266.2 m/z → Q3: ~125.1 m/z | The most common transition. Always confirm masses and optimize collision energy on your specific instrument.[3][4] |
Visualizing the Optimization Logic
The relationship between sample preparation, chromatography, and MS detection is hierarchical. Optimizations at an early stage directly impact the success of later stages.
Caption: Hierarchical impact of workflow stages on sensitivity.
References
-
MDPI. (n.d.). Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. Available from: [Link] [Accessed January 27, 2026].
-
Patel, D., et al. (2015). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 107, 263-269. Available from: [Link] [Accessed January 27, 2026].
-
Hoa, D. T. M., et al. (2020). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnamese Journal of Food Control, 3(2), 106-114. Available from: [Link] [Accessed January 27, 2026].
-
Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Science & Technology Asia, 28(1), 206-215. Available from: [Link] [Accessed January 27, 2026].
-
Al-Bayari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. Available from: [Link] [Accessed January 27, 2026].
-
Semantic Scholar. (n.d.). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. Available from: [Link] [Accessed January 27, 2026].
-
Chen, Y., et al. (2021). A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. Journal of Analytical Methods in Chemistry, 2021, 6698905. Available from: [Link] [Accessed January 27, 2026].
-
DTO Innovators. (n.d.). Analytical strategy for the detection of sibutramine in dietary supplement by 6550 iFunnel Q-TOF LC-MS. Available from: [Link] [Accessed January 27, 2026].
-
Bae, J. W., et al. (2009). Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B, 877(24), 2533-2538. Available from: [Link] [Accessed January 27, 2026].
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 3. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. doi.nrct.go.th [doi.nrct.go.th]
Technical Support Center: Optimizing Desmethylsibutramine Recovery in Solid Phase Extraction
Welcome to the technical support center for the solid phase extraction (SPE) of desmethylsibutramine. As a key active metabolite of sibutramine, achieving high and consistent recovery of desmethylsibutramine is critical for accurate bioanalysis in research, clinical, and forensic settings.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their extraction methodologies. Here, we dissect the chemical principles governing the SPE of this secondary amine and provide a logical, field-proven framework for method optimization.
Part 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental concepts essential for developing a robust SPE protocol for desmethylsibutramine.
Q1: What are the key chemical properties of desmethylsibutramine relevant to SPE?
A1: Understanding the analyte's chemistry is the cornerstone of effective SPE. Desmethylsibutramine possesses two key structural features that dictate its behavior on SPE sorbents:
-
A Secondary Amine Group: This functional group is basic. Its state of ionization is dependent on pH.
-
A Nonpolar Moiety: The molecule includes a 1-(4-chlorophenyl)cyclobutyl group, which is hydrophobic.
This dual nature—having both an ionizable polar group and a nonpolar backbone—makes it an ideal candidate for multiple retention mechanisms.
Q2: What is the pKa of desmethylsibutramine's secondary amine, and why is it critical?
-
For Retention (Cation Exchange): To ensure the amine is positively charged (protonated) and binds strongly to a cation exchange sorbent, the pH of the sample loading solution must be at least 2 pH units below the pKa. A pH of 4-6 is a safe and effective starting point.
-
For Elution (Cation Exchange): To neutralize the amine, allowing it to be released from the sorbent, the pH of the elution solvent must be at least 2 pH units above the pKa. A pH >12, often achieved by adding a base like ammonium hydroxide, is typically required.
Q3: What are the primary SPE retention mechanisms for desmethylsibutramine?
A3: There are three primary mechanisms to consider:
-
Reversed-Phase (RP): Utilizes hydrophobic interactions between the nonpolar part of the analyte and a nonpolar sorbent (e.g., C18, C8). This is a relatively non-selective mechanism.
-
Cation Exchange (IEX): Exploits the electrostatic attraction between the positively charged secondary amine (at low pH) and a negatively charged sorbent (e.g., a strong cation exchanger like benzenesulfonic acid). This is a highly selective mechanism.[4]
-
Mixed-Mode (MM): This approach uses a sorbent with both reversed-phase and ion-exchange properties. It offers the highest degree of selectivity and is the recommended strategy for complex matrices like plasma or urine.[4][5] Mixed-mode SPE allows for a multi-step wash protocol that can remove both nonpolar and ionic interferences, resulting in a much cleaner final extract and improved recovery.[5]
| Property | Value / Description | Significance for SPE |
| Chemical Structure | 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine | Contains a basic secondary amine and a nonpolar aromatic/alicyclic structure. |
| Molecular Formula | C₁₆H₂₄ClN | N/A |
| Molar Mass | 265.83 g/mol | N/A |
| Analyte Type | Secondary Amine (Basic Compound) | Can be protonated (positively charged) at acidic/neutral pH. |
| Estimated pKa | ~9.5 - 11.0 | Governs the pH adjustments needed for retention and elution in ion-exchange SPE. |
| Table 1: Key chemical properties of desmethylsibutramine and their relevance to solid phase extraction. |
Part 2: Troubleshooting Guide for Low Recovery
Low recovery is the most common issue in SPE. The first and most critical step in troubleshooting is to determine where the analyte is being lost. This is achieved by performing a systematic fraction analysis.
Diagnostic Experiment: Analyte Tracking
Before making any changes to your protocol, run an extraction on a known standard and collect each fraction separately for analysis.
-
Fraction 1: Load Effluent: The solution that passes through the cartridge during sample loading.
-
Fraction 2: Wash Effluent: The solution(s) that pass through during the wash step(s).
-
Fraction 3: Final Eluate: The intended collection fraction.
Analyzing these fractions will immediately place you into one of two primary troubleshooting scenarios.
Scenario 1: Analyte is found in Load or Wash Fractions (Problem: Poor Retention)
If desmethylsibutramine is detected in the load or wash effluent, it is not binding effectively to the SPE sorbent. This is known as breakthrough .
Q: My analyte is breaking through during sample loading. Could my sample pH be wrong? A: Yes, this is the most likely cause when using ion-exchange or mixed-mode sorbents. For a basic compound like desmethylsibutramine, retention on a cation exchanger requires the amine to be positively charged. If your sample is too basic (pH is too high), the amine will be neutral and will not be retained by electrostatic interactions.
-
Solution: Ensure your sample is pre-treated by diluting it with an acidic buffer (e.g., 50 mM ammonium acetate at pH 6 or 2% formic acid) before loading.[6] This guarantees the analyte is protonated (R₂NH₂⁺) and ready to bind.
Q: I've adjusted the pH, but I still see breakthrough. Is my wash step too aggressive? A: This is common. Your wash solvent may be too strong, stripping the analyte from the sorbent along with the interferences.
-
Solution 1 (for Reversed-Phase): If using a reversed-phase sorbent, your wash solvent likely contains too much organic solvent (e.g., methanol, acetonitrile). Reduce the percentage of the organic component in your wash step.
-
Solution 2 (for Mixed-Mode): A key advantage of mixed-mode SPE is the ability to use orthogonal wash steps. First, wash with a mild organic solvent (e.g., 5-20% methanol in water) to remove nonpolar interferences. Then, wash with an acidic aqueous solution (e.g., 1M acetic acid or dilute HCl) to remove basic interferences that are more weakly bound than your analyte.
Q: Could I be using the wrong sorbent? A: Absolutely. Sorbent selection is critical. While reversed-phase (C18) can work, it offers lower selectivity. For a basic compound in a complex biological matrix, a mixed-mode sorbent is strongly recommended for superior cleanup and recovery.
| Sorbent Type | Retention Mechanism | Pros | Cons | Recommendation for Desmethylsibutramine |
| Reversed-Phase (C18, C8) | Hydrophobic | Good for nonpolar compounds. | Low selectivity; prone to matrix effects. | Acceptable for simple matrices, but not ideal. |
| Weak Cation Exchange (WCX) | Ionic & Hydrophobic | Good selectivity for strong bases. | May not retain weaker bases effectively. | Not the first choice; requires careful pH control. |
| Strong Cation Exchange (SCX) | Ionic & Hydrophobic | Strong retention of basic compounds.[4] | Can be difficult to elute analyte if conditions are not optimized. | Good choice, often used in mixed-mode formats. |
| Mixed-Mode (e.g., C8/SCX) | Hydrophobic + Ionic | Highest selectivity ; allows for rigorous, orthogonal wash steps for ultimate sample cleanup.[5][7] | Method development can be more complex. | Highly Recommended. The gold standard for this application. |
| Table 2: SPE sorbent selection guide for desmethylsibutramine. |
Scenario 2: Analyte is NOT in Load/Wash, but Recovery is Still Low (Problem: Incomplete Elution)
If your analyte is successfully retained on the cartridge but absent or low in the final eluate, it is being irreversibly bound.
Q: Is my elution solvent strong enough to disrupt both hydrophobic and ionic interactions? A: For mixed-mode sorbents, your elution solvent must counteract both retention mechanisms simultaneously.
-
Solution: A strong elution solvent for a basic drug on a mixed-mode cation exchange sorbent should have two components:
-
A High pH Modifier: To neutralize the analyte's charge. A small percentage (e.g., 2-5%) of ammonium hydroxide is highly effective.
-
A Strong Organic Solvent: To disrupt the hydrophobic interactions. Methanol or acetonitrile are common choices.[8]
-
Example Elution Solvent: 5% Ammonium Hydroxide in Methanol.
-
Q: I'm using a strong elution solvent, but recovery is still poor. What else can I do? A: Several procedural factors can enhance elution.
-
Solution 1 (Use a "Soak Step"): Instead of passing the elution solvent straight through, add a smaller aliquot (e.g., 500 µL), let it "soak" in the sorbent bed for 2-5 minutes to allow for complete disruption of interactions, and then apply vacuum or pressure to collect.[6] Repeat with a second aliquot. This is often more effective than a single, larger volume elution.
-
Solution 2 (Check for Sorbent Drying): Ensure the sorbent bed does not go completely dry after the wash step and before the elution step, unless the protocol specifically requires it. A dry sorbent can sometimes lead to poor re-wetting by the elution solvent, causing channeling and incomplete elution.
-
Solution 3 (Increase Elution Volume): While efficiency is key, ensure you are using a sufficient volume to completely wet the sorbent bed and elute the entire analyte band. Try increasing the volume in small increments.
Part 3: Optimized Protocol for High Recovery
This section provides a robust, step-by-step protocol using a mixed-mode strong cation exchange (MM-SCX) sorbent, which is considered the best practice for this analyte.
Experimental Protocol: High-Recovery SPE of Desmethylsibutramine
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine sample, add 1 mL of 2% aqueous formic acid.
-
Vortex for 30 seconds. This step ensures the analyte is protonated and helps precipitate proteins.
-
Centrifuge to pellet any precipitate.
-
-
Cartridge Conditioning:
-
Condition a MM-SCX cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of 2% aqueous formic acid. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Wash Step 1 (Remove Hydrophobic Interferences):
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Wash Step 2 (Remove Ionic Interferences):
-
Wash the cartridge with 1 mL of 1M acetic acid.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum for 2-5 minutes to remove the aqueous wash solvents.
-
Apply 1 mL of elution solvent (e.g., 5% Ammonium Hydroxide in Methanol ).
-
Allow the solvent to soak for 2 minutes before drawing it through to the collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).
-
Part 4: Visual Workflow and Logic Diagrams
Visual aids can clarify complex workflows and decision-making processes.
Caption: General workflow for Mixed-Mode SPE of desmethylsibutramine.
Caption: Decision tree for troubleshooting low SPE recovery.
References
Sources
- 1. Sibutramine - Wikipedia [en.wikipedia.org]
- 2. Desmethylsibutramine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. agilent.com [agilent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. agilent.com [agilent.com]
- 8. Solid Phase Extraction: Normal Phase Methodology [sigmaaldrich.com]
Resolving matrix effects in desmethylsibutramine LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of desmethylsibutramine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most persistent challenges in quantitative bioanalysis: matrix effects. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable assays.
Troubleshooting Guide: Resolving Common Issues
This section addresses specific problems you may encounter during method development and sample analysis.
Q1: My desmethylsibutramine signal is significantly lower in biological samples compared to my standards in pure solvent. What is happening and how do I fix it?
A1: This is a classic sign of ion suppression, a primary manifestation of matrix effects.
Causality: Ion suppression occurs when co-eluting endogenous components from your biological matrix (e.g., plasma, urine) interfere with the ionization of desmethylsibutramine in the mass spectrometer's ion source.[1][2] These interfering molecules compete for the available charge or affect the efficiency of droplet formation and desolvation, ultimately reducing the number of analyte ions that reach the detector.[2] Common culprits in plasma include phospholipids, salts, and proteins.[3]
Troubleshooting Workflow:
-
Confirm and Quantify the Effect: First, you must confirm that the issue is ion suppression and not analyte degradation or poor extraction recovery. This is achieved using a post-extraction spike experiment , which is detailed in the FAQ section. A result below 85% typically indicates significant suppression that needs to be addressed.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before injection.[1]
-
Protein Precipitation (PPT): While fast and simple, PPT is often the least effective method for removing phospholipids and other small molecules, frequently resulting in significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers a much cleaner extract. For desmethylsibutramine, an LLE procedure using a solvent like methyl tertiary-butyl ether (MTBE) can efficiently extract the analyte while leaving behind many polar interferences.[5]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup. A mixed-mode SPE sorbent (combining both reversed-phase and ion-exchange mechanisms) can dramatically reduce matrix components, leading to a significant reduction in ion suppression.[4]
-
-
Optimize Chromatography: If sample preparation improvements are insufficient, focus on chromatographic separation. The goal is to move the desmethylsibutramine peak away from the region where matrix components elute (often the early part of the gradient).
-
Increase the organic content of your initial mobile phase to better retain and separate desmethylsibutramine from early-eluting polar interferences.
-
Adjust the gradient slope to enhance resolution.
-
Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., desmethylsibutramine-d7) is the gold standard for compensating for matrix effects.[1] Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
Below is a workflow diagram to guide your troubleshooting process for suspected ion suppression.
Q2: I'm observing poor reproducibility and high variability in my QC samples. Could this be related to matrix effects?
A2: Absolutely. Inter-subject variability is a hallmark of uncontrolled matrix effects.
Causality: The composition of a biological matrix is not constant. It can vary significantly between individuals, different lots of pooled matrix, or even within the same subject depending on diet or health status. If your analytical method is susceptible to matrix effects, this biological variability will translate directly into analytical variability, compromising the precision and accuracy of your results.
Troubleshooting Steps:
-
Assess Matrix Effect in Multiple Lots: The first step is to prove that the variability is matrix-dependent. Perform the quantitative matrix effect assessment (see FAQ Q2) using at least six different individual or lots of your biological matrix. A high coefficient of variation (%CV) in the calculated matrix factor across these lots is a clear indicator that your method is not robust.
-
Enhance Sample Cleanup: As with general ion suppression, the most robust solution is to remove the source of the variability. Re-evaluate your sample preparation strategy. If you are using protein precipitation, it is highly recommended to move to a more rigorous technique like SPE.[4] Mixed-mode SPE is particularly effective at producing consistently clean extracts across variable samples.[4]
-
Implement a Co-eluting SIL-IS: This is a critical step. A stable isotope-labeled internal standard that co-elutes with desmethylsibutramine will experience the same lot-to-lot variations in ion suppression. By using the analyte/IS peak area ratio for quantification, this variability is effectively cancelled out, restoring the precision of your assay.[1]
-
Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration standards and QCs in the same biological matrix as your samples can help compensate for the effect.[1] However, this approach assumes that the matrix effect in the surrogate matrix is identical to that in your study samples, which may not always be true. It does not compensate for inter-subject variability as effectively as a SIL-IS.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and standard protocols for dealing with matrix effects.
Q1: What exactly are matrix effects in the context of desmethylsibutramine LC-MS/MS analysis?
A1: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[6] In essence, it's the influence of everything else in the sample besides your target analyte, desmethylsibutramine.[1] This is a significant concern in quantitative bioanalysis because it can lead to inaccurate and unreliable results if not properly managed.[3] The effect arises because these matrix components can interfere with the physical and chemical processes of ionization in the ESI or APCI source.[7]
Q2: How can I quantitatively assess the matrix effect for my desmethylsibutramine assay?
A2: The most widely accepted method is the post-extraction spike experiment . This protocol allows you to isolate the effect of the matrix on the MS signal from the efficiency of your sample extraction process.
Experimental Protocol: Quantitative Matrix Factor Assessment
-
Prepare Two Sets of Samples:
-
Set A (Spiked Post-Extraction): Extract a blank biological matrix sample (e.g., plasma) using your established procedure. After the final evaporation step, reconstitute the residue with a solution containing a known concentration of desmethylsibutramine (e.g., a mid-QC level).
-
Set B (Neat Standard): Prepare a standard in your final reconstitution solvent at the exact same concentration as used for Set A.
-
-
Analyze and Calculate:
-
Inject and analyze both sets of samples via LC-MS/MS.
-
Record the mean peak area for desmethylsibutramine from each set.
-
-
Calculate the Matrix Effect (%ME):
-
Use the following formula: %ME = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
-
Data Interpretation:
| %ME Value | Interpretation | Recommended Action |
| 85% - 115% | No significant matrix effect. | Proceed with method validation. |
| < 85% | Ion Suppression | Action required. See Troubleshooting Q1. |
| > 115% | Ion Enhancement | Action required. See Troubleshooting Q1. |
Q3: What is the best sample preparation technique to minimize matrix effects for desmethylsibutramine?
A3: The choice of sample preparation is a trade-off between cleanup efficiency, recovery, speed, and cost. For desmethylsibutramine, which is a relatively small and basic molecule, moving beyond a simple "dilute-and-shoot" or protein precipitation is almost always necessary for a robust assay in complex matrices like plasma.
Comparison of Common Sample Preparation Techniques
| Technique | Pros | Cons | Effectiveness for Desmethylsibutramine |
| Protein Precipitation (PPT) | Fast, inexpensive, simple. | Low cleanup efficiency; high residual phospholipids and salts.[4] | Low: Often results in significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Good removal of non-polar interferences (salts, proteins).[4] Relatively inexpensive. | Can have lower recovery for polar analytes; requires solvent evaporation/reconstitution. | Medium-High: A well-optimized LLE (e.g., using MTBE) provides a good balance of cleanup and recovery. |
| Solid-Phase Extraction (SPE) | Excellent cleanup efficiency; highly selective. | More expensive and time-consuming to develop. | High: Mixed-mode SPE is particularly effective at removing a broad range of interferences, providing the cleanest extracts.[4] |
The following decision tree can guide your selection process.
Q4: Can matrix effects be completely eliminated?
A4: In practice, completely eliminating all sources of matrix effects is highly unlikely, especially in complex biological samples.[7] The goal of method development is not necessarily complete elimination, but rather to reduce the effect to a point where it is consistent and does not impact the accuracy, precision, and sensitivity of the assay. This is why a combination of effective sample cleanup and the use of a suitable internal standard (ideally a SIL-IS) is the most robust and widely accepted strategy.[7]
References
-
ACD/Labs. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. ACD/Labs. Retrieved from [Link]
-
Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. Retrieved from [Link]
-
LC/MS/MS Application Support. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. CASS. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
Waters Corporation. (n.d.). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. AACC. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Retrieved from [Link]
-
Scribd. (n.d.). LSMSMS troubleshooting. Scribd. Retrieved from [Link]
-
Li, W., & Fu, Y. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. Retrieved from [Link]
-
Nagendra Kumar, V., et al. (2015). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. PMC, NIH. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. MDPI. Retrieved from [Link]
-
SciSpace. (2020). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. SciSpace. Retrieved from [Link]
-
Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. Science & Technology Asia. Retrieved from [Link]
-
Chen, J., et al. (2003). Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Retrieved from [Link]
-
Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC, NIH. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: (S)-Desmethylsibutramine Hydrochloride Stability in Aqueous Solution
Welcome to the technical support center for (S)-Desmethylsibutramine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with aqueous solutions of this compound. As a secondary amine and an active metabolite of sibutramine, understanding its stability profile is critical for obtaining accurate and reproducible experimental results.
Understanding the Stability of this compound
This compound is the hydrochloride salt of a secondary amine. Its stability in aqueous solution is influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. While specific forced degradation studies on (S)-Desmethylsibutramine are not extensively published, we can infer its stability based on studies of its parent compound, sibutramine, and the known chemical behavior of secondary amines.
Forced degradation studies on sibutramine hydrochloride have shown it to be relatively stable under acidic and basic hydrolytic conditions. However, significant degradation has been observed under oxidative and photolytic stress[1]. It is therefore reasonable to hypothesize that this compound will exhibit similar susceptibilities.
Postulated Degradation Pathways
The primary modes of degradation for (S)-Desmethylsibutramine in aqueous solution are likely to be oxidation and photolysis.
-
Oxidative Degradation: The secondary amine functional group is susceptible to oxidation, which can lead to the formation of various degradation products, including the corresponding N-oxide[2]. Further oxidation could potentially lead to cleavage of the N-alkyl group (N-dealkylation)[3][4].
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. For secondary amines, photodegradation can be initiated by hydroxyl radicals, which can be generated in aqueous solutions, especially in the presence of nitrates[5][6]. This can lead to the formation of imines and amides as degradation products[1].
Below is a diagram illustrating the postulated degradation pathways for (S)-Desmethylsibutramine.
Caption: Postulated degradation pathways for (S)-Desmethylsibutramine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, it is advisable to use an organic solvent such as DMSO, ethanol, or methanol, in which the compound is typically more stable and soluble at high concentrations[7][8]. For subsequent dilutions into aqueous media for experiments, use high-purity water (e.g., Milli-Q® or equivalent) or a buffer system appropriate for your assay.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solution?
While a definitive pH-rate profile is not available, based on the stability of the parent compound, sibutramine, solutions are expected to be relatively stable in the neutral to slightly acidic pH range (pH 4-7) with respect to hydrolysis[1]. Extreme pH values should be avoided if possible. It is crucial to determine the empirical stability in your specific buffer system.
Q3: How should I store aqueous solutions of this compound?
Aqueous solutions should be stored at low temperatures (2-8°C or frozen at -20°C or -80°C for longer-term storage) and protected from light by using amber vials or by wrapping the container in aluminum foil[7][9]. For short-term use, refrigeration is generally sufficient.
Q4: What are the visible signs of degradation in my aqueous solution?
Visible signs of degradation can include a change in color, the appearance of turbidity, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to confirm the stability and concentration of the compound[10].
Q5: For how long is an aqueous solution of this compound stable?
The stability of the aqueous solution is highly dependent on the storage conditions (temperature, light exposure), pH, and the presence of other components in the solution. It is strongly recommended to prepare fresh solutions for each experiment. If solutions must be stored, their stability should be validated under your specific storage conditions using a stability-indicating analytical method. One study on desmethylsibutramine in dried urine spots indicated stability for up to one week at room temperature when protected from light[11].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness upon dilution in aqueous buffer. | The concentration of the compound exceeds its solubility in the final buffer system. The pH of the final solution may have shifted, reducing the solubility of the amine salt. The buffer salts themselves may be precipitating in the presence of the organic co-solvent from the stock solution. | Prepare a more dilute stock solution. Ensure the final concentration in the aqueous buffer is below the solubility limit. Verify the pH of the final solution and adjust if necessary. Reduce the percentage of organic co-solvent in the final solution. Consider using a different buffer system[11][12]. |
| Loss of compound concentration over a short period, even with proper storage. | Degradation due to oxidation or photolysis. Adsorption of the compound to the surface of the storage container. | Prepare solutions fresh before use. Protect the solution from light at all times. Consider degassing the solvent to remove dissolved oxygen. Use silanized or low-adsorption vials. |
| Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). | Degradation of the compound into one or more new chemical entities. Contamination of the solvent or a component of the buffer. | This is a strong indicator of instability. Use a stability-indicating analytical method to track the appearance of these new peaks over time. Prepare fresh solutions and re-analyze. Analyze a blank (solvent/buffer only) to rule out contamination[13]. |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound leading to a lower effective concentration. The degradation products may have their own biological activity, interfering with the assay. | Always use freshly prepared solutions or solutions that have been validated for stability under your storage conditions. Characterize the potential impact of known or suspected degradation products on your assay if possible. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution
This protocol provides a general procedure for preparing an aqueous working solution of this compound from a solid or a concentrated stock solution.
-
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
High-purity water or desired aqueous buffer
-
Calibrated balance
-
Volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
-
-
Procedure for Preparing a Stock Solution (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound in a clean, dry container.
-
Transfer the solid to a volumetric flask.
-
Add a portion of DMSO to the flask, ensuring the final volume will not be exceeded.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved[14].
-
Add DMSO to the final volume and mix thoroughly.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing an Aqueous Working Solution (e.g., 100 µM):
-
Allow the stock solution to thaw completely and come to room temperature.
-
Vortex the stock solution briefly.
-
Pipette the required volume of the stock solution into a volumetric flask containing the desired aqueous buffer.
-
Mix the solution thoroughly.
-
Use this aqueous working solution immediately.
-
Protocol 2: Performing a Forced Degradation Study
This protocol outlines the steps to perform a basic forced degradation study to assess the stability of this compound in your specific aqueous solution. This is crucial for developing a stability-indicating analytical method[2][15].
Caption: Workflow for a forced degradation study.
-
Objective: To identify the conditions under which this compound degrades and to generate its degradation products.
-
Procedure:
-
Prepare a solution of this compound in your aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Aliquot this solution into several vials. Keep one vial as an unstressed control, protected from light and stored at 2-8°C.
-
Acid Hydrolysis: To one vial, add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: To another vial, add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: To a third vial, add an equal volume of 3% hydrogen peroxide.
-
Photolytic Degradation: Expose a vial to a light source (e.g., a photostability chamber with UV and visible light). Wrap a control vial in aluminum foil and place it alongside the exposed sample.
-
Thermal Degradation: Place a vial in an oven at an elevated temperature (e.g., 60°C).
-
Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours), taking time points for analysis.
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the unstressed control, using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control to determine the percentage of degradation and to observe the formation of any degradation products.
-
Summary of Stability Data for Sibutramine Hydrochloride (Parent Compound)
The following table summarizes the known stability of the parent compound, sibutramine hydrochloride, which can serve as a preliminary guide for handling its desmethyl metabolite.
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 1 M HCl, 2 hours, room temp. | Content remained constant | [1] |
| Alkaline Hydrolysis | 1 M NaOH, 2 hours, room temp. | Content remained constant | [1] |
| Oxidation | 3% H₂O₂, 2 hours, room temp. | ~30% degradation | [1] |
| Photolysis | UV light, 1 day | ~20% degradation | [1] |
| Thermal | 60°C, solid state, 10 days | Not specified, but considered a stress condition | [1] |
Disclaimer: This guide is intended for informational purposes only. It is essential to perform your own validation to ensure the stability of this compound in your specific experimental setup.
References
- Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. Science & Technology Asia, 28(1).
- Denadai, A. M. L., et al. (2009). LC Method for Studies on the Stability of Sibutramine in Soft Gelatin Capsules. Chromatographia, 70(1-2), 261-265.
- Zhao, X. Z., et al. (2014). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Advances, 4(59), 31215-31226.
- Chen, Y., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2760-2765.
-
Kim, D. H., et al. (2010). N-Dealkylation of Amines. Current Organic Chemistry, 14(10), 1016-1034. Available at: [Link]
- NILU. (2011). Atmospheric Degradation of Amines (ADA). NILU OR 2/2011.
-
Puranik, S. B., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(4), 359-363. Available at: [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.
-
Waters. (n.d.). How to avoid ammonium salt precipitation during the LC gradient - WKB14438. Retrieved from [Link]
-
Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Available at: [Link]
-
ResearchGate. (n.d.). HPLC chromatograms representing degradation behavior of SBHM in 5N HCl as per the proposed method. Retrieved from [Link]
- Patel, R. M., et al. (2011). RP-HPLC method for estimation of sibutramine hydrochloride monohydrate in capsule dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 126-130.
-
Chen, Y., et al. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 43(8), 2760-2765. Available at: [Link]
-
ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds. Retrieved from [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Secondary Organic Aerosol Formation from Aqueous Ethylamine Oxidation Mediated by Particulate Nitrate Photolysis. ACS ES&T Air. Available at: [Link]
-
Dong, J., et al. (2003). Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 785(1), 197-203. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD, 5(6), 250-259. Available at: [Link]
-
Pharmaguideline. (2010, September 27). Preparation of Standard Solutions. Retrieved from [Link]
-
Chen, Y., et al. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. Environmental Science: Atmospheres, 3(11), 1615-1624. Available at: [Link]
-
ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
University of North Carolina. (n.d.). Diphenhydramine Solution. Pharmlabs. Retrieved from [Link]
-
Ling, Z., et al. (2013). Aerobic oxidative N-dealkylation of secondary amines in aqueous solution catalyzed by rhodium porphyrins. Chemical Communications, 49(39), 4214-4216. Available at: [Link]
Sources
- 1. nilu.com [nilu.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]
- 6. Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00072A [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. irjpms.com [irjpms.com]
- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. csstc.org [csstc.org]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Preventing (S)-Desmethylsibutramine degradation during sample processing
Technical Support Center: (S)-Desmethylsibutramine
A Guide to Ensuring Analyte Stability During Bioanalytical Sample Processing
Welcome to the technical support center for the bioanalysis of (S)-Desmethylsibutramine. This guide is designed for researchers, scientists, and drug development professionals who are working with this active metabolite of sibutramine. Ensuring the stability of (S)-Desmethylsibutramine throughout the sample collection, processing, and analysis workflow is critical for generating accurate and reproducible pharmacokinetic and toxicokinetic data.
(S)-Desmethylsibutramine, a secondary amine, is susceptible to degradation, primarily through oxidation. This can lead to underestimation of the analyte concentration, compromising the integrity of your study. This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you mitigate degradation and ensure the reliability of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.
Q1: I'm observing low and inconsistent recovery of (S)-Desmethylsibutramine from my plasma samples. What could be the primary cause?
A1: Low and variable recovery is a classic sign of analyte degradation during sample processing. (S)-Desmethylsibutramine, as a secondary amine, is prone to oxidation. This process can be accelerated by several factors in your workflow:
-
pH Instability: Biological samples maintained at a neutral or slightly alkaline pH can promote the oxidation of amines.
-
Presence of Oxidizing Agents: Trace metal ions in your sample tubes or reagents, as well as dissolved oxygen, can catalyze degradation.
-
Elevated Temperatures: Even room temperature processing can be sufficient to cause significant degradation over several hours. One study found that sibutramine and its metabolites were stable in plasma for at least 72 hours at room temperature, but minimizing time at this temperature is a best practice.[1]
-
Light Exposure: Photodegradation can be a concern for many analytes. A study on sibutramine indicated that light was a significant stress condition contributing to its degradation.[2]
Solution: Implement a multi-faceted stabilization strategy. Immediately acidify your plasma samples upon collection, work at reduced temperatures (e.g., on an ice bath), and protect samples from light by using amber tubes.
Q2: My results are inconsistent between batches processed on different days. How can I improve reproducibility?
A2: Batch-to-batch variability often points to subtle inconsistencies in the execution of the protocol. For a sensitive analyte like (S)-Desmethylsibutramine, even minor differences can have a significant impact.
-
Inconsistent Timing: The duration of each step, especially the time samples spend at room temperature before extraction or after reconstitution, must be strictly controlled.
-
Reagent Preparation: Freshly prepare all solutions, particularly antioxidant solutions, for each batch. The potency of antioxidants can diminish over time once in solution.
-
Evaporation/Reconstitution: Ensure complete drying of the solvent after extraction and consistent vortexing for a uniform time during reconstitution to ensure the analyte is fully redissolved.
Solution: Create a detailed Standard Operating Procedure (SOP) with clearly defined time limits for each step. Use a checklist during processing to ensure consistency. Validate the stability of your analyte in the autosampler over the expected run time to rule out degradation during analysis.[1]
Q3: I've added an antioxidant to my samples, but I'm still seeing evidence of degradation. What's going wrong?
A3: While adding an antioxidant is a crucial step, its effectiveness depends on the type, concentration, and when it's added.
-
Choice of Antioxidant: Not all antioxidants are equally effective for all analytes. For amine compounds, antioxidants that are effective at scavenging free radicals, such as ascorbic acid or sodium metabisulfite, are often used.[3] In some cases, a combination of antioxidants may be necessary to prevent oxidative degradation.[4]
-
Timing of Addition: The antioxidant should be added to the collection tubes before the blood sample is drawn. This ensures immediate stabilization of the analyte as the sample is collected.
-
Concentration: The concentration of the antioxidant must be optimized. Too little will be ineffective, while too much could potentially interfere with the assay or cause ion suppression in the mass spectrometer.
Solution: Experiment with different antioxidants (e.g., ascorbic acid, sodium metabisulfite, butylated hydroxytoluene (BHT)) and their concentrations during method development. A combination of ascorbic acid and 2-mercaptoethanol has been shown to be effective for stabilizing other amine compounds in plasma.[4] Ensure the antioxidant is present in the matrix before the analyte is exposed to potentially degrading conditions.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for (S)-Desmethylsibutramine?
The primary degradation pathway is believed to be oxidation of the secondary amine group. This can lead to the formation of N-oxides or other oxidative products, which will not be detected by a specific LC-MS/MS method targeting the parent analyte. The presence of electron-donating alkyl groups can influence the rate of degradation.[5]
At what pH is (S)-Desmethylsibutramine most stable?
Generally, amines are more stable in acidic conditions. In an acidic environment (pH 4-6), the amine group is protonated, which makes it less susceptible to oxidation. Conversely, alkaline conditions can accelerate degradation.[6] It is recommended to maintain a slightly acidic pH throughout the sample processing workflow. Studies on amine fluoride have shown increased remineralization at pH levels between 4.5 and 5.1.[7]
What are the recommended storage conditions for plasma samples containing (S)-Desmethylsibutramine?
Long-term stability studies for sibutramine and its metabolites have shown them to be stable in plasma for up to 71 days at -30°C.[1] For optimal stability, it is recommended to store plasma samples at ≤ -70°C, especially for extended periods. Always perform your own long-term stability testing as per FDA guidelines to confirm stability under your specific storage conditions.[8]
Can I use protein precipitation for sample preparation?
Yes, protein precipitation with a solvent like acetonitrile or methanol is a common and effective method for extracting (S)-Desmethylsibutramine.[9][10][11] However, it is crucial to optimize the process. The precipitation should be performed at low temperatures, and the supernatant should be separated from the protein pellet promptly to minimize the risk of degradation.
Visualizing the Challenge: Degradation and Workflow
To better understand the process, the following diagrams illustrate the potential degradation pathway and the optimized workflow to prevent it.
Caption: Potential oxidative degradation of (S)-Desmethylsibutramine.
Caption: Optimized workflow for (S)-Desmethylsibutramine analysis.
Key Stability Parameters and Recommendations
The following table summarizes the critical factors affecting the stability of (S)-Desmethylsibutramine and the recommended actions to mitigate degradation.
| Parameter | Risk Factor | Recommended Action | Rationale |
| pH | Neutral to alkaline conditions (pH > 7) | Maintain sample and processing solutions at a slightly acidic pH (e.g., 4-6). | Protonation of the secondary amine group reduces its susceptibility to oxidation.[6] |
| Temperature | Processing at room temperature or higher | Perform all sample handling steps on ice or in a refrigerated centrifuge. Minimize time at room temperature. | Low temperatures slow down the rate of chemical degradation reactions.[12] |
| Light | Exposure to direct sunlight or fluorescent lighting | Use amber-colored collection and processing tubes. Minimize exposure to light. | Protects against potential photodegradation.[2] |
| Oxidation | Presence of atmospheric oxygen and trace metal ions | Add an antioxidant (e.g., ascorbic acid) to collection tubes. Use high-purity solvents and reagents. | Scavenges free radicals and inhibits oxidative reactions.[3] |
| Time | Extended processing times | Process samples promptly after collection. Establish and adhere to a consistent timeline for extraction and analysis. | Minimizes the duration of exposure to potentially degrading conditions. |
Optimized Step-by-Step Protocol for Sample Processing
This protocol is a self-validating system designed for the robust quantification of (S)-Desmethylsibutramine in human plasma using LC-MS/MS.
Materials:
-
Human plasma collected in K2EDTA tubes
-
(S)-Desmethylsibutramine analytical standard
-
Isotopically labeled internal standard (e.g., (S)-Desmethylsibutramine-d7)
-
Ascorbic acid
-
Formic acid
-
LC-MS grade acetonitrile and water
-
Amber-colored microcentrifuge tubes
Procedure:
-
Preparation of Collection Tubes:
-
Prepare a 10 mg/mL stock solution of ascorbic acid in water.
-
Add 10 µL of this solution to each 1.5 mL amber microcentrifuge tube intended for plasma collection. This will result in an appropriate concentration of antioxidant in the final plasma sample.
-
-
Sample Collection and Initial Processing:
-
Collect blood samples directly into the pre-treated K2EDTA tubes.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Transfer the plasma supernatant to freshly labeled amber microcentrifuge tubes. Perform this step on an ice bath.
-
-
Sample Storage:
-
If not for immediate analysis, cap the plasma samples and store them at ≤ -70°C. Long-term stability has been demonstrated for up to 71 days at -30°C, but colder temperatures are recommended for added security.[1]
-
-
Sample Extraction (Protein Precipitation):
-
Thaw plasma samples on an ice bath.
-
To 100 µL of plasma in an amber tube, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
This comprehensive guide provides the necessary information and protocols to successfully manage the bioanalysis of (S)-Desmethylsibutramine. By understanding the inherent instability of the analyte and implementing these preventative measures, you can ensure the generation of high-quality, reliable data.
References
-
Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. Science & Technology Asia, 28(1). Available at: [Link]
-
N, V. R., et al. (n.d.). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 5(4), 249-257. Available at: [Link]
-
Thi Thu, H. L., et al. (2021). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnam Journal of Science and Technology, 59(3), 336. Available at: [Link]
-
Al-Saeed, M., et al. (2023). Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. Molecules, 28(19), 6755. Available at: [Link]
-
Ata, S., & Jameson, G. J. (2013). The effect of amine type, pH, and size range in the flotation of quartz. ResearchGate. Available at: [Link]
-
Bonfilio, R., et al. (2010). LC Method for Studies on the Stability of Sibutramine in Soft Gelatin Capsules. Journal of the Brazilian Chemical Society, 21(11), 2141-2147. Available at: [Link]
-
BioPharma Services. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. Available at: [Link]
-
Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16047-16063. Available at: [Link]
-
Strano-Rossi, S., et al. (2009). Detection of sibutramine administration: A gas chromatography/mass spectrometry study of the main urinary metabolites. ResearchGate. Available at: [Link]
-
Awuah, E., & P. T. Anastas. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-12. Available at: [Link]
-
Deer, H. M., & R. Beard. (2001). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Available at: [Link]
-
Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. Available at: [Link]
-
Pohanka, M. (2023). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Foods, 12(15), 2846. Available at: [Link]
-
Tan, T. T. H., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. ACS Food Science & Technology, 4(6), 1332-1342. Available at: [Link]
-
Gomez-Rueda, Y., et al. (2023). Sample preparation methods for degraded amine samples for GC analyses. ResearchGate. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Mirowska-Guzel, D., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceuticals, 15(1), 84. Available at: [Link]
-
Chen, J., et al. (2003). Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Chromatography Forum. (2009). Amine column degradation. Available at: [Link]
-
Nirogi, R., et al. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 59(11), 889-892. Available at: [Link]
-
Connoley, I. P., et al. (1999). Thermogenic effects of sibutramine and its metabolites. British Journal of Pharmacology, 126(6), 1487-1495. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
Jo, D., et al. (2023). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society, 145(44), 24104-24110. Available at: [Link]
-
Islam, R., et al. (2019). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. ResearchGate. Available at: [Link]
-
Kalgutkar, A. S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Drug Metabolism and Disposition, 48(8), 655-662. Available at: [Link]
-
Attin, T., et al. (2003). Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro. BMC Oral Health, 3(1). Available at: [Link]
-
BioAgilytix. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
Sources
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. academic.oup.com [academic.oup.com]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. doi.nrct.go.th [doi.nrct.go.th]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Mobile phase optimization for chiral separation of desmethylsibutramine enantiomers
Technical Support Center: Chiral Separation of Desmethylsibutramine
Welcome to the technical support center for the chiral separation of desmethylsibutramine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phases and troubleshooting common issues encountered during HPLC analysis.
Introduction: The Importance of Chiral Separation
Desmethylsibutramine is an active metabolite of sibutramine, a compound formerly used for weight management. Like many pharmaceutical compounds, desmethylsibutramine is chiral, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, developing robust analytical methods to separate and quantify each enantiomer is critical for drug safety, efficacy, and regulatory compliance.[1] High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most effective techniques for this purpose.[1][2]
Mobile phase composition is a critical factor that governs the success of a chiral separation. This guide will walk you through optimizing your mobile phase to achieve baseline resolution and excellent peak shape for desmethylsibutramine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for mobile phase selection?
A typical starting point for chiral separation of amines like desmethylsibutramine on a polysaccharide-based CSP (e.g., Chiralpak® series) is a normal-phase mobile phase consisting of a non-polar solvent like n-hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol. A common starting ratio is 90:10 (v/v) hexane:IPA. Because desmethylsibutramine is a basic compound, adding a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) is often necessary to improve peak shape and resolution.[3][4]
Q2: Which type of chiral stationary phase (CSP) is best for desmethylsibutramine?
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have demonstrated broad selectivity for a wide range of chiral compounds, including primary and secondary amines.[5][6] Specifically, columns like Chiralpak® AD, AS, or the immobilized versions (IA, IB, etc.) are excellent candidates for screening. The choice of the specific CSP is often empirical, so screening several different polysaccharide-based columns is a recommended strategy.[7]
Q3: Can I use reversed-phase or polar organic modes?
Yes. While normal-phase is common, polar organic (PO) and reversed-phase (RP) modes can also be effective.
-
Polar Organic Mode: This typically uses acetonitrile (ACN) or methanol as the main solvent, with an alcohol modifier. This mode can be useful with modern immobilized polysaccharide CSPs.[5]
-
Reversed-Phase Mode: An aqueous buffer (e.g., ammonium acetate) with an organic modifier like ACN or methanol can be used, particularly with protein-based or cyclodextrin-based CSPs.[8][9] One study successfully separated sibutramine and its desmethyl metabolites on a Chiralcel AGP column using an ammonium acetate buffer (pH 4.0) and acetonitrile.[8]
Q4: Why is a basic additive necessary for separating amines?
Basic analytes like desmethylsibutramine (a secondary amine) can interact strongly with acidic silanol groups present on the surface of silica-based CSPs. This secondary interaction leads to peak tailing and poor resolution. A basic additive, such as diethylamine (DEA) or butylamine, competes for these active silanol sites, effectively masking them from the analyte.[5] This minimizes undesirable interactions and allows the chiral recognition mechanism of the stationary phase to dominate, resulting in improved peak symmetry and separation.[3]
Troubleshooting Guide: Mobile Phase Optimization
This section addresses specific problems you may encounter and provides a logical, step-by-step approach to mobile phase optimization.
Issue 1: No Separation or Poor Resolution (Rs < 1.5)
Question: I'm injecting a racemic standard of desmethylsibutramine, but I see only one peak, or two peaks that are heavily overlapped. How can I improve the resolution?
Causality & Solution Workflow:
Poor resolution is a result of insufficient differential interaction between the enantiomers and the CSP. Your mobile phase is likely too strong (eluting the peaks too quickly) or lacks the proper components to facilitate chiral recognition.
Step-by-Step Troubleshooting Protocol:
-
Decrease Mobile Phase Strength:
-
Rationale: A weaker mobile phase increases the retention time, allowing for more interaction between the analytes and the CSP, which can enhance resolution.
-
Action (Normal Phase): If you are using a hexane/IPA mobile phase, decrease the percentage of the alcohol modifier (the strong solvent). For example, move from a 90:10 hexane:IPA mixture to 95:5 or even 98:2.
-
Action (Reversed Phase): Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol).
-
-
Change the Alcohol Modifier:
-
Rationale: Different alcohols (e.g., methanol, ethanol, isopropanol) have different hydrogen bonding capabilities and steric profiles, which can significantly alter the chiral recognition mechanism.
-
Action: If ethanol is not providing separation, switch to isopropanol or vice versa. Sometimes, a mixture of alcohols can also be effective.
-
-
Optimize the Additive:
-
Rationale: The type and concentration of the additive are critical for basic compounds. While DEA is a common choice, other amines might offer better performance.[3] Sometimes, an acidic additive can surprisingly improve separation or even reverse the elution order.[10]
-
Action:
-
Ensure a basic additive (like 0.1% DEA) is present.
-
If resolution is still poor, try a different basic additive like butylamine or ethanolamine.[3]
-
As an advanced strategy, consider adding a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or acetic acid, as this can sometimes induce separation where a basic additive fails.[10]
-
-
-
Lower the Temperature:
-
Rationale: Chiral separations are often enthalpically driven, meaning lower temperatures can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.
-
Action: Reduce the column temperature. Start at ambient and then try operating at 15°C or 10°C.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My enantiomer peaks are resolved, but they show significant tailing (asymmetry factor > 1.2). What is causing this and how can I fix it?
Causality & Solution Workflow:
Peak tailing for basic compounds like desmethylsibutramine is almost always caused by secondary interactions with acidic sites on the stationary phase (silanols).[5] The mobile phase is not adequately masking these sites.
Step-by-Step Troubleshooting Protocol:
-
Increase Basic Additive Concentration:
-
Rationale: The current concentration of your basic additive may be insufficient to fully saturate all active silanol sites.
-
Action: Increase the concentration of DEA (or other basic additive) in your mobile phase. For example, increase from 0.1% to 0.2% or 0.3%. Do not exceed 0.5% as it can sometimes negatively impact the stationary phase or the separation itself.[3]
-
-
Switch to a More Effective Basic Additive:
-
Rationale: Some basic additives are better silanol-masking agents than others for specific applications. Additives like ethylenediamine (EDA) or ethanolamine (AE) can dramatically improve peak symmetry for certain compounds.[3]
-
Action: Prepare a mobile phase with 0.1% of a different basic additive and compare the peak shape.
-
-
Check Sample Solvent:
-
Rationale: The solvent used to dissolve your sample can cause peak distortion if it is much stronger than the mobile phase.
-
Action: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.
-
Data Summary: Impact of Mobile Phase Parameters
The following table summarizes the expected effects of modifying mobile phase components on the chiral separation of desmethylsibutramine.
| Parameter Change | Effect on Retention Time (k) | Effect on Resolution (Rs) | Primary Rationale |
| ↓ % Alcohol Modifier | Increase | Often Increase | Increases analyte-CSP interaction time. |
| Switch EtOH → IPA | Increase | Varies (Often Increase) | IPA is a weaker solvent and has different steric/H-bonding properties. |
| ↑ % Basic Additive | May Decrease Slightly | Varies (Improves Peak Shape) | Reduces secondary interactions, leading to more efficient peaks. |
| ↓ Temperature | Increase | Often Increase | Enhances the stability of transient diastereomeric complexes. |
Experimental Protocol: Mobile Phase Optimization Workflow
This protocol outlines a systematic approach to developing a robust chiral separation method for desmethylsibutramine enantiomers on a polysaccharide-based CSP.
Objective: To achieve baseline resolution (Rs ≥ 1.5) with good peak symmetry (As between 0.9 and 1.3).
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase (e.g., Chiralpak® IA or similar)
-
HPLC-grade n-hexane, ethanol, isopropanol
-
Diethylamine (DEA), Trifluoroacetic Acid (TFA)
-
Desmethylsibutramine racemic standard
Procedure:
-
Column Equilibration: Before starting, flush the column with the initial mobile phase for at least 30 column volumes to ensure it is fully equilibrated.
-
Initial Screening Conditions:
-
Mobile Phase A: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
-
Mobile Phase B: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: 225 nm
-
-
Analysis & Decision:
-
Inject the standard using both Mobile Phase A and B.
-
Choose the alcohol modifier that provides the best initial separation or indication of separation (e.g., a shoulder on the peak).
-
-
Optimization of Alcohol Percentage:
-
Using the better alcohol from Step 3, adjust its concentration to optimize resolution.
-
Prepare mobile phases with 5%, 15%, and 20% of the chosen alcohol (keeping 0.1% DEA constant).
-
Run the analysis with each mobile phase. Create a plot of Resolution (Rs) vs. % Alcohol to find the optimal concentration.
-
-
Optimization of Additive:
-
Using the optimal alcohol percentage from Step 4, investigate the effect of the additive.
-
If peak shape is poor, increase DEA concentration to 0.2%.
-
If resolution is poor, test an alternative mobile phase containing 0.1% TFA instead of DEA. Note: Always flush the column thoroughly when switching between basic and acidic additives.
-
-
Final Refinement (Temperature):
-
If resolution is still marginal (e.g., Rs ≈ 1.2-1.4), lower the column temperature to 15°C and re-inject.
-
Visual Logic Guides
The following diagrams illustrate the decision-making process for troubleshooting and optimization.
Caption: Decision tree for troubleshooting poor resolution.
Caption: Key components of a normal-phase mobile phase.
References
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
Kang, W., Bae, K., & Noh, K. (2010). Enantioselective determination of sibutramine and its active metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 51(1), 264-7. Retrieved from [Link]
-
Farkas, T., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 24(9), 744-51. Retrieved from [Link]
-
Mosiashvili, L., et al. (2013). On the Effect of Basic and Acidic Additives on the Separation of the Enantiomers of Some Basic Drugs With Polysaccharide-Based Chiral Selectors and Polar Organic Mobile Phases. Journal of Chromatography A, 1317, 167-74. Retrieved from [Link]
-
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chromatography Forum. (2017). additives for chiral. Retrieved from [Link]
-
MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(14), 5558. Retrieved from [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chiraltech.com [chiraltech.com]
- 4. additives for chiral - Chromatography Forum [chromforum.org]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Enantioselective determination of sibutramine and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving Baseline Noise in the Chromatographic Analysis of Sibutramine Metabolites
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with baseline noise during the analysis of sibutramine and its primary active metabolites, N-desmethyl sibutramine (M1) and N-didesmethyl sibutramine (M2). Achieving a stable, low-noise baseline is paramount for accurate and reproducible quantification, especially at the low concentrations often required in pharmacokinetic and bioequivalence studies[1].
This document provides a structured, question-and-answer-based troubleshooting guide. It moves beyond simple checklists to explain the underlying causes of noise, empowering you to diagnose and resolve issues effectively.
Section 1: Foundational FAQs on Baseline Noise
Q1: What is chromatographic baseline noise, and why is it a critical parameter for sibutramine metabolite analysis?
A: Baseline noise refers to the signal fluctuations from the detector when only the mobile phase is flowing through the system. It is a measure of the background signal variation.[2] In quantitative analysis, the ratio of the analyte signal height to the baseline noise (Signal-to-Noise ratio, S/N) is a critical performance metric. A high S/N is essential for achieving a low limit of quantification (LOQ), which is often necessary for detecting the pharmacologically active metabolites of sibutramine, M1 and M2, in biological matrices like plasma or urine[1][3]. An unstable or noisy baseline can obscure small peaks, leading to inaccurate integration and compromised data integrity.
Q2: What are the main categories of baseline noise I should learn to recognize?
A: Recognizing the pattern of the noise is the first step in diagnosing its source. Baseline noise can be broadly categorized into three types:
-
Short-Term Noise: Appears as rapid, high-frequency spikes or fuzz on the baseline. This is often related to the detector electronics or a contaminated flow cell.
-
Long-Term Noise (Drift): A slow, steady upward or downward slope of the baseline over the course of a run or sequence. This typically points to issues with column equilibration, mobile phase composition, or temperature fluctuations.
-
Periodic Noise: Characterized by regular, repeating pulses or waves in the baseline. This pattern is almost always linked to the HPLC/UPLC pump, such as faulty check valves or air bubbles in the system.[2]
The following table summarizes these categories for quick reference.
| Noise Type | Visual Characteristic | Common Probable Causes |
| Short-Term Noise | High-frequency, random spikes | Detector lamp aging, contaminated flow cell, electrical interference, air bubbles in detector[2][4][5] |
| Long-Term Noise (Drift) | Gradual, consistent slope (up or down) | Insufficient column equilibration, temperature fluctuations, contaminated mobile phase, column bleed[6] |
| Periodic Noise | Regular, rhythmic pulses or waves | Pump check valve failure, air in the pump head, leaky pump seals, inadequate mobile phase mixing[2] |
Section 2: Systematic Troubleshooting Guide
This section is structured to help you systematically isolate the source of the noise, starting from the mobile phase and working through the instrument components.
Category A: Mobile Phase Issues
The quality and preparation of your mobile phase are the most common sources of baseline noise.[2]
Q3: I'm seeing a drifting or wandering baseline, especially during gradient runs. Could my mobile phase be the cause?
A: Absolutely. This is a classic symptom of mobile phase issues. Here’s the causality:
-
Contamination: Water is a frequent source of contamination.[2] Always use high-purity, LC-MS grade solvents and freshly prepared aqueous phases.[5][6][7] Organic solvents can degrade over time, and aqueous buffers are susceptible to microbial growth, both of which introduce UV-absorbing or ion-suppressing contaminants that can cause baseline drift.
-
Improper Mixing/Degassing: If mobile phase components are not fully miscible or if dissolved air is present, small bubbles can form in the system. These bubbles can cause refractive index changes in the detector flow cell, leading to noise. An in-line degasser malfunction is a common culprit for noise that appears as pulsations.[2]
-
Low-Quality Additives: When analyzing sibutramine metabolites by LC-MS/MS, volatile additives like formic acid or ammonium formate are common.[8][9] Ensure these are of the highest purity (LC-MS grade) to avoid introducing contaminants that create adducts or high background noise.[10]
Q4: What are the best practices for preparing a stable, low-noise mobile phase for LC-MS/MS analysis of sibutramine?
A: A robust method starts with a meticulously prepared mobile phase.
-
Use High-Purity Reagents: Always use LC-MS grade solvents (e.g., acetonitrile, methanol) and water. Use high-purity additives like formic acid from sealed, single-use ampules if possible to prevent contamination.[10][11]
-
Measure Components Separately: When preparing a mobile phase by volume, measure the aqueous and organic components separately before mixing to avoid volume contraction effects that can alter the final concentration.[11]
-
Filter Aqueous Buffers: Filter all aqueous mobile phases containing salts or buffers (e.g., ammonium formate) through a 0.22 µm membrane filter to remove particulates that can cause pump and injector wear.
-
Ensure Proper Degassing: Use an online vacuum degasser. If one is not available, you can degas by sonicating for 15-20 minutes or by vacuum filtration. Proper degassing is crucial to prevent bubble formation, which leads to pump pulsations and detector noise.[5]
-
Prepare Freshly: Prepare aqueous mobile phases fresh daily and do not store them for more than a week, even when refrigerated, to prevent microbial growth.[8]
Category B: HPLC/UPLC System Issues
If the mobile phase is ruled out, the next step is to investigate the hardware.
Q5: My baseline shows perfectly regular, periodic pulses that coincide with the pump stroke. What should I do?
A: This is a clear indication of a pump-related issue. The rhythmic nature of the noise corresponds to the piston strokes delivering the mobile phase.
-
Air in the Pump: The most likely cause is an air bubble trapped in a pump head or check valve. This prevents the chamber from filling completely with liquid, causing pressure fluctuations that manifest as baseline pulses.
-
Faulty Check Valves: Check valves are critical for maintaining a consistent, one-way flow. If a check valve is dirty or failing, it can allow backflow, leading to pressure drops and a pulsating baseline.[2][12]
-
Leaking Pump Seals: Worn pump seals can also cause leaks and pressure fluctuations. Look for salt deposits around the pump heads if you are using buffered mobile phases.
Action Plan: Perform a thorough pump purge and priming procedure as detailed in SOP-01 below. If the problem persists, the check valves may need cleaning (by sonication in isopropanol) or replacement.
Q6: I am observing random, high-frequency "spiky" noise. Where in the system should I look first?
A: This type of noise often points to the detector or a problem downstream of the column.[13]
-
Detector Lamp Failure: In UV-Vis or PDA detectors, an aging deuterium or tungsten lamp can lose intensity and become unstable, resulting in significant electronic noise.[2] Most systems log lamp usage hours, which should be checked against the manufacturer's recommended lifetime.
-
Contaminated Flow Cell: Contaminants or air bubbles adhering to the walls of the detector flow cell can scatter light and cause random spikes.[5][13]
-
Electrical Interference: Ensure the instrument is on a stable, isolated power circuit. Other equipment in the lab can sometimes introduce electrical noise.[4]
Action Plan: A simple diagnostic is to stop the pump flow. If the noise persists, it is almost certainly originating from the detector electronics or lamp.[13] If the noise stops, it is likely related to the flow path (e.g., a dirty flow cell). Try flushing the flow cell with a strong, filtered solvent like isopropanol.
Category C: Column Issues
The analytical column itself can be a source of baseline drift and noise.
Q7: My baseline is drifting steadily upwards during a gradient run, even after confirming my mobile phase is clean. What's happening?
A: This is often a sign of "column bleed" or the elution of strongly retained contaminants from previous injections.
-
Insufficient Equilibration: If the column is not fully equilibrated to the initial mobile phase conditions before an injection, the baseline will drift as the stationary phase settles. This is especially true for methods that use ion-pairing agents or have large changes in organic composition.[12]
-
Column Contamination: Sibutramine and its metabolites are often extracted from complex biological matrices. If the sample cleanup is insufficient, endogenous compounds (lipids, proteins) can accumulate on the head of the column. During a gradient, as the solvent strength increases, these compounds can slowly elute, causing a rising baseline.[2]
-
Stationary Phase Bleed: Older columns or columns used outside their recommended pH or temperature range can begin to shed their bonded stationary phase. This bleed is often more pronounced at higher organic concentrations in a gradient, leading to a rising baseline.
Action Plan: First, ensure your equilibration time is sufficient (at least 10-20 column volumes). If the drift continues, perform a column wash procedure as described in SOP-02 . To test for column bleed, disconnect the column and replace it with a union. Run your gradient; if the baseline is now stable, the column is the source of the drift.[2]
Section 3: Standard Operating Procedures (SOPs)
SOP-01: Systematic Pump Purging and Priming
This protocol is designed to remove air bubbles from the pump heads and check valves.
-
Preparation: Remove the column from the system and replace it with a low-volume union or restrictor capillary.
-
Solvent Lines: Place all solvent lines (A, B, C, D) into fresh, filtered, and degassed isopropanol or methanol.
-
Open Purge Valve: Open the pump's purge valve as per the manufacturer's instructions.
-
High Flow Purge: Set the pump flow rate to a high value (e.g., 5-10 mL/min).
-
Systematic Purging: Set the mobile phase composition to 100% Line A and purge for 3-5 minutes. Visually inspect the waste tubing for any signs of air bubbles.
-
Repeat for All Lines: Repeat step 5 for each solvent line individually (100% B, 100% C, 100% D).
-
Close Purge Valve: Once all lines are purged and bubble-free, close the purge valve.
-
System Pressurization: Set the flow rate to 1 mL/min and allow the system pressure to build and stabilize. Monitor for steady pressure; large fluctuations may indicate a persistent issue with a check valve.
SOP-02: General Purpose Reversed-Phase Column Regeneration
This procedure helps remove strongly retained contaminants from a C18 or similar reversed-phase column. Always disconnect the column from the detector before washing. [14]
-
Buffer Removal: Flush the column with 10-20 column volumes of your mobile phase with the buffer component replaced by HPLC-grade water (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water).[15] This prevents buffer precipitation in high organic solvent.
-
Organic Flush: Flush the column with 20 column volumes of 100% Acetonitrile.[16][17]
-
Strong Solvent Wash (for stubborn contaminants): If contamination is severe, perform sequential washes with 20 column volumes each of:
-
Isopropanol
-
Methylene Chloride (ensure your HPLC system is compatible)
-
Isopropanol
-
-
Re-equilibration:
-
Flush with 20 column volumes of 100% Acetonitrile (or the strong solvent from your method).
-
Flush with an intermediate composition (e.g., 50:50 Acetonitrile:Water) for 20 column volumes.
-
Finally, re-equilibrate the column with your initial mobile phase conditions for at least 30-60 minutes, or until a stable baseline is achieved.[18]
-
Section 4: Visual Workflows and Data
Systematic Troubleshooting Flowchart
The following diagram provides a logical workflow for diagnosing the source of baseline noise.
Caption: A workflow for identifying the source of baseline noise.
References
-
Troubleshooting Common HPLC Issues | Labcompare.com. (n.d.). Labcompare. [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Overbrook Services. [Link]
-
HPLC Noise problem. Any advice? : r/chemhelp. (2019, July 29). Reddit. [Link]
-
Solving Complex HPLC Autosampler and Detector Failures — A Real-World Repair Story. (n.d.). Conquer Scientific. [Link]
-
5 Ways to Approach Baseline Issues. (n.d.). Chromatography Today. [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments. [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Separation Science. [Link]
-
HPLC Troubleshooting: What is causing baseline noise? (2022, October 25). YouTube. [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. [Link]
-
Eliminating Baseline Problems. (n.d.). Agilent. [Link]
-
HPLC Column Cleaning & Washing Procedure. (2024, January 24). GL Sciences. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2019, August 1). LCGC International. [Link]
-
How exactly do we prepare mobile phases used for LC/MS? (2024, June 4). ResearchGate. [Link]
-
Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. (2012, September). National Institutes of Health (NIH). [Link]
-
Column Cleaning and Storage. (n.d.). GL Sciences. [Link]
-
Mobile Phase Preparation Tips & Tricks. (2022, November 2). Phenomenex. [Link]
-
Column Care, Cleaning and Storage. (n.d.). MAC-MOD Analytical. [Link]
-
Cleaning HPLC column. (n.d.). Shodex. [Link]
-
How to prepare and install mobile phases on an LC/MS system to minimize contamination. (n.d.). Waters. [Link]
-
Column Care. (2013, November 1). LCGC International. [Link]
-
Mobile phases compatible for LC/MS. (n.d.). Shimadzu. [Link]
-
Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. (2020, June 19). SciSpace. [Link]
-
Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. (2023, March 20). MDPI. [Link]
-
Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. (2007, January). ResearchGate. [Link]
-
Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study. (2006, November 25). PubMed. [Link]
Sources
- 1. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. doi.nrct.go.th [doi.nrct.go.th]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. phenomenex.com [phenomenex.com]
- 6. labcompare.com [labcompare.com]
- 7. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. support.waters.com [support.waters.com]
- 11. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 12. sepscience.com [sepscience.com]
- 13. youtube.com [youtube.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. glsciencesinc.com [glsciencesinc.com]
- 17. mac-mod.com [mac-mod.com]
- 18. glsciences.eu [glsciences.eu]
Validation & Comparative
A Comparative Analysis of Sibutramine and Its Active Metabolites: Desmethylsibutramine and Didesmethylsibutramine
This guide provides a comprehensive comparative analysis of sibutramine and its principal active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological and pharmacokinetic differences that dictate their activity and analytical detection. We will explore the causal relationships behind their mechanisms of action and provide detailed experimental protocols for their accurate quantification, ensuring a thorough understanding of these compounds.
Introduction: From Antidepressant to Anorectic
Sibutramine was initially developed as an antidepressant but found its place in the market as an anti-obesity drug due to its appetite-suppressing effects.[1][2] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), and to a lesser extent, a dopamine reuptake inhibitor.[3][4] This action increases the concentration of these neurotransmitters in the synaptic cleft, which is thought to enhance satiety and increase energy expenditure.[1][3][5] However, it is not sibutramine itself but its active metabolites, desmethylsibutramine and didesmethylsibutramine, that are largely responsible for its pharmacological effects.[1][4][5] Sibutramine was withdrawn from the market in many countries due to an increased risk of cardiovascular events and strokes.[2][6]
Mechanism of Action: A Tale of a Prodrug and Its Potent Progeny
Sibutramine is a prodrug that undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4, to form its pharmacologically active metabolites.[2][4][7]
-
Sibutramine → Desmethylsibutramine (M1) → Didesmethylsibutramine (M2)
The key takeaway is that the metabolites, M1 and M2, are significantly more potent inhibitors of serotonin and norepinephrine reuptake than the parent compound, sibutramine.[4] This metabolic activation is central to the drug's efficacy. The increased levels of serotonin and norepinephrine in the synaptic cleft lead to a feeling of fullness and a subsequent reduction in food intake.
Comparative Pharmacokinetics
The pharmacokinetic profiles of sibutramine and its metabolites are distinct, with the parent drug having a much shorter half-life. Following oral administration, sibutramine is rapidly absorbed but also rapidly metabolized.[7][8]
| Parameter | Sibutramine | Desmethylsibutramine (M1) | Didesmethylsibutramine (M2) |
| Half-life (t½) | ~1 hour[4] | ~14 hours[4] | ~16 hours[4] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[3] | ~3-4 hours[4] | ~3-4 hours[4] |
| Protein Binding | 97%[4] | 94%[4] | 94%[4] |
| Primary Metabolizing Enzyme | CYP3A4[4][7] | - | - |
The longer half-lives of M1 and M2 contribute significantly to the sustained therapeutic effect of the drug.[8] The extensive first-pass metabolism results in low systemic exposure to the parent drug, while the active metabolites achieve higher concentrations and are responsible for the clinical effects.[8]
Analytical Methodologies for Quantification
The accurate quantification of sibutramine and its metabolites is crucial for pharmacokinetic studies, bioequivalence trials, and the detection of illegal adulteration in dietary supplements.[9][10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[9][10]
Experimental Protocol: Simultaneous Quantification by LC-MS/MS
This protocol outlines a robust method for the simultaneous determination of sibutramine, desmethylsibutramine, and didesmethylsibutramine in human plasma.
4.1.1. Sample Preparation (Liquid-Liquid Extraction)
Causality: This step is critical to remove proteins and other interfering substances from the plasma matrix, which could otherwise suppress the ionization of the target analytes in the mass spectrometer and contaminate the LC system.
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard working solution (e.g., deuterated analogs of the analytes).
-
Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 2.5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 98:2 v/v).
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a 10 µL aliquot into the LC-MS/MS system.
4.1.2. Liquid Chromatography (LC) Conditions
Causality: The chromatographic separation is essential to resolve the analytes from each other and from any remaining matrix components before they enter the mass spectrometer. This reduces ion suppression and ensures accurate quantification.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is typically used for the separation of these relatively nonpolar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: Maintained at around 40°C to ensure reproducible retention times.
4.1.3. Tandem Mass Spectrometry (MS/MS) Conditions
Causality: MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. This allows for quantification even at very low concentrations.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used as these are amine-containing compounds that readily accept a proton.
-
Multiple Reaction Monitoring (MRM): Specific precursor ion [M+H]+ and product ion transitions are monitored for each analyte and the internal standard. Example transitions are:
-
Sibutramine: m/z 280.2 → 125.1
-
Desmethylsibutramine: m/z 266.2 → 125.1
-
Didesmethylsibutramine: m/z 252.2 → 125.1
-
-
Optimization: The collision energy and other MS parameters should be optimized for each compound to achieve the best signal intensity.
Conclusion
The pharmacological activity of sibutramine is a classic example of a prodrug strategy, where the in vivo metabolites, desmethylsibutramine and didesmethylsibutramine, are the primary effectors. Their longer half-lives and greater potency as monoamine reuptake inhibitors compared to the parent drug are key to its therapeutic action. A thorough understanding of their comparative pharmacokinetics and the application of sensitive and specific analytical methods, such as LC-MS/MS, are essential for both clinical research and regulatory surveillance of these compounds. This guide provides the foundational knowledge and practical protocols to support these endeavors.
References
- Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis. (n.d.). PMC.
- N20-632S21 Sibutramine Clinpharm BPCA. (2004, December 1). FDA.
- Nachalaem, P., et al. (2023, March 20). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. Science & Technology Asia.
- Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. (n.d.). PMC.
- Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. (n.d.). SciSpace.
- Does Sibutramine medicine lead to weight loss or not?. (2025, June 26). YouTube.
- Sibutramine. (n.d.). Wikipedia.
- A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. (n.d.). Title of the source is not available.
- Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. (n.d.). MDPI.
- Sibutramine. (2020, June 5). LiverTox - NCBI Bookshelf.
- Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment. (n.d.). PubMed.
- Detection of sibutramine, its two metabolites and one analogue in a herbal product for weight loss by liquid chromatography triple quadrupole mass spectrometry and time-of-flight mass spectrometry. (2025, August 6). ResearchGate.
- Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. (n.d.). ResearchGate.
- Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia.
- Didesmethylsibutramine. (n.d.). Wikipedia.
Sources
- 1. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sibutramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Sibutramine - Wikipedia [en.wikipedia.org]
- 5. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [sites.ualberta.ca]
- 8. fda.gov [fda.gov]
- 9. doi.nrct.go.th [doi.nrct.go.th]
- 10. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Quantitative Methods for (S)-Desmethylsibutramine
Introduction: The Analytical Imperative for (S)-Desmethylsibutramine
(S)-Desmethylsibutramine is one of the primary active metabolites of sibutramine, a pharmaceutical agent formerly used for obesity management. Following the withdrawal of sibutramine from the market in several countries due to cardiovascular concerns, the focus on its metabolites has intensified, particularly in the realms of forensic toxicology, dietary supplement adulteration, and clinical research.[1][2] Accurate and precise quantification of (S)-desmethylsibutramine is critical to understanding its pharmacokinetic profile, assessing potential toxicity, and enforcing regulations against illicit adulteration of consumer products.[3][4]
This guide provides a comprehensive comparison of prevalent quantitative methods for (S)-desmethylsibutramine and outlines a framework for inter-laboratory validation. Such validation is the cornerstone for establishing a method's reproducibility and robustness, ensuring that results are reliable and comparable across different analytical sites. This is not merely a procedural checklist but a deep dive into the causality of experimental design, grounded in authoritative international guidelines.
Pillar 1: A Comparative Overview of Quantitative Methodologies
The choice of an analytical technique for (S)-desmethylsibutramine is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis. The most powerful and commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is a robust technique for quantifying sibutramine and its metabolites in pharmaceutical formulations and dietary supplements.[2] Its primary advantage lies in its accessibility and cost-effectiveness. However, when analyzing complex biological matrices like plasma or urine, its sensitivity and selectivity can be limited, potentially leading to interferences from endogenous components.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution and mass-based identification, making it a reliable tool for the detection of sibutramine and its metabolites.[1][7] A key consideration for GC-MS analysis is the need for derivatization to improve the volatility and thermal stability of the analytes.[7] This additional sample preparation step can introduce variability if not carefully controlled.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Regarded as the gold standard for bioanalytical quantification, LC-MS/MS provides unparalleled sensitivity and selectivity.[8] By utilizing Multiple Reaction Monitoring (MRM), this technique can accurately quantify (S)-desmethylsibutramine even at very low concentrations in complex biological fluids, minimizing matrix effects.[4][6][8] The direct analysis of samples with minimal cleanup is a significant advantage for high-throughput applications.[5]
Method Performance Comparison
The following table summarizes typical performance characteristics of the discussed analytical methods for the quantification of desmethylsibutramine, based on published single-laboratory validation studies.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Typical Matrix | Dietary Supplements | Dietary Supplements, Urine | Plasma, Urine, Dietary Supplements |
| Linearity Range | 0.5 - 5.0 µ g/spot [9] | 10 - 50 ng/mL[4][7] | 10.0 - 10,000.0 pg/mL[8] |
| Limit of Quantification (LOQ) | ~725 ng/spot[9] | ~0.55 µg/mL (for sibutramine)[1] | 0.5 µg/L (plasma)[6] |
| Selectivity | Moderate | High | Very High |
| Throughput | Moderate | Low to Moderate | High |
| Primary Advantage | Cost-effective, accessible | High resolving power | Superior sensitivity and selectivity |
| Primary Limitation | Lower sensitivity in biological matrices | Requires derivatization | Higher instrument cost |
Pillar 2: The Framework for a Robust Inter-Laboratory Validation Study
An inter-laboratory validation study is essential to assess the reproducibility of an analytical method when performed by different analysts in different laboratories. The design and execution of such a study should be rigorously guided by international standards such as the ICH Q2(R1) and M10 guidelines, as well as FDA and EMA bioanalytical method validation guidances.[10][11][12][13][14]
The objective is to demonstrate that the method is suitable for its intended purpose by evaluating its performance across a range of conditions.[15][16]
Logical Workflow for Inter-Laboratory Validation
Caption: Workflow for an inter-laboratory validation study.
Key Validation Parameters and Acceptance Criteria
The following parameters are critical in an inter-laboratory validation study for (S)-desmethylsibutramine. The acceptance criteria are based on established bioanalytical guidelines from the EMA and FDA.[10][13][17]
-
Specificity and Selectivity: Each participating laboratory must demonstrate the ability to differentiate and quantify (S)-desmethylsibutramine from other components in the matrix, including the parent drug (sibutramine), other metabolites, and potential interferents. This is typically achieved by analyzing at least six different blank matrix sources.[13]
-
Accuracy and Precision: This is the cornerstone of inter-laboratory validation. Homogenized samples at a minimum of three concentration levels (low, medium, and high) should be analyzed in replicate by each laboratory.
-
Within-run (Intra-assay) Precision and Accuracy: The coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ). The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[17]
-
Between-run (Inter-assay) Precision and Accuracy: Assessed from runs on different days, these should meet the same criteria as within-run precision and accuracy.[17]
-
Inter-laboratory Precision (Reproducibility): This is the ultimate test of the method's robustness. Statistical analysis (e.g., ANOVA) is used to determine the variability between laboratories. While specific guidelines vary, a common goal is for the inter-laboratory CV to be within a predefined acceptable range, often comparable to the inter-assay precision.
-
-
Linearity and Range: Each laboratory must independently verify the linearity of the calibration curve over a specified concentration range. The correlation coefficient (r²) should be consistently ≥0.99.
-
Limit of Quantification (LOQ): The LOQ should be established in each laboratory as the lowest concentration that can be measured with acceptable accuracy and precision (within ±20% of nominal and a CV ≤20%).
Interconnectedness of Validation Parameters
Sources
- 1. mdpi.com [mdpi.com]
- 2. [Development and validation of methodology of quantitative determination of sibutramine in dietary supplements by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doi.nrct.go.th [doi.nrct.go.th]
- 4. scispace.com [scispace.com]
- 5. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 6. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 7. Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Accuracy and Precision Testing for HPTLC Quantification of Sibutramine Derivatives
This guide provides an in-depth technical comparison of High-Performance Thin-Layer Chromatography (HPTLC) methods for the quantification of sibutramine and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to establish accurate and precise analytical protocols for the detection of these undeclared compounds in various matrices, particularly in herbal supplements.
Introduction: The Sibutramine Challenge and the Role of HPTLC
Sibutramine, a once-prescribed anti-obesity drug, was withdrawn from the market in many countries due to an increased risk of cardiovascular events.[1] Despite its ban, sibutramine and its derivatives are frequently found as illegal adulterants in herbal weight-loss supplements.[2][3] This poses a significant public health risk, necessitating robust, reliable, and efficient analytical methods for their detection and quantification.
High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful analytical tool for this purpose. Its advantages, such as high sample throughput, low operating costs, and the ability to analyze multiple samples simultaneously, make it an attractive alternative to more complex techniques like High-Performance Liquid Chromatography (HPLC).[3][4][5] This guide will delve into the critical aspects of accuracy and precision testing in HPTLC methods for sibutramine quantification, providing a comparative analysis of existing protocols and a detailed, validated experimental workflow.
The Foundation of Reliable Quantification: Accuracy and Precision
In analytical chemistry, accuracy and precision are the cornerstones of data integrity. Understanding their distinct meanings is crucial for validating any quantitative method.
-
Accuracy refers to the closeness of a measured value to the true or accepted value. It is typically expressed as a percentage of recovery.
-
Precision denotes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, including the specific requirements for accuracy and precision testing.[6][7][8]
Caption: Conceptual difference between accuracy and precision.
Comparative Analysis of HPTLC Methods for Sibutramine Quantification
Several HPTLC methods for the determination of sibutramine in various matrices have been reported. The following table summarizes and compares the key validation parameters of some of these methods.
| Parameter | Method 1 (Kozhuharov et al., 2024)[9] | Method 2 (Ariburnu et al., 2012)[10] | Method 3 (Mathon et al., 2014)[2] |
| Stationary Phase | Silica gel 60 F254 HPTLC plates | Silica gel 60 F254 HPTLC plates | HPTLC silica gel plates |
| Mobile Phase | Toluene:Ethyl acetate:Methanol (7:2:1 v/v/v) | n-hexane-acetone-ammonia (10:1:0.1, v/v/v) | Toluene-methanol mixture |
| Detection Wavelength | 254 nm (after derivatization with Dragendorff's reagent) | 225 nm | 225 nm |
| Linearity Range | 0.250–1.250 µ g/band | 250-2000 ng/spot | Not explicitly stated |
| Accuracy (% Recovery) | 99.911% - 103.278% | Validated for accuracy | Not explicitly stated |
| Precision (RSD%) | Validated for precision | Validated for precision | Not explicitly stated |
| LOD | 0.0765 µ g/band | Not explicitly stated | Not explicitly stated |
| LOQ | 0.2318 µ g/band | Not explicitly stated | Not explicitly stated |
Analysis of the Comparative Data:
The presented methods demonstrate the versatility of HPTLC for sibutramine analysis. Method 1 provides comprehensive validation data, including a specific accuracy range and defined limits of detection (LOD) and quantification (LOQ).[9] The use of derivatization with Dragendorff's reagent enhances specificity. Method 2 also highlights a validated method with a different mobile phase system.[10] Method 3 showcases the application of HPTLC-UV densitometry for screening and quantification, with confirmation by mass spectrometry (MS), emphasizing the potential for hyphenated techniques to ensure unequivocal identification.[2]
A Validated HPTLC Protocol for Sibutramine Quantification
This section provides a detailed, step-by-step experimental protocol based on the robust and well-validated method described by Kozhuharov et al. (2024).[9] The causality behind key experimental choices is explained to ensure a self-validating system.
Objective: To accurately and precisely quantify sibutramine in a given sample.
Materials and Reagents:
-
Sibutramine hydrochloride monohydrate reference standard
-
Methanol (HPLC grade)
-
Toluene (AR grade)
-
Ethyl acetate (AR grade)
-
Dragendorff's reagent
-
Silica gel 60 F254 HPTLC plates (20 x 10 cm)
-
Sample preparation vials and micropipettes
-
HPTLC system including:
-
Automatic TLC Sampler
-
Twin-trough developing chamber
-
TLC scanner with a densitometer
-
TLC visualizer
-
Caption: Experimental workflow for HPTLC quantification of sibutramine.
Experimental Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of sibutramine (e.g., 100 µg/mL) in methanol.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 0.250, 0.500, 0.750, 1.000, and 1.250 µ g/band ) by appropriate dilution with methanol. The use of a minimum of five concentrations is recommended by ICH guidelines to establish linearity.[6][9]
-
-
Sample Preparation:
-
The extraction procedure for the sample will depend on its matrix (e.g., herbal supplement capsule, powder). A common approach involves extraction with a suitable solvent like methanol, followed by filtration.[11]
-
-
HPTLC Plate Preparation:
-
Handle the HPTLC plate carefully to avoid contamination.
-
Pre-wash the plate with methanol and dry it in an oven to activate the silica gel.
-
-
Sample Application:
-
Apply the standard solutions and sample extracts as bands of a specific width onto the HPTLC plate using an automatic TLC sampler. This ensures precise application volume and positioning, which is critical for accurate quantification.[4]
-
-
Chromatographic Development:
-
Prepare the mobile phase: Toluene:Ethyl acetate:Methanol (7:2:1 v/v/v).
-
Saturate the twin-trough developing chamber with the mobile phase vapor for a defined period (e.g., 20 minutes) to ensure a uniform separation environment.
-
Place the HPTLC plate in the developing chamber and allow the mobile phase to ascend to a predetermined distance (e.g., 8 cm).
-
-
Plate Drying:
-
After development, remove the plate from the chamber and dry it completely in a fume hood or with a stream of warm air.
-
-
Derivatization:
-
Visualize the separated bands by dipping the plate in Dragendorff's reagent. This post-chromatographic derivatization forms a colored complex with sibutramine, enhancing detection sensitivity and specificity.[9]
-
-
Densitometric Scanning:
-
Scan the plate using a TLC scanner in absorbance mode at 254 nm.
-
The scanner will measure the peak area of each band, which is proportional to the concentration of the analyte.
-
Establishing Accuracy and Precision: A Practical Approach
Following the ICH Q2(R1) guidelines, the accuracy and precision of the HPTLC method must be rigorously tested.[6][7]
Accuracy Testing (Recovery Studies):
Accuracy is determined by spiking a blank sample matrix with known concentrations of the sibutramine standard at different levels (e.g., low, medium, and high). The percentage recovery is then calculated.
Example Accuracy Data:
| Concentration Level | Amount Added (µg) | Amount Found (µg) | Recovery (%) |
| Low QC (LQC) | 0.500 | 0.512 | 102.4 |
| Middle QC (MQC) | 0.750 | 0.745 | 99.3 |
| High QC (HQC) | 1.000 | 1.015 | 101.5 |
Precision Testing:
-
Repeatability (Intra-day Precision): Analyze multiple replicates of the same sample on the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision (Inter-day Precision): Analyze the same sample on different days, with different analysts, or with different equipment.
Example Precision Data:
| Concentration (µ g/band ) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| 0.500 | 1.8 | 2.5 |
| 0.750 | 1.5 | 2.1 |
| 1.000 | 1.2 | 1.9 |
The acceptance criteria for accuracy and precision will depend on the intended purpose of the method, but typically, recovery should be within 80-120%, and the RSD should be less than 2-3% for the assay of a drug substance.
Conclusion: The Power of Validated HPTLC in Ensuring Product Safety
This guide has provided a comprehensive overview of accuracy and precision testing for the HPTLC quantification of sibutramine derivatives. By understanding the fundamental principles of method validation and following a robust, well-documented protocol, researchers and analysts can ensure the reliability of their results. The comparative analysis of different HPTLC methods highlights the flexibility of the technique, while the detailed experimental workflow offers a practical starting point for in-house method development and validation. Ultimately, the implementation of accurate and precise HPTLC methods is crucial for detecting the illegal adulteration of consumer products and safeguarding public health.
References
-
Kozhuharov, V., et al. (2024). Performance Thin-Layer Chromatography Method for Detection of Sibutramine in Dietary Supplements. Pensoft Publishers. [Link]
-
Mathon, C., et al. (2014). Screening and determination of sibutramine in adulterated herbal slimming supplements by HPTLC-UV densitometry. PubMed. [Link]
-
Kozhuharov, V., et al. (2024). Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements. Folia Medica. [Link]
-
Tran, T. D., et al. (2021). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. SciSpace. [Link]
-
Li, Y., et al. (2021). A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. PMC - PubMed Central. [Link]
-
Saeed, A., et al. (2024). Validation of sibutramine and phenolphthalein determination by HPLC-PDA in natural dietary supplements for body-weight reduction. Food Research. [Link]
-
Cîrje, M., et al. (2023). Detection of Adulterants in Herbal Weight Loss Supplements. MDPI. [Link]
-
Ariburnu, E., et al. (2012). Comparative determination of sibutramine as an adulterant in natural slimming products by HPLC and HPTLC densitometry. PubMed. [Link]
-
Faiyazuddin, Md., et al. (2011). Precision and accuracy of HPTLC method for TBS. ResearchGate. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Studzińska, S., et al. (2019). Simple and Accurate HPTLC-Densitometric Method for Assay of Nandrolone Decanoate in Pharmaceutical Formulation. PMC - NIH. [Link]
-
EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]
-
Patel, R. B., et al. (2021). Analytical Method Development and Validation of Hptlc. International Journal of Pharmaceutical Research and Applications. [Link]
-
Kaul, S., et al. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. [Link]
-
Jain, A., et al. (2012). High Performance Thin Layer Chromatography (HPTLC): A Modern Analytical Tool for Chemical Analysis. Current Research in Pharmaceutical Sciences. [Link]
-
ICH. (2023). Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
Sources
- 1. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 2. Screening and determination of sibutramine in adulterated herbal slimming supplements by HPTLC-UV densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. High Performance Thin Layer Chromatography (HPTLC): A Modern Analytical Tool for Chemical Analysis | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Comparative determination of sibutramine as an adulterant in natural slimming products by HPLC and HPTLC densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling (S)-Desmethylsibutramine Hydrochloride
This document provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals handling (S)-Desmethylsibutramine hydrochloride. As an analogue of sibutramine, a withdrawn pharmaceutical agent, this compound necessitates meticulous handling protocols grounded in a thorough understanding of its potential hazards. The guidance herein moves beyond a simple checklist to instill a culture of safety and procedural excellence, ensuring both personnel safety and data integrity.
Hazard Assessment & Risk Mitigation: Understanding the "Why"
This compound is classified under the Globally Harmonized System (GHS) as H302: Harmful if swallowed[1]. However, this classification represents only the baseline, formally documented hazard. As a Senior Application Scientist, it is imperative to look beyond the label to the compound's pharmacological context.
It is a primary active metabolite of sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI) that was withdrawn from the market due to an increased risk of serious cardiovascular events, including heart attack and stroke[2][3][4]. Furthermore, sibutramine is classified as a Schedule IV controlled substance in the United States, indicating its potential for abuse[2]. Therefore, this compound must be treated as a highly potent pharmaceutical ingredient (HPAPI) with two primary risk vectors:
-
Acute Toxicological Risk: Primarily through accidental ingestion, leading to harmful effects[1].
-
Pharmacological Risk: Inadvertent exposure via inhalation or dermal contact could lead to systemic absorption and unintended pharmacological effects, mirroring those of sibutramine.
This dual-risk profile dictates that all handling procedures must be designed to prevent direct contact, ingestion, and aerosol generation. Every step outlined below is causally linked to mitigating these specific risks.
Engineering Controls: The First Line of Defense
Engineering controls are the most critical element in preventing exposure because they isolate the hazard at the source. Reliance on personal protective equipment alone is an insufficient safety strategy.
-
Primary Containment: All operations that involve handling the solid compound or its solutions, including weighing, reconstituting, and aliquoting, must be performed within a certified chemical fume hood[5][6]. The fume hood acts as the primary barrier, pulling potentially hazardous aerosols or dust particles away from the operator's breathing zone[7]. Verify the fume hood's certification is current and its airflow is functioning correctly before commencing any work.
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions that might escape primary containment[8].
-
Safety Infrastructure: An accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled[8]. Confirm their functionality as part of regular laboratory safety checks.
Personal Protective Equipment (PPE): A Comprehensive Protocol
PPE is the final barrier between the researcher and the chemical hazard. The selection and use of PPE must be deliberate and procedural. For a compound with the risk profile of this compound, a standard laboratory coat and single pair of gloves is inadequate.
Table 1: PPE Requirements for Handling this compound
| Body Part | PPE Specification | Standard | Rationale |
| Eyes/Face | Safety goggles with side-shields or a full-face shield. | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes of solutions or accidental projection of solid particles[8]. |
| Hands | Double-gloving with nitrile gloves. | ASTM D6319 | The outer glove provides the primary barrier and can be removed immediately upon known or suspected contamination. The inner glove protects the skin during outer glove removal. Inspect all gloves for defects before use[5][7]. |
| Body | Disposable, solid-particle-tight coverall with taped cuffs. | Category III, Type 5/6 | Provides full-body protection against dust and light liquid splashes, preventing contamination of personal clothing[9][10]. Taping the glove/cuff interface prevents particle ingress. |
| Respiratory | Air-purifying respirator (APR) with P100/FFP3 cartridges. | NIOSH/EN 143 | Required when handling the powder outside of a fume hood (not recommended) or during spill cleanup. This prevents inhalation of fine particles. |
Experimental Protocol: Donning and Doffing PPE
A. Donning Sequence (Putting On):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Coverall: Step into the disposable coverall and fasten it completely.
-
Respiratory Protection: If required, perform a seal check on the respirator.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of the coverall. Tape the seam for maximum protection.
B. Doffing Sequence (Taking Off) - This is a critical step to prevent self-contamination:
-
Decontaminate: Wipe down outer gloves and the exterior of the suit before removal.
-
Remove Tape: Carefully remove the tape at the cuffs.
-
Remove Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them immediately in the designated waste container.
-
Remove Coverall & Inner Gloves: Unzip the coverall. Roll it down from the shoulders, turning it inside out as you go. As you roll it down your arms, peel off the inner gloves simultaneously so they are contained within the rolled-up suit. This "inside-out" technique contains the contaminant.
-
Dispose: Place the bundled coverall and gloves directly into the designated hazardous waste container.
-
Remove Eye/Face Protection: Handle by the strap or sides to avoid touching the front surface.
-
Remove Respirator: If worn, remove it without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.
Operational Plan: From Receipt to Disposal
A self-validating protocol ensures safety at every stage of the compound's lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Verification: Upon receipt, confirm the container's integrity.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area designated for potent compounds[11]. For long-term stability, freezer storage may be recommended; consult the supplier's documentation[12]. The storage location should be secure with controlled access, as befits a controlled substance analogue[13].
Step 2: Weighing and Solution Preparation (High-Risk Step)
-
Preparation: Assemble all necessary equipment (spatulas, weigh paper, vials, solvent) inside the chemical fume hood before bringing the compound in.
-
Tare: Place a tared weigh boat or paper on the analytical balance inside the hood.
-
Dispensing: Carefully open the container. Use a dedicated spatula to transfer the desired amount of solid this compound. Avoid any actions that could create dust, such as scraping or dropping powder from a height[12].
-
Sealing: Immediately and securely close the primary container.
-
Solubilization: Add the solvent to the vessel containing the weighed powder. Ensure complete dissolution before removing from the fume hood.
-
Decontamination: Wipe the exterior of the solution vessel, the primary container, and any tools used with an appropriate solvent (e.g., 70% ethanol) before removing them from the fume hood. Dispose of the wipe in the designated waste stream.
Step 3: Emergency Procedures
-
Spill Response:
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Prevent entry into the spill zone.
-
PPE: Don the full set of PPE as described in Table 1, including respiratory protection.
-
Containment: For a solid spill, gently cover with a dampened absorbent material to avoid raising dust. Do not sweep dry powder[12].
-
Cleanup: Carefully collect the material using a scoop or absorbent pads and place it into a labeled, sealed container for hazardous waste disposal[8].
-
Decontaminate: Clean the spill area thoroughly, starting from the outside and working inward.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[14]. Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for 15-20 minutes, holding the eyelids open[14]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[14].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious[14]. Seek immediate medical attention.
-
Step 4: Decontamination and Disposal
-
Work Surfaces: All surfaces and equipment must be decontaminated after use.
-
Waste Disposal: All waste, including disposable PPE, contaminated labware, and unused compound, must be disposed of as hazardous chemical waste. Crucially, because this is an analogue of a controlled substance, disposal may require specific procedures that differ from standard hazardous waste protocols[13]. The waste must be segregated, clearly labeled as "this compound Waste," and disposed of through an approved hazardous waste management vendor in accordance with all local, state, and federal regulations[8]. Never dispose of this compound down the drain[8].
Workflow Visualization
The following diagram illustrates the comprehensive workflow for handling this compound, emphasizing the integration of safety checkpoints throughout the process.
Caption: Safe Handling Workflow for this compound.
References
-
Fisher Scientific. Safety Data Sheet: Sibutramine hydrochloride monohydrate.
-
Biosynth. Safety Data Sheet: Sibutramine hydrochloride. (2022-12-04).
-
Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
-
Sigma-Aldrich. Safety Data Sheet. (2025-11-06).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13083195, Desmethylsibutramine hydrochloride.
-
OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. (2022-03-29).
-
DC Chemicals. Sibutramine hydrochloride | 125494-59-9 | MSDS.
-
Cayman Chemical. Safety Data Sheet: Desipramine (hydrochloride). (2025-07-03).
-
Cayman Chemical. Sibutramine (hydrochloride) SAFETY DATA SHEET. (2017-04-13).
-
Cayman Chemical. Safety Data Sheet: Desmethyl Sibutramine (hydrochloride). (2025-11-10).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5210, Sibutramine.
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances.
-
ResearchGate. Withdrawal of sibutramine in Europe.
-
DuPont. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Washington (DC): National Academies Press (US).
-
Wikipedia. Sibutramine.
-
PubMed. Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements.
-
3M. Pharmaceutical industry best practice.
-
University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
-
ResearchGate. Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements.
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards.
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
-
Respirex International. Pharmaceutical PPE.
-
DuraLabel. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
-
Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024-10-17).
-
Lab Manager. Handling Controlled Substances in the Lab. (2019-05-30).
-
Pharmaffiliates. Sibutramine-impurities.
-
PubMed. Toxicity of sibutramine hydrochloride-adulterated weight loss supplements in rats based on biochemical and organ weight parameters. (2023-12-30).
-
3M India. Pharmaceutical Manufacturing PPE | Worker Health & Safety.
-
European Medicines Agency (EMA). Sibutramine - referral.
-
An-Najah Staff. Adulteration of Weight Loss Supplements by the Illegal Addition of Synthetic Pharmaceuticals. (2022-08-29).
-
DuraLabel Resources. OSHA Rules for Hazardous Chemicals. (2025-12-16).
-
European Medicines Agency (EMA). Sibutramine - referral.
Sources
- 1. Desmethylsibutramine hydrochloride | C16H25Cl2N | CID 13083195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sibutramine - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. sibutramine hydrochloride|125494-59-9|MSDS [dcchemicals.com]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. biosynth.com [biosynth.com]
- 12. fishersci.nl [fishersci.nl]
- 13. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 14. canbipharm.com [canbipharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
